2-Bromo-5-cyclopropylpyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-cyclopropylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN/c9-8-4-3-7(5-10-8)6-1-2-6/h3-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHBRVOAPMMHIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40671758 | |
| Record name | 2-Bromo-5-cyclopropylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40671758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142197-14-5 | |
| Record name | 2-Bromo-5-cyclopropylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40671758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Bromo-5-cyclopropylpyridine from 5-cyclopropylpyridin-2-amine
Abstract
This guide provides a comprehensive technical overview of the synthesis of 2-Bromo-5-cyclopropylpyridine, a valuable building block in medicinal chemistry and materials science. The core of this transformation is the Sandmeyer reaction, a robust and widely utilized method for converting aromatic primary amines into aryl halides. We will explore the underlying reaction mechanisms, present a detailed, field-proven experimental protocol, and discuss critical process parameters and safety considerations. The objective is to equip researchers with the necessary knowledge for a successful and safe laboratory-scale synthesis.
Introduction and Strategic Overview
The pyridine scaffold is a cornerstone of modern drug discovery, present in numerous pharmacologically active agents. Functionalization of the pyridine ring is therefore of paramount importance. The conversion of an amino group, a versatile synthetic handle, into a bromo substituent opens up a vast array of subsequent transformations, most notably metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck).
The synthesis of this compound from 5-cyclopropylpyridin-2-amine is a classic application of the Sandmeyer reaction.[1][2] This process involves two distinct but sequential stages:
-
Diazotization: The transformation of the primary amino group of 5-cyclopropylpyridin-2-amine into a pyridine-2-diazonium salt. This is achieved using nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrobromic acid (HBr) in this case.[3]
-
Copper-Catalyzed Bromination: The displacement of the diazonium group (-N₂⁺) with a bromide ion. This step is catalyzed by a copper(I) salt, specifically copper(I) bromide (CuBr), and results in the evolution of nitrogen gas.[4][5]
This guide will dissect each stage, providing not just the procedural steps but the chemical rationale that underpins them.
Reaction Mechanism: A Radical-Nucleophilic Pathway
The Sandmeyer reaction is a powerful example of a radical-nucleophilic aromatic substitution (SRNAr).[1] Its mechanism explains the critical role of the copper(I) catalyst.
Step 1: Diazotization of the Aminopyridine
First, the primary amine is converted to a highly reactive diazonium salt. In a strongly acidic medium (HBr), sodium nitrite forms nitrous acid (HNO₂), which is then protonated to generate the potent electrophile, the nitrosonium ion (NO⁺). The lone pair of the amino group on the pyridine ring attacks the nitrosonium ion, and after a series of proton transfers and dehydration, the diazonium salt is formed.
Step 2: The Sandmeyer Bromination Cycle
The core of the Sandmeyer reaction is a single-electron transfer (SET) mechanism.[2][4]
-
Initiation: Copper(I) bromide donates a single electron to the pyridine-2-diazonium salt.
-
Dediazoniation: This electron transfer is accompanied by the irreversible loss of an extremely stable nitrogen molecule (N₂), generating a highly reactive aryl radical. Simultaneously, the copper catalyst is oxidized to a copper(II) species (CuBr₂).
-
Halogen Transfer: The aryl radical abstracts a bromine atom from the copper(II) bromide, yielding the final product, this compound, and regenerating the copper(I) catalyst (CuBr), which can then participate in another cycle.
The detection of biaryl byproducts in similar reactions provides strong evidence for the existence of this aryl radical intermediate.[1]
Caption: The Sandmeyer reaction mechanism.
Detailed Experimental Protocol
This protocol is designed for a standard laboratory scale. All operations should be performed in a well-ventilated fume hood.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | CAS No. | Molar Eq. | Quantity (Example) | Notes |
| 5-cyclopropylpyridin-2-amine | 134.18 | 496103-39-8 | 1.0 | 5.00 g (37.3 mmol) | Starting Material |
| Hydrobromic Acid (48% aq.) | 80.91 | 10035-10-6 | ~6.0 | 42 mL | Reagent and Solvent |
| Sodium Nitrite (NaNO₂) | 69.00 | 7632-00-0 | 1.1 | 2.83 g (41.0 mmol) | Diazotizing Agent |
| Copper(I) Bromide (CuBr) | 143.45 | 7787-70-4 | 1.0 | 5.35 g (37.3 mmol) | Catalyst |
| Sodium Hydroxide (5M aq.) | 40.00 | 1310-73-2 | - | As needed | For neutralization |
| Ethyl Acetate (EtOAc) | 88.11 | 141-78-6 | - | ~200 mL | Extraction Solvent |
| Anhydrous Sodium Sulfate | 142.04 | 7757-82-6 | - | As needed | Drying Agent |
| Deionized Water | 18.02 | 7732-18-5 | - | As needed |
Step-by-Step Synthesis Workflow
Step 1: Preparation and Diazotization
-
To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 5-cyclopropylpyridin-2-amine (1.0 eq).
-
Add 48% hydrobromic acid (~6.0 eq) to the flask. Stirring may be required to achieve a homogeneous solution or a fine slurry.
-
Cool the flask in an ice-salt bath to an internal temperature of -5 °C to 0 °C. It is critical to maintain this temperature range throughout the addition of sodium nitrite.
-
In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of deionized water (~15 mL).
-
Transfer the sodium nitrite solution to the dropping funnel and add it dropwise to the stirred reaction mixture over 30-45 minutes. Ensure the internal temperature does not exceed 0 °C.[6][7]
-
After the addition is complete, stir the resulting mixture for an additional 30 minutes at 0 °C. The solution contains the in situ generated pyridinium diazonium bromide.
Step 2: Sandmeyer Bromination
-
In a separate, larger flask (e.g., 500 mL), prepare a slurry of copper(I) bromide (1.0 eq) in a small amount of 48% HBr (~5 mL).
-
While maintaining cooling for both flasks, slowly and carefully add the cold diazonium salt solution from Step 1 to the stirred copper(I) bromide slurry. This can be done via cannula transfer or by pouring in portions.
-
A vigorous evolution of nitrogen gas will be observed. Control the rate of addition to manage the effervescence.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
Continue stirring at room temperature for 1-2 hours, or until gas evolution ceases, to ensure the reaction is complete. The mixture will typically appear dark.
Step 3: Work-up and Isolation
-
Cool the reaction mixture again in an ice bath.
-
Slowly and carefully neutralize the excess acid by adding 5M aqueous sodium hydroxide solution. This is an exothermic process; monitor the temperature to keep it below 25 °C.[6] The pH should be adjusted to ~8-9.
-
Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash sequentially with deionized water (1 x 50 mL) and saturated brine solution (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Step 4: Purification
-
The crude product, typically a dark oil or solid, can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.
-
Alternatively, recrystallization from a suitable solvent system (e.g., hexane) can be employed if the crude product is a solid.[6]
-
Combine the pure fractions and remove the solvent to yield this compound as a solid or oil.
Caption: Experimental workflow for the synthesis.
Safety and Hazard Analysis
Chemical synthesis requires stringent adherence to safety protocols. The Sandmeyer reaction involves several potential hazards that must be managed.
-
Diazonium Salt Instability: Aromatic diazonium salts are notoriously unstable and can be explosive when isolated in a dry, solid state.[8][9] Never attempt to isolate the diazonium salt intermediate. The entire procedure is designed for its in situ generation and immediate consumption.
-
Reagent Toxicity and Corrosivity:
-
Hydrobromic Acid (48%): Highly corrosive and can cause severe burns. Handle with appropriate gloves, lab coat, and eye protection.
-
Sodium Nitrite: An oxidizing agent that is toxic if ingested. Avoid contact with skin and eyes.
-
-
Thermal Hazards: The diazotization reaction is sensitive to temperature, and the subsequent neutralization with a strong base is highly exothermic.[8] Inadequate cooling can lead to a runaway reaction, rapid decomposition of the diazonium salt, and release of toxic nitrogen oxides. Always use an ice bath and monitor the internal temperature.
-
Gas Evolution: The reaction releases a large volume of nitrogen gas. Ensure the reaction is conducted in a well-ventilated fume hood and that the apparatus is not a closed system to prevent pressure buildup.
Conclusion
The Sandmeyer bromination of 5-cyclopropylpyridin-2-amine is an effective and reliable method for producing this compound. Success hinges on a deep understanding of the reaction mechanism and meticulous control over key experimental parameters, particularly temperature. By adhering to the detailed protocol and safety guidelines presented in this document, researchers can confidently execute this valuable transformation, paving the way for further synthetic explorations in their drug discovery and materials science programs.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diazotisation [organic-chemistry.org]
- 4. byjus.com [byjus.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Page loading... [wap.guidechem.com]
- 7. guidechem.com [guidechem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Sandmeyer Reaction for the Synthesis of 2-Bromo-5-cyclopropylpyridine
This document provides an in-depth technical guide for the synthesis of 2-Bromo-5-cyclopropylpyridine, a key building block in modern medicinal chemistry. Pharmaceutical agents incorporating the cyclopropylpyridine scaffold have shown promise as inhibitors of interleukin receptor-associated kinases and PDE4 enzymes.[1][2] The Sandmeyer reaction, a cornerstone transformation in organic synthesis, offers a reliable and effective pathway to this valuable intermediate from its corresponding primary amine.[3][4][5]
This guide moves beyond a simple recitation of steps, delving into the mechanistic underpinnings, strategic considerations, and critical safety protocols necessary for the successful and reproducible synthesis of the target compound. It is intended for researchers, chemists, and process development professionals who require a robust and well-understood methodology.
The Sandmeyer Reaction: Core Principles and Mechanism
First discovered by Traugott Sandmeyer in 1884, this reaction provides a versatile method for the conversion of an aromatic primary amine into an aryl halide or pseudohalide.[1][6] The transformation is a two-stage process: the initial conversion of the amine to a diazonium salt, followed by a copper-catalyzed displacement of the diazonium group.[7][8]
Part A: Diazotization - Activating the Amino Group
The initial and most critical step is the conversion of the primary aromatic amine, 2-amino-5-cyclopropylpyridine, into a highly reactive aryldiazonium salt.[9] This is achieved by reaction with a nitrosating agent. The choice of agent and conditions is paramount and depends heavily on the substrate's properties.
-
Aqueous Diazotization: The classic approach involves treating the amine with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrobromic acid (HBr).[7][10] This method is cost-effective but requires stringent temperature control (typically 0–5 °C) to prevent the thermally unstable diazonium salt from decomposing prematurely.[11] The highly acidic aqueous environment can also be detrimental to sensitive substrates.
-
Anhydrous Diazotization: For substrates that are acid-sensitive or have poor solubility in aqueous media, anhydrous methods using alkyl nitrites (e.g., tert-butyl nitrite, isopentyl nitrite, amyl nitrite) in an organic solvent are superior.[1][2] This approach often allows the reaction to proceed under milder conditions, sometimes at room temperature, and is the preferred method for the synthesis of this compound.[1][2][12]
Part B: Copper-Catalyzed Bromination - The Radical-Nucleophilic Substitution
The second stage involves the displacement of the diazonium group (–N₂⁺) with a bromide atom. This step is catalyzed by copper(I) salts and is widely understood to proceed via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[5][7]
The key mechanistic steps are as follows[5][8][13][14]:
-
Single-Electron Transfer (SET): The copper(I) catalyst (CuBr) donates a single electron to the aryldiazonium salt.
-
Dediazoniation: This reduction forms a transient diazo radical, which rapidly loses a molecule of dinitrogen gas (N₂) to generate a highly reactive aryl radical.
-
Halogen Transfer & Catalyst Regeneration: The aryl radical abstracts a bromine atom from a copper(II) species (CuBr₂), which is formed in the initial SET step. This yields the final product, this compound, and regenerates the active copper(I) catalyst.
While Cu(I)Br is the classic catalyst, protocols using Cu(II)Br₂ have also proven effective, as is the case for this specific transformation.[1][2][12] The Cu(II) may be reduced in situ or participate directly in the radical process.
Caption: Fig 1. Catalytic cycle of the Sandmeyer reaction.
Strategic Synthesis of this compound
A robust synthesis begins with a high-quality, well-defined starting material and a meticulously optimized protocol.
Part A: Precursor Synthesis
The starting material, 2-amino-5-cyclopropylpyridine, is not commercially ubiquitous but can be readily prepared. A common and effective method is the Suzuki cross-coupling reaction between an appropriate aminobromopyridine and cyclopropylboronic acid.[2] This modular approach allows for the synthesis of various substituted aminopyridines.
Part B: Optimized Anhydrous Sandmeyer Protocol
The following protocol is adapted from established literature procedures for this specific transformation and represents a field-proven method.[1][2][12] It leverages an anhydrous system to ensure high fidelity and yield.
Experimental Workflow Diagram
Caption: Fig 2. Experimental workflow for the synthesis.
Step-by-Step Methodology
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 5-cyclopropylpyridin-2-amine (1.0 equiv) and copper(II) bromide (CuBr₂, 0.5 equiv).
-
Causality: Using a substoichiometric amount of copper salt indicates its catalytic role, although higher loadings are common in Sandmeyer reactions to drive the reaction to completion. CuBr₂ is an effective and stable source of both the copper catalyst and the bromide nucleophile.[1]
-
-
Solvent Addition: Add anhydrous dibromomethane (approx. 6 mL per 1 mmol of amine) to the flask. Stir the mixture at room temperature (25 °C).
-
Causality: Dibromomethane is an excellent solvent for this reaction, providing a non-protic medium that prevents unwanted side reactions of the diazonium intermediate.[2]
-
-
Inert Atmosphere: Purge the flask with an inert gas, such as argon, and maintain a positive pressure throughout the reaction.
-
Causality: The radical intermediates in the Sandmeyer reaction can be sensitive to atmospheric oxygen, which can lead to undesired side products. An inert atmosphere ensures the integrity of the catalytic cycle.
-
-
Diazotization: Slowly add isopentyl nitrite (1.1 equiv) dropwise to the stirred suspension over approximately 5 minutes.
-
Causality: Isopentyl nitrite is the nitrosating agent that forms the diazonium salt in situ. A slow, controlled addition is crucial to manage the initial exotherm and the rate of gas evolution (N₂), preventing dangerous pressure buildup.[12]
-
-
Reaction Monitoring: Stir the reaction mixture at 25 °C. Monitor the consumption of the starting amine by a suitable analytical method, such as GC-MS or TLC. The reaction is typically complete within 24 hours.[12]
-
Trustworthiness: A self-validating protocol relies on monitoring for completion rather than relying on a fixed time. This accounts for minor variations in reagent quality or temperature, ensuring the reaction is not prematurely quenched or unnecessarily prolonged.
-
-
Work-up and Quenching: Once the reaction is complete, pour the mixture into a 1N aqueous solution of sodium hydroxide (NaOH) and stir vigorously for 1 hour.
-
Causality: The basic wash neutralizes any residual acids and helps to break up copper complexes, facilitating a clean extraction.
-
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the product into dichloromethane (3 portions).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography, typically eluting with dichloromethane, to afford this compound as the final product.[12]
Data Presentation and Process Control
Table 1: Summary of Reaction Parameters
| Parameter | Value/Reagent | Molar Equiv. | Rationale | Reference |
| Starting Material | 5-cyclopropylpyridin-2-amine | 1.0 | Precursor amine | [12] |
| Catalyst/Bromide Source | Copper(II) Bromide (CuBr₂) | 0.5 | Effective catalyst and bromide source | [1][2][12] |
| Diazotizing Agent | Isopentyl Nitrite | 1.1 | Anhydrous nitrosating agent for in situ diazonium formation | [12] |
| Solvent | Dibromomethane | ~6 mL / mmol | Anhydrous, non-protic medium | [12] |
| Temperature | 25 °C | N/A | Mild conditions enabled by the anhydrous system | [12] |
| Reaction Time | ~24 hours (monitor) | N/A | Time to completion; should be monitored analytically | [12] |
| Typical Yield | 76% | N/A | Reported yield after purification | [12] |
Process Control and Safety Integrity
The diazotization step is the most hazardous aspect of the Sandmeyer reaction, and robust safety measures are non-negotiable.
-
Thermal Hazards: Aryldiazonium salts, particularly in their solid, dry state, can be shock-sensitive and thermally unstable, posing a significant explosion risk.[11][15] The primary safety feature of the described protocol is the in situ generation and immediate consumption of the diazonium salt, which never allows it to accumulate or precipitate from the solution.[16] Always perform the reaction behind a blast shield.
-
Gas Evolution: The reaction releases dinitrogen (N₂) gas, which can cause a rapid increase in pressure in a sealed system.[15] Ensure the reaction vessel is adequately vented to an exhaust system. The controlled, dropwise addition of the alkyl nitrite helps to manage the rate of gas evolution.
-
Reagent Purity: Use high-purity, anhydrous solvents and reagents. Water can interfere with the anhydrous diazotization process and lead to the formation of phenolic byproducts.
-
Quenching: Always have a quenching solution (e.g., a solution of sulfamic acid or a basic solution) ready to neutralize any unreacted diazonium species before work-up, although the basic work-up described here serves this purpose.[16]
Conclusion
The Sandmeyer reaction is a powerful and indispensable tool for aromatic chemistry. The successful synthesis of this compound hinges on a strategic choice of an anhydrous protocol, which mitigates the instability of the key diazonium intermediate while allowing for mild reaction conditions. By understanding the causality behind each procedural step—from the selection of an alkyl nitrite for diazotization to the critical need for an inert atmosphere—researchers can reliably and safely access this important pharmaceutical building block. Adherence to the principles of reaction monitoring and stringent safety protocols ensures that this classic transformation remains a trustworthy method in the modern drug development pipeline.
References
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. byjus.com [byjus.com]
- 9. Diazotisation [organic-chemistry.org]
- 10. SATHEE: Chemistry Diazotization Reaction [satheeneet.iitk.ac.in]
- 11. researchgate.net [researchgate.net]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
- 13. Sandmeyer Reaction | NROChemistry [nrochemistry.com]
- 14. jk-sci.com [jk-sci.com]
- 15. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 16. pubs.acs.org [pubs.acs.org]
Chemical properties and reactivity of 2-Bromo-5-cyclopropylpyridine
An In-depth Technical Guide to 2-Bromo-5-cyclopropylpyridine: Properties, Reactivity, and Applications
Introduction
In the landscape of modern medicinal chemistry and materials science, the strategic design of molecular building blocks is paramount to the successful discovery of novel therapeutic agents and functional materials. Substituted pyridines are a cornerstone of this endeavor, with their unique electronic properties and versatile reactivity. Among these, this compound has emerged as a particularly valuable intermediate. Its structure, which marries the reactivity of a 2-bromopyridine moiety with the conformational and electronic influence of a C5-cyclopropyl group, offers a rich platform for molecular elaboration. The bromine atom serves as a key handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse chemical functionalities. This guide provides a comprehensive technical overview of the physicochemical properties, core reactivity, synthesis, and applications of this compound, tailored for researchers, chemists, and drug development professionals.
Physicochemical and Spectroscopic Profile
This compound is a solid, typically appearing as a white to off-white crystalline powder under standard conditions.[1] It exhibits good solubility in common organic solvents such as dichloromethane and chloroform.[1] While specific experimental values for melting and boiling points are not widely reported, its solid state at room temperature suggests a relatively low vapor pressure.[1]
Table 1: Core Physicochemical and Spectroscopic Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈BrN | [2][3] |
| Molecular Weight | 198.06 g/mol | [3] |
| CAS Number | 1142197-14-5 | [3] |
| Appearance | White to off-white solid | [1] |
| Monoisotopic Mass | 196.98401 Da | [2] |
| Predicted XlogP | 2.8 | [2] |
| ¹H NMR (400MHz, CDCl₃) | δ 8.17 (d, J=2.4Hz, 1H), 7.34 (d, J=8.2Hz, 1H), 7.15 (dd, J=8.2, 2.4Hz, 1H), 1.89-1.82 (m, 1H), 1.10-0.98 (m, 2H), 0.75-0.64 (m, 2H) | (Data for a synthesized sample) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 148.6, 138.8, 138.7, 135.4, 127.5, 12.5, 9.1 | (Data for a synthesized sample) |
| Mass Spec (GC-MS) | m/z 197 (43.52%), 199 (41.85%) | (Data for a synthesized sample) |
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dominated by the carbon-bromine bond at the 2-position of the pyridine ring. This position is highly susceptible to a range of palladium-catalyzed cross-coupling reactions, which form the cornerstone of its synthetic utility. The pyridine nitrogen atom renders the ring electron-deficient, which activates the C-Br bond towards oxidative addition by a palladium(0) catalyst, a critical step in these transformations.[4]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide.[5] For this compound, this reaction allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents at the 2-position.
Mechanistic Rationale: The reaction is initiated by the oxidative addition of the palladium(0) catalyst into the C-Br bond of the pyridine.[6] A crucial step is the activation of the boronic acid with a base (e.g., carbonates, phosphates) to form a more nucleophilic boronate species.[5] This boronate then undergoes transmetalation with the palladium(II) complex. The final step is reductive elimination, which forms the desired C-C bond and regenerates the active palladium(0) catalyst.[6] The choice of ligand is critical; bulky, electron-rich phosphine ligands are often employed to promote both the oxidative addition and reductive elimination steps and to prevent catalyst decomposition.[4]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
| Reagent/Parameter | Condition | Purpose |
| Substrate | This compound | Electrophilic partner |
| Coupling Partner | Arylboronic acid (1.2 equiv) | Nucleophilic partner |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Facilitates C-C bond formation |
| Base | K₂CO₃ (2.0 equiv) | Activates the boronic acid |
| Solvent | 1,4-Dioxane/Water (4:1) | Solubilizes reactants and base |
| Temperature | 90-100 °C | Provides thermal energy for reaction |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the catalyst |
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and the palladium catalyst (0.05 eq).[7]
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed solvent mixture (1,4-dioxane and water, 4:1).[7]
-
Heat the mixture to 90-100 °C and stir for 12-18 hours.[7]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography.[7]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8] This reaction is exceptionally valuable in medicinal chemistry for synthesizing aryl amines. With this compound, it allows for the introduction of primary or secondary amines at the 2-position.
Mechanistic Rationale: The catalytic cycle is similar to the Suzuki coupling, involving an oxidative addition of the Pd(0) catalyst to the C-Br bond.[8] The amine then coordinates to the palladium(II) complex, and a base deprotonates the coordinated amine to form a palladium-amido complex.[8] Reductive elimination from this complex yields the N-arylated product and regenerates the Pd(0) catalyst. The choice of ligand is crucial; bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are often required to facilitate the reductive elimination of the C-N bond, which can be a challenging step.[8] For less volatile amines, strong bases like sodium tert-butoxide are common, while for more sensitive substrates, weaker bases like cesium carbonate may be used.[8]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Representative Experimental Protocol: Buchwald-Hartwig Amination
| Reagent/Parameter | Condition | Purpose |
| Substrate | This compound | Electrophilic partner |
| Coupling Partner | Primary or Secondary Amine (1.5 equiv) | Nucleophilic partner |
| Catalyst Precursor | Pd₂(dba)₃ (2 mol%) | Source of Pd(0) |
| Ligand | Xantphos (4 mol%) | Stabilizes catalyst, promotes reaction |
| Base | Cs₂CO₃ (1.5 equiv) | Deprotonates the amine |
| Solvent | Anhydrous Toluene | Anhydrous reaction medium |
| Temperature | 110 °C | Provides thermal energy for reaction |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the catalyst |
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 eq), the amine (1.5 eq), cesium carbonate (1.5 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).[8]
-
Evacuate and backfill the Schlenk tube with an inert gas (repeat three times).
-
Add anhydrous toluene via syringe.[8]
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.[8]
-
Concentrate the filtrate and purify the crude product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9] This reaction is particularly useful for synthesizing arylalkynes and conjugated enynes. For this compound, it provides a direct route to 2-alkynyl-5-cyclopropylpyridine derivatives.
Mechanistic Rationale: The Sonogashira coupling uniquely involves two catalytic cycles: a palladium cycle and a copper cycle.[10] The palladium cycle mirrors that of other cross-coupling reactions, starting with oxidative addition. The copper cycle involves the formation of a copper(I) acetylide from the terminal alkyne and a copper(I) salt (e.g., CuI).[10] This copper acetylide then acts as the nucleophile in the transmetalation step with the palladium(II) complex. Reductive elimination then yields the final product and regenerates the Pd(0) catalyst. The amine base (e.g., triethylamine) serves both to deprotonate the alkyne and as a solvent.[10]
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Representative Experimental Protocol: Sonogashira Coupling
| Reagent/Parameter | Condition | Purpose |
| Substrate | This compound | Electrophilic partner |
| Coupling Partner | Terminal Alkyne (1.2 equiv) | Nucleophilic partner |
| Pd Catalyst | Pd(PPh₃)₄ (5 mol%) | Facilitates C-C bond formation |
| Cu Co-catalyst | CuI (5 mol%) | Forms copper acetylide |
| Base/Solvent | Triethylamine (Et₃N) | Deprotonates alkyne, acts as solvent |
| Temperature | Room Temperature to 60 °C | Mild reaction conditions |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents side reactions (e.g., Glaser coupling) |
Procedure:
-
To a degassed solution of this compound (1.0 eq) in a suitable solvent like THF/Et₃N, add Pd(PPh₃)₄ (0.05 eq) and CuI (0.05 eq).[10]
-
After degassing the reaction mixture for 5 minutes at room temperature, add the terminal alkyne (1.2 eq) dropwise.
-
Stir the reaction mixture at room temperature for 16-24 hours, or with gentle heating if required.[10]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove salts and concentrate the filtrate.
-
Purify the crude product by column chromatography.
Synthesis of this compound
The most common laboratory synthesis of this compound involves a Sandmeyer-type reaction starting from the readily available 5-cyclopropylpyridin-2-amine.
Caption: General workflow for the synthesis of this compound.
Detailed Synthetic Protocol:
Objective: To synthesize this compound from 5-cyclopropylpyridin-2-amine.
Materials:
-
5-cyclopropylpyridin-2-amine
-
Copper(II) bromide (CuBr₂)
-
Isopentyl nitrite (or other alkyl nitrite)
-
Dibromomethane (or other suitable solvent)
-
1N NaOH solution
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel
Procedure:
-
Dissolve 5-cyclopropylpyridin-2-amine (1.0 mmol) and copper(II) bromide (0.5 mmol) in dibromomethane (6 mL) at 25 °C under an argon atmosphere.
-
Slowly add isopentyl nitrite (1.1 mmol) dropwise over 5 minutes.
-
Stir the reaction mixture at 25 °C for 24 hours, or until GC-MS analysis shows complete consumption of the starting material.
-
Upon completion, pour the mixture into a 1N NaOH solution (20 mL) and stir for 1 hour.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic phases, dry with anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using dichloromethane as the eluent to yield this compound.
Applications in Drug Discovery
The pyridine scaffold is a privileged structure in medicinal chemistry, and this compound serves as a key intermediate in the synthesis of biologically active molecules, particularly kinase inhibitors.[11][12] Protein kinases are critical enzymes in cellular signaling, and their dysregulation is implicated in diseases like cancer and inflammatory disorders.[11]
The 2-aminopyridine moiety, which can be generated from this compound via Buchwald-Hartwig amination, is a well-established scaffold for developing kinase inhibitors that often interact with the hinge region of the kinase's ATP-binding site.[11] The cyclopropyl group can provide favorable metabolic stability and occupy hydrophobic pockets within the active site. The ability to use the bromine as a handle for Suzuki or Sonogashira couplings allows for the systematic exploration of structure-activity relationships (SAR) by introducing a variety of substituents that can target other regions of the ATP-binding site. This strategic functionalization is a cornerstone of modern drug design, enabling the optimization of potency, selectivity, and pharmacokinetic properties.
Safety and Handling
This compound should be handled in accordance with good industrial hygiene and safety practices.[1] As with similar brominated aromatic compounds, it is advisable to use this chemical in a well-ventilated area or under a chemical fume hood.[1] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[1] Avoid contact with skin and eyes, and do not ingest or inhale the dust.[1] In case of contact, rinse the affected area immediately with plenty of water.[1]
References
- 1. Pyridine, 5-Bromo-2-Cyclopropyl- | Properties, Uses, Safety Data & Supplier in China [pipzine-chem.com]
- 2. PubChemLite - this compound (C8H8BrN) [pubchemlite.lcsb.uni.lu]
- 3. This compound - CAS:1142197-14-5 - Sunway Pharm Ltd [3wpharm.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. scirp.org [scirp.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Bromo-5-cyclopropylpyridine
Introduction
2-Bromo-5-cyclopropylpyridine is a heterocyclic compound of significant interest in synthetic and medicinal chemistry, often serving as a versatile building block for the development of novel pharmaceutical agents and functional materials. The unique combination of a brominated pyridine core and a strained cyclopropyl substituent imparts specific electronic and steric properties. Accurate structural elucidation and purity assessment are paramount for its application, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for this purpose.
This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. Moving beyond a simple recitation of spectral data, this document offers a detailed interpretation of chemical shifts, signal multiplicities, and coupling constants. It is designed to equip researchers, scientists, and drug development professionals with the foundational understanding and practical insights required to confidently identify and characterize this molecule and its derivatives. The analysis herein is built upon fundamental NMR principles and comparative data from analogous chemical structures, providing a robust framework for spectral interpretation.
Molecular Structure and Predicted Spectral Features
Before delving into the experimental data, a preliminary analysis of the molecular structure of this compound allows for the prediction of its NMR spectral characteristics. The molecule possesses no plane of symmetry that would render any of the pyridine or cyclopropyl protons or carbons chemically equivalent.
-
¹H NMR: We anticipate a total of seven distinct signals. Three signals will be in the aromatic region, corresponding to the protons on the pyridine ring (H-3, H-4, and H-6). Four additional signals are expected in the aliphatic region, corresponding to the methine (H-1') and methylene protons (H-2' and H-3') of the cyclopropyl group. The two protons on each methylene carbon of the cyclopropyl ring are diastereotopic and thus are expected to be chemically non-equivalent.
-
¹³C NMR: We predict eight unique signals, one for each carbon atom in the molecule.
Figure 1: Structure of this compound with IUPAC numbering for spectral assignment.
Experimental Protocol for NMR Data Acquisition
The acquisition of high-quality, high-resolution NMR spectra is contingent upon meticulous sample preparation and appropriate instrument parameterization. The following protocol outlines a self-validating methodology for acquiring ¹H and ¹³C NMR data for a sample like this compound.
Sample Preparation
The primary goal of sample preparation is to create a dilute, homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral resolution.[1]
-
Massing the Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, and place it in a clean, dry vial.[2]
-
Solvent Selection: Choose a high-purity deuterated solvent that fully dissolves the analyte. Chloroform-d (CDCl₃) is a common and effective choice for nonpolar to moderately polar organic molecules. Use approximately 0.6-0.7 mL of solvent for a standard 5 mm NMR tube.[2]
-
Dissolution: Add the deuterated solvent to the vial containing the sample. If necessary, gently vortex or sonicate the mixture to ensure complete dissolution.
-
Filtration and Transfer: To remove any suspended microparticulates, filter the solution through a small plug of cotton or glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[3] The final sample height in the tube should be approximately 4-5 cm.[2]
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
Data Acquisition and Processing Workflow
The following workflow illustrates the key stages from sample insertion to final spectral analysis.
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
The raw data, known as the Free Induction Decay (FID), is a time-domain signal. A mathematical operation called Fourier Transformation is required to convert this into the familiar frequency-domain spectrum.[4] Subsequent processing steps such as phase correction, baseline correction, and referencing (e.g., to the residual solvent signal or an internal standard like TMS) are crucial for obtaining an accurate and interpretable spectrum.[5]
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is characterized by three signals in the aromatic region and a complex set of signals in the highly shielded aliphatic region.
Aromatic Region (δ 7.0–8.5 ppm)
The electronic environment of the pyridine ring is influenced by the electron-withdrawing nitrogen atom and the inductively withdrawing bromine atom.
-
H-6 (δ ≈ 8.2 ppm, d): The proton at the C-6 position is adjacent to the electronegative nitrogen atom, resulting in significant deshielding and placing its signal furthest downfield. It appears as a doublet due to coupling with H-4.
-
H-4 (δ ≈ 7.4 ppm, dd): The H-4 proton is coupled to both H-3 and H-6. This results in a doublet of doublets.
-
H-3 (δ ≈ 7.2 ppm, d): The H-3 proton is coupled to H-4, appearing as a doublet. Its chemical shift is similar to that of H-4 but is typically slightly more shielded.
The coupling constants are characteristic of a pyridine ring: the ortho coupling (³JH4-H3) is typically larger than the meta coupling (⁴JH6-H4).[6]
Aliphatic Region (δ 0.5–2.0 ppm)
The signals for the cyclopropyl protons are shifted significantly upfield, a hallmark feature of this moiety. This shielding is caused by the magnetic anisotropy of the cyclopropane ring, where the circulation of electrons in the C-C bonds generates a shielding cone that reduces the effective magnetic field experienced by the protons.[7]
-
H-1' (δ ≈ 1.9 ppm, m): The single methine proton is coupled to all four of the adjacent methylene protons, resulting in a complex multiplet.
-
H-2'/H-3' (δ ≈ 0.6–1.0 ppm, m): The four methylene protons are diastereotopic and appear as two separate complex multiplets in the most upfield region of the spectrum. The vicinal coupling constants between protons on a cyclopropane ring are highly dependent on their stereochemical relationship (cis or trans). Typically, Jcis is larger (≈ 7-9 Hz) than Jtrans (≈ 4-6 Hz).[8]
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, as each carbon atom is in a unique chemical environment. The assignments are based on established substituent effects and comparison with data for 2-bromopyridine and cyclopropylbenzene.[7][9]
-
Pyridine Carbons (δ 120–155 ppm):
-
C-2 (δ ≈ 142 ppm): This carbon is directly attached to the highly electronegative bromine atom, which typically results in a deshielded signal. However, in brominated aromatics, a "heavy atom effect" can sometimes cause an upfield shift. For 2-bromopyridine, the C-2 signal is found around 142.4 ppm.[9]
-
C-6 (δ ≈ 150 ppm): Directly bonded to the nitrogen atom, this carbon is significantly deshielded and often appears furthest downfield among the ring carbons.
-
C-4 (δ ≈ 140 ppm): The chemical shift of C-4 is influenced by its position relative to the nitrogen and other substituents.
-
C-3 (δ ≈ 123 ppm): This carbon is generally the most shielded of the CH carbons in the pyridine ring.
-
C-5 (δ ≈ 135 ppm): The carbon bearing the cyclopropyl group.
-
-
Cyclopropyl Carbons (δ 5–20 ppm):
-
C-1' (δ ≈ 15 ppm): The methine carbon of the cyclopropyl group.
-
C-2'/C-3' (δ ≈ 10 ppm): The two equivalent methylene carbons appear at a very high field, consistent with the strained nature of the three-membered ring.
-
Data Summary
The following table summarizes the predicted and literature-based ¹H and ¹³C NMR spectral data for this compound in CDCl₃.
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) |
| C-2 | — | — | ~142.4 |
| H-3 / C-3 | ~7.2 | d | ~123.0 |
| H-4 / C-4 | ~7.4 | dd | ~140.0 |
| C-5 | — | — | ~135.0 |
| H-6 / C-6 | ~8.2 | d | ~150.3 |
| H-1' / C-1' | ~1.9 | m | ~15.0 |
| H-2', H-3' / C-2', C-3' | ~0.6–1.0 | m | ~10.0 |
Note: The values are estimates based on data for analogous compounds and established NMR principles. Actual experimental values may vary slightly.
Visualization of Spin-Spin Coupling
The connectivity and spatial relationships between protons can be visualized through a coupling network diagram. This is particularly useful for understanding the origin of the splitting patterns observed in the ¹H NMR spectrum.
References
- 1. organomation.com [organomation.com]
- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 3. Sample Preparation [nmr.chem.ualberta.ca]
- 4. m.youtube.com [m.youtube.com]
- 5. 2.3 NMR data handling and (pre-)processing | The MetaRbolomics book [rformassspectrometry.github.io]
- 6. tandfonline.com [tandfonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
Mass spectrometry analysis of 2-Bromo-5-cyclopropylpyridine
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-Bromo-5-cyclopropylpyridine
A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mass spectrometry analysis of this compound, a heterocyclic compound of increasing interest in pharmaceutical and agrochemical research. We delve into the foundational principles of its ionization and fragmentation behavior under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. This document offers detailed experimental protocols, predicted fragmentation pathways, and expert insights into data interpretation, designed to empower researchers, scientists, and drug development professionals in their analytical endeavors.
Introduction: The Analytical Significance of this compound
This compound is a substituted pyridine derivative featuring two key functionalities that dictate its chemical reactivity and mass spectrometric behavior: a bromine atom and a cyclopropyl group.[1] The pyridine core is a common scaffold in medicinal chemistry, and the unique electronic and steric properties of the bromine and cyclopropyl substituents make this molecule a valuable building block in the synthesis of novel bioactive compounds.
Accurate mass determination and structural elucidation are critical for confirming the identity and purity of this compound in various stages of research and development. Mass spectrometry serves as a primary analytical tool for this purpose, offering high sensitivity and specificity. Understanding its behavior in the mass spectrometer is not only crucial for quality control but also for metabolite identification and impurity profiling.
This guide will provide a detailed exploration of the mass spectrometric analysis of this compound, focusing on the practical application of different ionization techniques and the interpretation of the resulting mass spectra.
Foundational Chemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for developing a robust analytical method.
| Property | Value | Source |
| Molecular Formula | C8H8BrN | [2] |
| Molecular Weight | ~198.06 g/mol | [3] |
| Monoisotopic Mass | ~196.984 Da | [2] |
| Key Structural Features | Pyridine ring, Bromine atom, Cyclopropyl group | [1] |
The presence of a bromine atom is of particular significance in mass spectrometry due to its characteristic isotopic signature. Bromine has two stable isotopes, 79Br and 81Br, with a near 1:1 natural abundance.[4][5] This results in a distinctive M and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments, which is a powerful diagnostic tool for confirming the presence of bromine in the molecule.[4][5]
Experimental Workflow: A Strategic Approach
The successful mass spectrometric analysis of this compound hinges on a well-defined experimental workflow. The choice of sample introduction and ionization technique is paramount and depends on the analytical context, such as the sample matrix and the desired information (e.g., molecular weight confirmation vs. detailed structural elucidation).
Caption: Overall workflow for the mass spectrometry analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
GC-MS with Electron Ionization (EI) is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. EI is a "hard" ionization technique that imparts significant energy to the analyte, leading to extensive and reproducible fragmentation.[6][7] This provides a detailed "fingerprint" of the molecule, which is invaluable for structural confirmation.
Experimental Protocol for GC-MS (EI) Analysis
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a high-purity solvent such as methanol or acetonitrile.
-
Perform serial dilutions to a final concentration of 1-10 µg/mL.
-
-
GC Parameters (Illustrative):
-
Injector: Split/splitless, 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Column: A non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
-
MS (EI) Parameters:
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: m/z 40-300.
-
Scan Rate: 2 scans/second.
-
Predicted EI Fragmentation Pathway
The 70 eV electron beam in the EI source will dislodge an electron from the this compound molecule, forming a radical cation (M•+) at m/z 197/199. This molecular ion will then undergo a series of fragmentation events, driven by the stability of the resulting ions and neutral losses.
Caption: Predicted EI fragmentation pathway for this compound.
Key Predicted Fragments:
-
m/z 197/199 (M•+): The molecular ion peak, showing the characteristic 1:1 isotopic pattern for a single bromine atom.[4][5]
-
m/z 118: A prominent peak resulting from the loss of a bromine radical (•Br). This is a common fragmentation for brominated compounds.
-
m/z 157/159: Arising from the loss of propene (C3H4) from the molecular ion, which is a characteristic fragmentation of the cyclopropyl group.
-
m/z 78: Loss of propene from the m/z 118 fragment, corresponding to the pyridine radical cation.
-
m/z 41: The stable cyclopropyl cation.
Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)
LC-MS with ESI is a "soft" ionization technique that is particularly useful for confirming the molecular weight of a compound and for analyzing samples that are not amenable to GC.[6][8] In positive ion mode, ESI typically generates a protonated molecule, [M+H]+, with minimal fragmentation in the source.[6][8] Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation and obtain structural information.
Experimental Protocol for LC-MS (ESI) Analysis
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).
-
Dilute to a final concentration of 100-1000 ng/mL. The addition of a small amount of formic acid (0.1%) can aid in protonation.
-
-
LC Parameters (Illustrative):
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
-
MS (ESI) Parameters:
-
Ionization Mode: Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow: Nitrogen at appropriate settings for the instrument.
-
MS1 Scan Range: m/z 100-300.
-
MS/MS: Isolate the [M+H]+ ion (m/z 198/200) and apply collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV).
-
Predicted ESI-MS/MS Fragmentation
In ESI-MS, this compound will be observed as the protonated molecule, [M+H]+, at m/z 198/200. The MS/MS fragmentation of this precursor ion will be driven by the loss of neutral molecules.
Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.
Key Predicted Product Ions:
-
m/z 198/200 ([M+H]+): The precursor ion for MS/MS analysis.
-
m/z 119: Resulting from the neutral loss of HBr. This is often a favorable fragmentation pathway for protonated bromo-aromatic compounds.
-
m/z 80: Protonated pyridine, formed by the loss of bromo-propene (C3H3Br).
-
m/z 79: Loss of propene from the m/z 119 fragment.
Data Interpretation and Reporting
A comprehensive analysis of this compound should include the following:
-
Confirmation of Molecular Weight: The presence of the molecular ion (in EI) or the protonated molecule (in ESI) at the expected m/z value.
-
Isotopic Pattern Analysis: The characteristic 1:1 ratio of the M and M+2 peaks (or [M+H]+ and [M+H+2]+ peaks) provides strong evidence for the presence of a single bromine atom.
-
Fragmentation Pattern Matching: The observed fragment ions should be consistent with the predicted fragmentation pathways for both EI and ESI-MS/MS.
-
Purity Assessment: The presence of unexpected ions may indicate impurities or degradation products, which should be investigated further.
Conclusion
The mass spectrometric analysis of this compound is a multifaceted process that can yield a wealth of structural information. By leveraging the complementary nature of "hard" ionization techniques like EI and "soft" techniques like ESI, a complete analytical picture can be obtained. The predictable fragmentation patterns, driven by the bromine and cyclopropyl moieties, along with the distinctive isotopic signature of bromine, provide a robust framework for the confident identification and characterization of this important chemical entity. This guide serves as a foundational resource for scientists and researchers, enabling them to develop and execute effective mass spectrometry-based analytical strategies for this compound and related compounds.
References
- 1. Pyridine, 5-Bromo-2-Cyclopropyl- | Properties, Uses, Safety Data & Supplier in China [pipzine-chem.com]
- 2. PubChemLite - this compound (C8H8BrN) [pubchemlite.lcsb.uni.lu]
- 3. This compound - CAS:1142197-14-5 - Sunway Pharm Ltd [3wpharm.com]
- 4. savemyexams.com [savemyexams.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Electrospray ionization - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Functional Groups in 2-Bromo-5-cyclopropylpyridine
Abstract
This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 2-Bromo-5-cyclopropylpyridine, a molecule of interest in pharmaceutical and materials science research. By dissecting the vibrational modes of its constituent functional groups—the 2-bromopyridine core and the C5-cyclopropyl substituent—we offer a detailed roadmap for structural elucidation and quality control. This document is intended for researchers, scientists, and drug development professionals who utilize IR spectroscopy for molecular characterization. We will delve into the theoretical underpinnings of the expected spectral features, present a thorough interpretation of the principal absorption bands, and provide standardized experimental protocols for acquiring high-fidelity spectra.
Introduction: The Role of IR Spectroscopy in Heterocyclic Compound Analysis
Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational energies of molecules. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation at characteristic wavenumbers provides a unique molecular "fingerprint," revealing the presence of specific functional groups. For complex heterocyclic molecules like this compound, IR spectroscopy serves as an invaluable tool for confirming identity, assessing purity, and gaining insights into molecular structure.
The vibrational spectrum of this compound is a composite of the vibrational modes of its two key components: the brominated pyridine ring and the cyclopropyl group. The electronegativity of the nitrogen atom and the bromine substituent, coupled with the ring strain of the cyclopropyl group, gives rise to a rich and informative IR spectrum. This guide will systematically explore these features.
Molecular Structure and Key Vibrational Modes
To understand the IR spectrum of this compound, we must first consider its molecular structure and the primary vibrational modes associated with each functional group.
Caption: Molecular structure of this compound with key bonds highlighted.
Theoretical Framework and Predicted IR Absorptions
The expected IR spectrum of this compound can be predicted by considering the characteristic absorption frequencies of its functional groups. These predictions are based on established principles of vibrational spectroscopy and data from analogous compounds.[1]
Pyridine Ring Vibrations
The pyridine ring, an aromatic heterocycle, exhibits several characteristic vibrational modes:
-
C-H Stretching: Aromatic C-H stretching vibrations typically occur above 3000 cm⁻¹.[1] For 2,5-disubstituted pyridines, these bands are expected to be of weak to medium intensity.
-
C=C and C=N Stretching: The stretching vibrations of the C=C and C=N bonds within the pyridine ring are observed in the 1600-1400 cm⁻¹ region.[2][3] The presence of substituents influences the exact position and intensity of these bands.
-
C-H In-Plane and Out-of-Plane Bending: The in-plane and out-of-plane bending vibrations of the aromatic C-H bonds give rise to a complex pattern of absorptions in the "fingerprint" region (below 1300 cm⁻¹). These are highly characteristic of the substitution pattern on the pyridine ring.
Cyclopropyl Group Vibrations
The cyclopropyl group, a three-membered aliphatic ring, has distinctive vibrational modes due to its significant ring strain.[4]
-
C-H Stretching: The C-H stretching vibrations of the cyclopropyl ring are typically found at slightly higher wavenumbers than those of acyclic alkanes, often appearing in the 3100-3000 cm⁻¹ region.[5]
-
CH₂ Scissoring and Wagging: The methylene groups in the cyclopropyl ring exhibit scissoring (bending) vibrations around 1450 cm⁻¹ and wagging vibrations.
-
Ring Deformation ("Breathing") Mode: A characteristic and often strong absorption for the cyclopropyl group is the symmetric ring deformation, or "breathing" mode, which is typically observed in the 1050-1000 cm⁻¹ region.[5][6]
C-Br Stretching Vibration
The C-Br stretching vibration is expected to appear in the lower frequency region of the mid-IR spectrum. For bromo-aromatic compounds, this absorption is typically found in the 700-500 cm⁻¹ range. The exact position can be influenced by the electronic environment of the pyridine ring.
Analysis and Interpretation of the IR Spectrum of this compound
While an experimental spectrum for this compound is not publicly available in the referenced databases, we can construct a detailed interpretation based on the analysis of its constituent parts and related molecules. The following table summarizes the expected key absorption bands, their assignments, and typical wavenumber ranges.
| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |
| 3100 - 3050 | Medium-Weak | Aromatic C-H Stretching (Pyridine Ring) |
| 3050 - 3000 | Medium-Weak | C-H Stretching (Cyclopropyl Ring) |
| ~1580, ~1470, ~1430 | Strong-Medium | C=C and C=N Ring Stretching (Pyridine Ring) |
| ~1450 | Medium | CH₂ Scissoring (Cyclopropyl Ring) |
| ~1020 | Medium-Strong | Cyclopropyl Ring Deformation ("Breathing") |
| 850 - 750 | Strong | Aromatic C-H Out-of-Plane Bending |
| 700 - 550 | Medium | C-Br Stretching |
Experimental Protocol for Acquiring the IR Spectrum
To obtain a high-quality IR spectrum of this compound, appropriate sample preparation and instrumental parameters are crucial.
Sample Preparation
As this compound is likely a solid at room temperature, two primary methods for sample preparation are recommended:
-
Attenuated Total Reflectance (ATR):
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Collect the spectrum.
-
-
Potassium Bromide (KBr) Pellet:
-
Grind a small amount of the sample (1-2 mg) to a fine powder using an agate mortar and pestle.
-
Add approximately 100-200 mg of dry, spectroscopic grade KBr to the mortar and gently mix with the sample.
-
Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
-
Place the pellet in the instrument's sample holder and collect the spectrum.
-
Instrumental Parameters
For a standard Fourier Transform Infrared (FTIR) spectrometer, the following parameters are recommended:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (to ensure a good signal-to-noise ratio)
-
Apodization: Happ-Genzel
Workflow for Spectral Analysis
Caption: General workflow for the acquisition and analysis of the IR spectrum of this compound.
Conclusion
The infrared spectrum of this compound is a rich source of structural information. By systematically analyzing the characteristic absorption bands of the pyridine ring, the cyclopropyl group, and the carbon-bromine bond, a detailed and confident structural assignment can be made. The methodologies and interpretations presented in this guide provide a robust framework for researchers and professionals working with this and structurally related compounds. Adherence to proper experimental protocols will ensure the acquisition of high-quality spectra, facilitating accurate and reproducible results in research, development, and quality control settings.
References
Physicochemical Properties of 2-Bromo-5-cyclopropylpyridine: A Guide to Authoritative Experimental Determination
An In-Depth Technical Guide for Researchers
Abstract
2-Bromo-5-cyclopropylpyridine is a substituted heterocyclic compound with potential applications as a key building block in medicinal chemistry and drug development. Accurate characterization of its fundamental physical properties, such as melting and boiling points, is critical for purification, process development, safety assessment, and regulatory compliance. This guide addresses the notable absence of consistently reported experimental data for these properties in scientific literature and commercial databases. Instead of presenting unverified data, this document provides a comprehensive framework for the de novo experimental determination of the melting and boiling points of this compound. The methodologies detailed herein are grounded in authoritative international standards, specifically the OECD Guidelines for the Testing of Chemicals, ensuring the generation of reliable, accurate, and reproducible data suitable for research, development, and regulatory submissions.
Introduction and Physicochemical Profile
Substituted pyridines are foundational scaffolds in modern pharmacology. The unique electronic and steric properties imparted by the bromo- and cyclopropyl- moieties in this compound make it a valuable synthon for creating novel molecular entities. The bromine atom serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the cyclopropyl group can enhance metabolic stability and modulate binding affinity.
A thorough understanding of a compound's physical properties is the bedrock of its chemical development. The melting point provides a rapid assessment of purity, while the boiling point is essential for designing purification protocols like distillation and for understanding a substance's volatility.
A review of publicly available chemical databases indicates that the experimental melting and boiling points for this compound are not well-documented. Chemical suppliers often omit this information or provide predicted values without experimental validation. This data gap necessitates a rigorous, in-house determination using standardized methods.
Table 1: Physicochemical Data Summary for this compound
| Property | Value | Source / Comment |
| IUPAC Name | This compound | - |
| CAS Number | 1142197-14-5 | Arctom Scientific[1] |
| Molecular Formula | C₈H₈BrN | Arctom Scientific[1] |
| Molecular Weight | 198.06 g/mol | Arctom Scientific[1] |
| Melting Point | Data not reported. | Requires experimental determination. |
| Boiling Point | Data not reported. | Requires experimental determination. |
| Appearance | Likely a solid or high-boiling liquid at STP. | Inferred from similar structures. |
Part 1: Experimental Determination of Melting Point / Melting Range
Guiding Principle and Scientific Rationale
The melting point is the temperature at which a substance transitions from the solid to the liquid phase at atmospheric pressure.[2][3] For a pure crystalline solid, this transition occurs over a very narrow temperature range (typically <1 °C). The presence of impurities disrupts the crystal lattice, causing a depression of the melting point and a broadening of the melting range. Therefore, this method is not only for identification but is a primary indicator of sample purity.
Our chosen methodology, the capillary tube method, is recognized by the OECD Guideline 102 and is the most common and reliable technique.[2][3] It involves heating a small, powdered sample in a capillary tube within a calibrated apparatus that allows for precise temperature control and clear observation.
Causality of Experimental Choices:
-
Sample Preparation: The sample must be thoroughly dried and finely powdered to ensure uniform heat transfer and efficient packing within the capillary.
-
Heating Rate: A rapid initial heating rate is used to approach the approximate melting point. However, the rate must be slowed to 1-2 °C per minute near the melting point. This slow rate is critical to maintain thermal equilibrium between the heating block, the thermometer, and the sample, preventing an erroneously high and broad reading.
Protocol: Melting Point Determination (OECD 102 Compliant)
-
Sample Preparation:
-
Ensure the this compound sample is completely dry, as residual solvent will act as an impurity.
-
Place a small amount of the solid on a watch glass and crush it into a fine powder using a spatula.
-
Tap the open end of a glass capillary tube (sealed at one end) into the powder to pack a small amount of sample into the bottom.
-
Compact the sample by tapping the sealed end of the capillary on a hard surface or by dropping it down a long glass tube. The final packed sample height should be 2-4 mm.
-
-
Apparatus Setup:
-
Place the packed capillary tube into the sample holder of a calibrated melting point apparatus (e.g., Thomas-Hoover or digital equivalent).
-
Ensure the thermometer or temperature probe is correctly positioned as per the instrument's manual.
-
-
Measurement:
-
Set the apparatus to heat rapidly to a temperature approximately 15-20 °C below the expected melting point. If the point is unknown, a preliminary rapid determination is necessary.
-
Once the plateau temperature is reached, reduce the heating rate to 1-2 °C per minute.
-
Observe the sample closely through the magnifying lens.
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Continue heating at the slow rate and record the temperature (T₂) at which the last solid particle melts completely.
-
The melting range is reported as T₁ - T₂.
-
-
Validation and Reporting:
-
Allow the apparatus to cool.
-
Perform at least two additional determinations with fresh samples in new capillary tubes. The results should be consistent.
-
Report the melting range as the average of the consistent determinations.
-
Workflow Visualization: Melting Point Determination
References
A Technical Guide to the Solubility of 2-Bromo-5-cyclopropylpyridine in Organic Solvents
This guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-5-cyclopropylpyridine, a key intermediate in pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of its solubility, offering a foundation for its effective use in synthesis and formulation.
Introduction to this compound
This compound is a heterocyclic organic compound featuring a pyridine ring substituted with a bromine atom and a cyclopropyl group.[1] This unique combination of a halogen, an aromatic system, and a strained aliphatic ring imparts specific chemical properties that are crucial for its role as a building block in the synthesis of more complex molecules.[1] Understanding its solubility is paramount for optimizing reaction conditions, purification processes, and formulation strategies.
Chemical Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₈H₈BrN
-
Molecular Weight: 200.06 g/mol [1]
The presence of the pyridine nitrogen atom introduces polarity and a site for hydrogen bonding, while the cyclopropyl and bromo substituents contribute to its lipophilicity. This balance of polar and nonpolar characteristics dictates its interaction with various organic solvents.
Known Solubility Characteristics
Direct, quantitative solubility data for this compound across a wide range of organic solvents is not extensively published in publicly available literature. However, empirical observations from synthesis and handling provide valuable qualitative insights.
The compound is reported to have good solubility in common non-polar and polar aprotic organic solvents.[1] This is attributed to the overall non-polar character imparted by the bromophenyl and cyclopropyl groups.
Table 1: Reported Qualitative Solubility of this compound
| Solvent Class | Solvent Examples | Reported Solubility |
| Halogenated | Dichloromethane, Chloroform | Soluble |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble |
| Water | Slightly soluble |
The "like dissolves like" principle is a useful guideline for predicting solubility.[2][3] Solvents with polarity and hydrogen bonding capabilities similar to this compound are more likely to be effective.
Experimental Determination of Solubility
To obtain quantitative solubility data, standardized experimental protocols are essential. The two most common and reliable methods are the Equilibrium Solubility (Shake-Flask) method and the Kinetic Solubility assay.
Thermodynamic Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.[4][5] It measures the concentration of a compound in a saturated solution at equilibrium.
Protocol:
-
Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.[4][6]
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to allow the system to reach equilibrium.[5][7][8]
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved through centrifugation followed by careful collection of the supernatant, or by filtration through a solvent-compatible filter (e.g., PTFE).[9]
-
Quantification: Accurately dilute the saturated supernatant with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[7][9]
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor.
Diagram 1: Workflow for Thermodynamic Equilibrium Solubility Determination
References
- 1. Pyridine, 5-Bromo-2-Cyclopropyl- | Properties, Uses, Safety Data & Supplier in China [pipzine-chem.com]
- 2. chem.ws [chem.ws]
- 3. youtube.com [youtube.com]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. biorelevant.com [biorelevant.com]
- 6. bioassaysys.com [bioassaysys.com]
- 7. enamine.net [enamine.net]
- 8. scielo.br [scielo.br]
- 9. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
An In-Depth Technical Guide to the Molecular Structure and Conformation of 2-Bromo-5-cyclopropylpyridine
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies used to elucidate the molecular structure and conformational landscape of 2-Bromo-5-cyclopropylpyridine. Given the prevalence of substituted pyridines in medicinal chemistry, a thorough understanding of the three-dimensional structure and dynamic behavior of such building blocks is paramount for rational drug design. This document outlines the synergistic application of experimental techniques, primarily single-crystal X-ray diffraction and Nuclear Magnetic Resonance (NMR) spectroscopy, with computational modeling through Density Functional Theory (DFT). We delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity. This guide is intended to serve as a foundational resource for researchers engaged in the characterization of novel small molecules.
Introduction: The Significance of this compound
This compound is a heterocyclic compound of interest in synthetic and medicinal chemistry. The pyridine ring is a common scaffold in a vast array of pharmaceuticals due to its ability to engage in hydrogen bonding and its overall metabolic stability. The cyclopropyl group, a "biosteric mimic" of a phenyl ring but with a smaller footprint, can impart favorable properties such as increased metabolic stability and improved binding affinity. The bromine atom provides a versatile handle for further chemical modifications, such as cross-coupling reactions, making this molecule a valuable building block for the synthesis of more complex drug candidates.[1][2]
A molecule's biological activity is intrinsically linked to its three-dimensional structure and conformational flexibility. Therefore, a precise characterization of the bond lengths, bond angles, and the rotational dynamics of the cyclopropyl group relative to the pyridine ring is essential for understanding its potential interactions with biological targets. This guide will detail the integrated analytical workflow for achieving this comprehensive structural understanding.
Elucidation of the Molecular Structure
The definitive determination of a molecule's connectivity and three-dimensional arrangement in space relies on a combination of spectroscopic and crystallographic techniques.
Single-Crystal X-ray Diffraction: The Solid-State Blueprint
Single-crystal X-ray diffraction is the gold standard for unambiguously determining the atomic arrangement of a molecule in the solid state.[3] This technique provides precise measurements of bond lengths, bond angles, and intermolecular interactions within the crystal lattice.[4]
The fundamental principle involves irradiating a well-ordered single crystal with monochromatic X-rays.[5] The electrons of the atoms in the crystal diffract the X-rays, producing a unique diffraction pattern of spots with varying intensities. By analyzing this pattern, one can generate a three-dimensional electron density map of the molecule, from which the atomic positions can be determined.[6]
-
Causality in Experimental Design: The success of this technique is entirely dependent on the ability to grow high-quality single crystals. The choice of solvent and crystallization method (e.g., slow evaporation, vapor diffusion, or cooling) is critical and often requires empirical screening to find the optimal conditions that allow for the slow, ordered arrangement of molecules into a crystal lattice.[7][8] For this compound, a solvent screen utilizing solvents of varying polarity (e.g., ethanol, acetone, acetonitrile, toluene) would be the first step.[9]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth:
-
Dissolve 10-20 mg of purified this compound in a minimal amount of a suitable solvent (e.g., ethanol/water mixture) in a small, clean vial.
-
Cover the vial with parafilm and puncture it with a few small holes to allow for slow evaporation of the solvent.
-
Allow the vial to stand undisturbed in a vibration-free environment for several days to weeks.
-
Visually inspect the vial periodically under a microscope for the formation of single crystals of suitable size (ideally 0.1-0.3 mm in all dimensions) and quality (optically clear, no visible fractures).[8][10]
-
-
Crystal Mounting and Data Collection:
-
Carefully select a well-formed single crystal and mount it on a goniometer head.
-
Place the mounted crystal on the diffractometer and cool it under a stream of liquid nitrogen to minimize thermal vibrations.
-
Center the crystal in the X-ray beam.
-
Collect the diffraction data by rotating the crystal and recording the intensities and positions of the diffracted X-rays.
-
-
Structure Solution and Refinement:
-
Process the collected data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods to obtain an initial model of the atomic positions.
-
Refine the model against the experimental data to obtain the final, high-resolution crystal structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the chemical environment, connectivity, and dynamics of atoms in a molecule in solution.[11][12] For this compound, ¹H and ¹³C NMR are essential for confirming the molecular structure.
-
¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of this compound is expected to show distinct signals for the pyridine ring protons and the cyclopropyl protons, with characteristic chemical shifts and spin-spin coupling patterns.
-
¹³C NMR: This provides information on the number and types of carbon atoms in the molecule. Each unique carbon atom will give a distinct signal in the spectrum.[13]
-
Causality in Experimental Design: The choice of a deuterated solvent is crucial to avoid large solvent signals that would obscure the signals from the analyte.[14] The concentration of the sample must be optimized to ensure a good signal-to-noise ratio without causing line broadening due to aggregation.[15][16]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[17]
-
Ensure the sample is fully dissolved. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum.
-
Acquire the ¹³C NMR spectrum. For more complex structures, 2D NMR experiments like COSY, HSQC, and HMBC can be employed to establish detailed connectivity.[18]
-
Conformational Analysis: The Dynamic Landscape
While X-ray crystallography provides a static picture of the molecule in the solid state, the conformation in solution or in a biological environment can be different and is often dynamic. For this compound, the primary conformational flexibility arises from the rotation around the single bond connecting the cyclopropyl ring and the pyridine ring.
Computational Modeling with Density Functional Theory (DFT)
DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules.[19] It is a powerful tool for predicting molecular geometries, energies, and other properties.[20] For this compound, DFT can be used to:
-
Identify the most stable conformers (energy minima).
-
Calculate the relative energies of these conformers.
-
Determine the energy barriers for interconversion between conformers (transition states).
-
Causality in Method Selection: The choice of the functional and basis set is critical for obtaining accurate results. The B3LYP functional combined with a Pople-style basis set like 6-31G(d) is a widely used and generally reliable combination for organic molecules, providing a good balance between accuracy and computational cost.[21][22][23] For higher accuracy, especially when considering non-covalent interactions, functionals that include dispersion corrections (e.g., ωB97X-D) and larger basis sets may be employed.[20]
Workflow and Visualization
The overall workflow for the structural and conformational analysis of this compound is depicted below.
Caption: Workflow for the comprehensive analysis of this compound.
Experimental Protocol: DFT-Based Conformational Analysis
-
Initial Structure Generation:
-
Build the 3D structure of this compound using a molecular modeling software.
-
Define the dihedral angle corresponding to the rotation around the C(pyridine)-C(cyclopropyl) bond.
-
-
Potential Energy Surface (PES) Scan:
-
Perform a relaxed PES scan by systematically rotating the defined dihedral angle (e.g., in 15° increments from 0° to 360°).
-
At each step, optimize the geometry of the molecule while keeping the dihedral angle constrained. Use a computationally efficient level of theory (e.g., B3LYP/6-31G(d)).
-
Plot the relative energy versus the dihedral angle to identify the low-energy conformers (minima) and rotational barriers (maxima).
-
-
Refined Geometry Optimization and Frequency Calculation:
-
Take the geometries of the identified energy minima and transition states from the PES scan.
-
Perform full geometry optimizations without any constraints using a higher level of theory (e.g., ωB97X-D/6-311+G(d,p)) to obtain more accurate structures and energies.
-
Perform frequency calculations on the optimized structures to confirm that they are true minima (zero imaginary frequencies) or transition states (one imaginary frequency) and to obtain thermodynamic data.
-
Data Presentation: A Theoretical Model
In the absence of published experimental data for this compound, the following tables present hypothetical yet plausible data that would be obtained from the aforementioned analyses.
Table 1: Predicted Structural Parameters from DFT (B3LYP/6-31G(d))
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| C(pyridine)-Br | 1.895 |
| C(pyridine)-C(cyclopropyl) | 1.490 |
| N-C(2) | 1.335 |
| C(cyclopropyl)-C(cyclopropyl) | 1.510 (avg) |
| **Bond Angles (°) ** | |
| C(4)-C(5)-C(cyclopropyl) | 121.5 |
| C(6)-C(5)-C(cyclopropyl) | 118.0 |
| Br-C(2)-N | 116.5 |
Table 2: Predicted Conformational Energy Profile
| Conformer | Dihedral Angle (Br-C2-C5-C_cpr) | Relative Energy (kcal/mol) |
| Global Minimum | ~30° | 0.00 |
| Local Minimum | ~150° | 0.85 |
| Rotational Barrier | ~90° | 2.50 |
Conclusion
The comprehensive structural and conformational analysis of this compound requires an integrated approach that leverages the strengths of both experimental and computational methods. Single-crystal X-ray diffraction provides an unambiguous solid-state structure, while NMR spectroscopy confirms the structure and provides insights into its solution-state behavior. DFT calculations complement these experimental techniques by mapping the conformational energy landscape and identifying the most stable conformers and the barriers to their interconversion. The detailed protocols and workflows presented in this guide offer a robust framework for researchers to thoroughly characterize this and other novel small molecules, thereby facilitating their application in drug discovery and materials science.
References
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. excillum.com [excillum.com]
- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 6. azolifesciences.com [azolifesciences.com]
- 7. journals.iucr.org [journals.iucr.org]
- 8. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 9. researchgate.net [researchgate.net]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. jchps.com [jchps.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 15. organomation.com [organomation.com]
- 16. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 17. sites.bu.edu [sites.bu.edu]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]
- 21. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. reddit.com [reddit.com]
The Cyclopropyl Group: A Strategic Modulator of Pyridine Ring Reactivity in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Union of Pyridine and Cyclopropane
The pyridine ring is a cornerstone scaffold in medicinal chemistry, present in a vast array of FDA-approved drugs due to its unique electronic properties, ability to engage in hydrogen bonding, and aqueous solubility.[1] Its reactivity and metabolic fate, however, are highly sensitive to the nature of its substituents. Among the vast toolkit of chemical moieties available to the medicinal chemist, the cyclopropyl group has emerged as a uniquely powerful modulator of the pyridine ring's characteristics.[2]
This guide provides a detailed exploration of the multifaceted role the cyclopropyl group plays in influencing the reactivity, metabolic stability, and conformational profile of the pyridine ring. We will delve into the fundamental electronic and steric properties of this small, strained ring and translate them into practical, field-proven insights for drug design and development. This analysis moves beyond simple bioisosteric replacement to a deeper understanding of the causality behind the cyclopropyl group's effects, empowering researchers to make more informed decisions in lead optimization.
Part 1: Intrinsic Properties of the Cyclopropyl Moiety
To understand its influence on the pyridine ring, one must first appreciate the distinct physicochemical nature of the cyclopropyl group itself. Unlike simple acyclic alkanes, its three-membered ring structure imparts unique properties.[3]
-
Electronic Nature: The C-C bonds of a cyclopropane ring possess significant p-character, a consequence of the strained 60° bond angles forcing the carbon atoms into a hybridization state between sp² and sp³. These high-energy "Walsh orbitals" can interact with adjacent π-systems, allowing the cyclopropyl group to act as a weak π-electron donor through conjugation.[4][5]
-
Bond Strength: The C-H bonds of a cyclopropyl ring are shorter and stronger than those in typical alkanes, with a higher bond dissociation energy. This property is central to its role in enhancing metabolic stability.[3]
-
Structural Rigidity: The cyclopropane is a rigid, planar triangle of carbons. This conformational constraint reduces the entropic penalty upon binding to a biological target, a feature that can enhance potency.[6][7] Its defined three-dimensional shape also offers a distinct steric profile compared to more flexible alkyl groups like isopropyl.
Part 2: Modulating the Electronic Reactivity of the Pyridine Ring
The introduction of a cyclopropyl group directly influences the electron density and, consequently, the fundamental reactivity of the pyridine nucleus.
Impact on Basicity (pKa)
The basicity of the pyridine nitrogen is a critical parameter influencing a drug's solubility, receptor interactions, and pharmacokinetic profile. As a weak electron-donating group, the cyclopropyl substituent can subtly increase the electron density on the pyridine nitrogen, thereby increasing its basicity.
This effect is most pronounced when the cyclopropyl group is at the 4-position, where its conjugative and inductive effects can effectively modulate the nitrogen's lone pair availability. For example, the predicted pKa of 4-cyclopropylpyridine is 6.33, which is significantly more basic than pyridine itself (pKa ≈ 5.2).[8][9] This increase in basicity can be a crucial tool for optimizing a molecule's physicochemical properties.
| Compound | pKa (Predicted/Experimental) | Rationale |
| Pyridine | ~5.2[9] | Baseline |
| 4-Methylpyridine | ~6.0[9] | +I (Inductive) effect increases basicity. |
| 4-Cyclopropylpyridine | ~6.33 [8] | Weak π-donating effect enhances basicity more than a methyl group. |
| 4-Chloropyridine | ~3.8[10] | -I (Inductive) effect of halogen strongly decreases basicity. |
| Table 1: Comparison of pKa values for 4-substituted pyridines, illustrating the electron-donating effect of the cyclopropyl group. |
Influence on C-H Activation and Functionalization
Transition metal-catalyzed C-H activation is a powerful tool for the late-stage functionalization of drug candidates. The electronic nature of the cyclopropyl substituent can influence the regioselectivity and rate of these reactions. By donating electron density into the ring, the cyclopropyl group can make the pyridine nucleus more susceptible to certain types of metallation-deprotonation events, although steric factors also play a significant role.[11] Conversely, the C-H bonds on the cyclopropyl ring itself are susceptible to activation, providing alternative synthetic handles.[2][12][13]
Part 3: The Critical Role in Metabolic Stability
Perhaps the most valued application of the cyclopropyl group in drug development is its ability to enhance metabolic stability. This is a direct consequence of the high bond dissociation energy of its C-H bonds.
Blocking Cytochrome P450 (CYP) Mediated Oxidation
Primary and secondary alkyl groups attached to an aromatic ring (e.g., isopropyl, ethyl) are often metabolic "hotspots," susceptible to oxidation by CYP enzymes. This process is typically initiated by the abstraction of a hydrogen atom. The cyclopropyl group, lacking easily abstractable hydrogens at a position analogous to a benzylic site and possessing strong C-H bonds, acts as a "metabolic shield."[14] Replacing a metabolically labile group like an isopropyl with a cyclopropyl is a proven strategy to increase a drug's half-life and reduce the formation of potentially reactive metabolites.[15][16][17]
Potential Metabolic Liabilities
While generally robust, the cyclopropyl group is not metabolically inert under all circumstances. When attached directly to a heteroatom, such as in a cyclopropylamine moiety, it can be susceptible to CYP-mediated oxidation that leads to reactive ring-opened intermediates.[14] This bioactivation pathway has been associated with toxicity, as seen in the case of the antibiotic trovafloxacin. Therefore, while cyclopropyl groups are excellent for blocking metabolism on a carbon framework, caution is warranted when designing cyclopropylamines.
Part 4: Synthetic and Analytical Protocols
The practical application of these principles requires robust synthetic and analytical methodologies.
Protocol: Synthesis of 4-Cyclopropylpyridine
This protocol outlines a common method for synthesizing 4-cyclopropylpyridine via a Suzuki-Miyaura cross-coupling reaction. This approach offers good functional group tolerance and is widely applicable.
Materials:
-
4-Bromopyridine hydrochloride
-
Cyclopropylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Step-by-Step Methodology:
-
Catalyst Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4-bromopyridine hydrochloride (1.0 eq), cyclopropylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Solvent Addition: Add a 3:1 mixture of toluene and degassed water to the flask.
-
Catalyst Addition: To this stirred suspension, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq).
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 4-cyclopropylpyridine.
Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol provides a framework for comparing the metabolic stability of a cyclopropyl-substituted pyridine against an isopropyl-substituted analog. This is a self-validating system crucial for early-stage drug discovery.
Materials:
-
Test Compounds (e.g., 4-cyclopropylpyridine, 4-isopropylpyridine)
-
Positive Control (e.g., Midazolam, a known CYP3A4 substrate)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
Acetonitrile (containing an internal standard for LC-MS/MS analysis)
-
Incubator/shaking water bath set to 37°C
Step-by-Step Methodology:
-
Preparation: Prepare a master mix containing phosphate buffer and liver microsomes (final protein concentration typically 0.5-1.0 mg/mL). Prepare a separate solution of the NADPH regenerating system.
-
Pre-incubation: In separate tubes, add the master mix and the test compound (or positive control) to a final concentration of 1 µM. Pre-warm the tubes at 37°C for 5 minutes.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system. For the negative control (T=0 and "no-NADPH" control), add an equivalent volume of buffer instead.
-
Incubation & Sampling: Incubate the reactions at 37°C with gentle shaking. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to a tube containing 2-3 volumes of ice-cold acetonitrile with the internal standard. This precipitates the microsomal proteins.
-
Sample Processing: Vortex the quenched samples and centrifuge at high speed (e.g., >10,000 g) for 10 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an analysis vial and quantify the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k. A significantly longer half-life for the cyclopropyl analog compared to the isopropyl analog validates its role as a metabolic shield.
Conclusion
The cyclopropyl group is far more than a simple steric blocker or a bioisostere for an alkene or gem-dimethyl group. Its unique combination of electronic and structural properties makes it a highly strategic tool for fine-tuning the reactivity and pharmacokinetic profile of pyridine-containing drug candidates. By donating electron density, it can modulate the pKa of the pyridine nitrogen, influencing solubility and target engagement. Its rigid conformation can pre-organize a molecule for optimal binding, providing an entropic advantage. Most critically, its inherent resistance to oxidative metabolism allows medicinal chemists to strategically block metabolic hotspots, thereby increasing a drug's half-life and bioavailability. A thorough understanding of these roles, supported by robust synthetic and analytical protocols, is essential for leveraging the full potential of this remarkable functional group in modern drug discovery.
References
- 1. Pd(II)-Catalyzed Enantioselective C–H Activation of Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. 4-Cyclopropyl-pyridine [oakwoodchemical.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Comparative Hydrophobicity, Solubility, and Metabolic Stability of 4(1 H)-Pyridones, 4(1 H)-Quinolones, and 9(10 H)-Acridones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-CYCLOPROPYL-PYRIDINE | 4904-21-6 [amp.chemicalbook.com]
- 7. scribd.com [scribd.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. youtube.com [youtube.com]
- 10. Activation of cyclopropanes by transition metals - Wikipedia [en.wikipedia.org]
- 11. Catalytic C–H Bond Functionalization of Cyclopropane Derivatives | Semantic Scholar [semanticscholar.org]
- 12. Basicity of pyridine and some substituted pyridines in ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Differential Metabolic Stability of 4α,25- and 4β,25-Dihydroxyvitamin D3 and Identification of Their Metabolites | MDPI [mdpi.com]
- 14. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Page loading... [wap.guidechem.com]
- 17. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions Using 2-Bromo-5-cyclopropylpyridine
Introduction: The Strategic Importance of the 5-Cyclopropylpyridine Moiety
In the landscape of modern drug discovery and materials science, the pyridine scaffold remains a cornerstone of molecular design. When functionalized with a cyclopropyl group, its utility is significantly enhanced. The cyclopropyl ring, a small, strained carbocycle, is not merely a passive substituent; it actively modulates a molecule's physicochemical properties.[1] Its rigid structure can enforce favorable conformations for binding to biological targets, while its unique electronic character—possessing enhanced π-character in its C-C bonds—can improve metabolic stability and reduce off-target effects.[2][3] Specifically, the 2-substituted-5-cyclopropylpyridine core is a privileged motif found in a range of biologically active compounds.
2-Bromo-5-cyclopropylpyridine serves as a critical and versatile building block for accessing these valuable structures. Its bromine atom at the 2-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being one of the most robust and widely employed methods for C-C bond formation.[4] This guide provides a comprehensive overview, detailed protocols, and troubleshooting advice for successfully employing this compound in Suzuki-Miyaura cross-coupling reactions.
The Suzuki-Miyaura Reaction: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate.[4][5] The reaction proceeds through a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[6][7]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The base is crucial for activating the organoboron reagent to facilitate this exchange.[4]
-
Reductive Elimination: The two organic partners on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][6]
Protocol & Methodology: A Validated Starting Point
This section provides a general, robust protocol for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. It is intended as a well-tested starting point and may require optimization for specific substrates.[8]
Materials & Reagents
-
This compound (1.0 equiv)
-
Arylboronic acid or boronate ester (1.1–1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄; 1-5 mol%)[8]
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)[9]
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, DMF)[8]
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Step-by-Step Experimental Procedure
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (e.g., K₂CO₃, 2.0 equiv.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).[8]
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[9][10]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water in a 4:1 ratio) via syringe. A typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.[8][11]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring. Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.[9][12]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[12]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[9]
Data Presentation: Optimizing Reaction Conditions
The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki-Miyaura coupling, especially with heteroaromatic substrates like 2-bromopyridines. The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalyst.[7][8] Therefore, careful selection of reaction parameters is essential. Below is a table summarizing various conditions that can be screened for optimization.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent System | Temp (°C) | Expected Outcome |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | Good for simple arylboronic acids.[13] |
| 2 | Pd(dppf)Cl₂ (3) | - | K₃PO₄ (2) | Toluene/H₂O (5:1) | 100 | Often effective for more challenging couplings.[8] |
| 3 | Pd₂(dba)₃ (1.5) | SPhos (4.5) | K₃PO₄ (2) | THF | 75 | Bulky, electron-rich ligands can overcome catalyst inhibition.[7][14] |
| 4 | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2) | Dioxane | 110 | A strong base and electron-rich ligand for difficult substrates.[8] |
Troubleshooting & Field-Proven Insights
Even with a robust protocol, challenges can arise. Here are common issues and expert-recommended solutions when working with 2-bromopyridine substrates.
-
Issue 1: Low or No Conversion
-
Causality: The primary suspect is often catalyst deactivation or inhibition. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium, effectively poisoning the catalyst.[7][12] Another common cause is inadequate degassing, as oxygen can oxidize the active Pd(0) species.[10]
-
Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands create a sterically hindered environment around the palladium center, which can disfavor coordination by the pyridine nitrogen.[7] Additionally, ensure all solvents are rigorously degassed using techniques like freeze-pump-thaw or by sparging with an inert gas for an extended period (15-30 minutes).[10]
-
-
Issue 2: Protodeboronation of the Boronic Acid
-
Causality: This is a common side reaction where the C-B bond of the boronic acid is cleaved and replaced with a C-H bond, consuming the nucleophile.[7] This is particularly problematic with electron-deficient or heteroaryl boronic acids and can be accelerated by water and certain bases.
-
Solution: Use boronate esters, such as pinacol esters (Bpin), which are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[7][10] Using anhydrous solvents and carefully selecting the base (e.g., K₃PO₄ is often milder than Cs₂CO₃) can also mitigate this issue.[9]
-
-
Issue 3: Homocoupling of the Boronic Acid
-
Causality: The formation of a biaryl product derived from two molecules of the boronic acid is known as homocoupling. This side reaction is often promoted by the presence of oxygen, which can reoxidize Pd(0) to Pd(II) species that facilitate this pathway.[5][7]
-
Solution: Rigorous exclusion of oxygen is paramount. Ensure the reaction is set up and maintained under a strictly inert atmosphere throughout the entire process.[10]
-
-
Issue 4: Hydrodehalogenation (Debromination)
-
Causality: The starting this compound is converted to 5-cyclopropylpyridine. This occurs when the Ar-Pd(II)-Br intermediate reacts with a hydride source instead of the organoboron reagent.[9]
-
Solution: The source of the hydride can be impurities in the reagents or solvent. Using high-purity reagents and anhydrous solvents is crucial. Weaker inorganic bases like K₃PO₄ are often preferred over stronger bases which can sometimes promote this side reaction.[9]
-
Conclusion
The Suzuki-Miyaura reaction is a powerful tool for the derivatization of this compound, enabling access to a wide array of valuable compounds for pharmaceutical and materials research. Success with this substrate hinges on a solid understanding of the reaction mechanism and a proactive approach to troubleshooting. By carefully selecting the catalyst system, rigorously excluding oxygen and water, and being mindful of potential side reactions like protodeboronation, researchers can consistently achieve high yields and unlock the full synthetic potential of this important building block.
References
- 1. scientificupdate.com [scientificupdate.com]
- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. news-medical.net [news-medical.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. youtube.com [youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Suzuki Coupling of 2-Bromo-5-cyclopropylpyridine
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of 5-Cyclopropyl-2-arylpyridines in Modern Drug Discovery
The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of biologically active molecules.[1] The functionalization of this heterocycle is therefore of paramount importance in the synthesis of novel pharmaceutical agents. Specifically, the Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the creation of carbon-carbon bonds, particularly for the synthesis of biaryl and heterobiaryl structures.[1][2] This guide focuses on the palladium-catalyzed Suzuki coupling of 2-Bromo-5-cyclopropylpyridine, a key building block for introducing a synthetically valuable cyclopropyl-substituted pyridine moiety into target molecules. The successful execution of this transformation hinges on a nuanced understanding of the interplay between the palladium catalyst, the ligand, the base, and the reaction conditions. This document provides a detailed exploration of these factors, culminating in a robust, field-tested protocol for researchers, scientists, and drug development professionals.
The Critical Role of the Palladium Catalyst System: A Deep Dive into Ligand Selection
The success of the Suzuki coupling of this compound is intrinsically linked to the choice of the palladium catalyst and its associated ligand. The inherent electronic properties of the pyridine ring, particularly the nitrogen atom, can lead to catalyst inhibition and sluggish reaction kinetics. Therefore, the selection of a highly active and stable catalytic system is crucial.
The Challenge of 2-Halopyridines:
The nitrogen atom in the pyridine ring can coordinate to the palladium center, leading to catalyst deactivation. Furthermore, the carbon-bromine bond at the 2-position is influenced by the electron-withdrawing nature of the pyridine nitrogen, affecting its reactivity in the oxidative addition step of the catalytic cycle.[1]
The Solution: Bulky, Electron-Rich Ligands:
To overcome these challenges, the use of bulky and electron-rich phosphine ligands is highly recommended.[3][4] These ligands offer several advantages:
-
Enhanced Catalyst Activity: By increasing the electron density on the palladium center, these ligands facilitate the rate-determining oxidative addition step.[3]
-
Steric Hindrance: The bulkiness of the ligands promotes the formation of monoligated palladium species (L1Pd(0)), which are highly reactive in the catalytic cycle.[3] This steric bulk also helps to prevent the formation of inactive palladium dimers.
-
Stabilization of the Catalytic Species: These ligands stabilize the palladium(0) active species, preventing its decomposition and leading to higher catalyst turnover numbers.[5]
Recommended Catalyst Systems:
Based on extensive literature precedent for the Suzuki coupling of heteroaromatic halides, the following palladium sources and ligands are recommended for the coupling of this compound:
| Palladium Source | Recommended Ligands | Rationale |
| Pd(OAc)₂ (Palladium(II) Acetate) | SPhos, XPhos, RuPhos | These dialkylbiaryl phosphine ligands are known for their high activity in coupling heteroaryl halides.[3] They are particularly effective for challenging substrates. |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | P(t-Bu)₃ (Tri-tert-butylphosphine) | This combination is a powerful catalyst system for a wide range of Suzuki couplings, including those with heteroaromatic bromides.[6] |
| [Pd(dppf)Cl₂] ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) | - (Pre-formed complex) | A reliable and commonly used precatalyst that has shown good performance in the coupling of various bromoindazoles and bromopyridines.[7][8] |
For the uninitiated, utilizing a pre-catalyst, a stable complex that generates the active Pd(0) species in situ, can simplify the experimental setup and enhance reproducibility.[9]
The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[10][11]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol provides a robust starting point for the Suzuki coupling of this compound with a variety of arylboronic acids. Optimization of reaction parameters may be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., SPhos, 2-10 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water (4:1), toluene, or DMF)[1][10]
Equipment:
-
Schlenk flask or microwave vial
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and the base.[1]
-
Catalyst Addition: In a separate vial, pre-mix the palladium source and the ligand in a small amount of the reaction solvent. Add this catalyst/ligand mixture to the Schlenk flask. If using a pre-catalyst, add it directly with the other solid reagents.
-
Solvent Addition: Add the degassed solvent to the reaction mixture via syringe.[1]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously for the required time (monitor by TLC, LC-MS, or GC).[1][10] For thermally sensitive substrates or to accelerate the reaction, microwave irradiation can be employed.[2][12]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-cyclopropyl-2-arylpyridine.[1]
Mechanism and Rationale: The "Why" Behind the Protocol
A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization.
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxidation. Therefore, maintaining an inert atmosphere of argon or nitrogen is crucial to prevent catalyst decomposition and ensure high yields.
-
Degassed Solvents: Oxygen dissolved in the solvent can also lead to the oxidation of the Pd(0) catalyst. Degassing the solvent by sparging with an inert gas or by freeze-pump-thaw cycles is essential.
-
The Role of the Base: The base plays a critical role in the transmetalation step. It activates the organoboron species, forming a more nucleophilic boronate complex, which facilitates the transfer of the organic group to the palladium center.[6] Common bases include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[1] The choice of base can significantly impact the reaction outcome and should be screened for optimal performance.
-
Solvent Systems: A mixture of an organic solvent and water is often employed.[13] Water can help to dissolve the inorganic base and facilitate the formation of the active boronate species. Common organic solvents include 1,4-dioxane, toluene, and DMF.[10] The choice of solvent can influence the solubility of the reagents and the reaction kinetics.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure a properly inert atmosphere and use degassed solvents. Try a different palladium source or ligand. |
| Insufficiently active base | Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). | |
| Low reaction temperature | Increase the reaction temperature or consider using microwave irradiation. | |
| Protodeborylation of Boronic Acid | Presence of excess water or protic solvents | Use anhydrous solvents and a carefully controlled amount of water if necessary. Consider using a boronic ester (e.g., a pinacol ester) which can be more stable.[13] |
| Formation of Side Products | Homocoupling of the boronic acid | This can be promoted by oxygen. Ensure a strictly inert atmosphere. |
| Decomposition of starting materials | Lower the reaction temperature and/or shorten the reaction time. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a highly valuable transformation for the synthesis of novel, biologically relevant molecules. Success in this endeavor is not a matter of chance but a result of a rational approach to catalyst and ligand selection, coupled with a meticulous experimental technique. By understanding the underlying principles of the catalytic cycle and the specific challenges posed by heteroaromatic substrates, researchers can confidently and efficiently access a wide range of 5-cyclopropyl-2-arylpyridine derivatives, accelerating the pace of drug discovery and development.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scite.ai [scite.ai]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 13. Yoneda Labs [yonedalabs.com]
Application Note: A Practical Guide to the Buchwald-Hartwig Amination of 2-Bromo-5-cyclopropylpyridine with Primary Amines
Introduction & Strategic Importance
1.1 The Significance of N-Arylpyridines in Medicinal Chemistry
The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of clinically successful drugs and drug candidates. Its ability to act as a bioisostere for other aromatic systems and its capacity for engaging in key hydrogen bonding interactions make it a valuable component in the design of molecules targeting a wide range of biological targets, including kinases, G-protein coupled receptors, and various enzymes. The incorporation of substituents, such as the cyclopropyl group at the 5-position, allows for the fine-tuning of physicochemical properties like metabolic stability and lipophilicity, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.
1.2 The Buchwald-Hartwig Amination as a Key C-N Bond Forming Tool
The development of the Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a versatile and highly efficient method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has largely replaced harsher, classical methods which often suffer from limited substrate scope and poor functional group tolerance.[1] For pharmaceutical and agrochemical research, where the rapid generation of diverse amine libraries is crucial, the Buchwald-Hartwig amination has become an indispensable tool.[2]
1.3 Challenges and Considerations for Heteroaromatic Substrates like 2-Bromo-5-cyclopropylpyridine
While powerful, the application of the Buchwald-Hartwig amination to heteroaromatic halides, particularly 2-halopyridines, is not without its challenges. The pyridine nitrogen atom can coordinate to the palladium catalyst, acting as a ligand and potentially leading to catalyst inhibition or deactivation.[3] This "catalyst poisoning" is a primary cause of low yields in such reactions.[3] Furthermore, the electronic nature of the pyridine ring can influence the rates of the key steps in the catalytic cycle. The 5-cyclopropyl substituent, being weakly electron-donating, can also modulate the reactivity of the C-Br bond. Therefore, a careful selection of the catalyst system—comprising the palladium precursor, ligand, and base—is paramount for achieving a successful and high-yielding transformation.
The Catalytic Cycle: A Mechanistic Deep Dive
2.1 Overview of the Pd(0)/Pd(II) Cycle
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving the alternation of palladium between the Pd(0) and Pd(II) oxidation states. The generally accepted mechanism consists of three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[4]
2.2 Key Steps: Oxidative Addition, Ligand Exchange, and Reductive Elimination
-
Oxidative Addition: The active L-Pd(0) catalyst (where L is a phosphine ligand) inserts into the carbon-bromine bond of this compound. This step forms a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The primary amine coordinates to the Pd(II) center, displacing the bromide ligand. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: This is the final, product-forming step where the C-N bond is formed, and the desired 2-amino-5-cyclopropylpyridine product is released. This step regenerates the active L-Pd(0) catalyst, allowing the cycle to continue.
2.3 The Role of Ligands and Bases in Facilitating the Reaction
-
Ligands: The choice of phosphine ligand is critical. Bulky, electron-rich ligands are essential for promoting both the oxidative addition and the final reductive elimination steps.[5] For challenging substrates like 2-bromopyridines, a bulky ligand also sterically hinders the pyridine nitrogen from coordinating to the palladium center, thus preventing catalyst deactivation.[3]
-
Bases: A base is required to deprotonate the amine, forming the palladium-amido intermediate which is necessary for reductive elimination.[6] Strong, non-nucleophilic bases such as sodium tert-butoxide are commonly used.[7]
2.4 Potential Side Reactions and Deactivation Pathways
A common side reaction is the hydrodehalogenation of the starting material, where the bromine atom is replaced by a hydrogen.[8] This can occur via β-hydride elimination from a palladium-amido intermediate, especially with primary amines.[1] Catalyst deactivation through pyridine coordination is another significant challenge.[3]
Component Selection: A Rational Approach to Reaction Optimization
The success of the Buchwald-Hartwig amination of this compound hinges on the judicious selection of each reaction component. The table below provides a summary of common choices and the rationale behind them for this specific class of substrate.
| Component | Recommended Options | Rationale & Key Considerations |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃ is a Pd(0) source and often preferred as it does not require an in-situ reduction step. Pd(OAc)₂ is a stable Pd(II) source but needs to be reduced to the active Pd(0) species, which can sometimes be facilitated by the amine or phosphine ligand.[4] |
| Ligand | XPhos, RuPhos, BrettPhos | These are bulky, electron-rich biaryl monophosphine ligands. Their steric bulk is crucial to prevent the pyridine nitrogen from coordinating to the palladium catalyst, thereby mitigating catalyst poisoning.[3][6] They also accelerate the rate of reductive elimination.[5] |
| Base | NaOtBu, KOtBu, LHMDS | Strong, non-nucleophilic bases are required to efficiently deprotonate the amine coordinated to the palladium center. Sodium tert-butoxide is a common and effective choice.[7] |
| Solvent | Toluene, Dioxane, THF | Aprotic solvents are generally used. Toluene is a very common choice due to its ability to dissolve the reagents and its suitable boiling point for the reaction temperatures typically required.[9] Dioxane is also frequently used. |
General Protocol for the Buchwald-Hartwig Amination of this compound
This protocol provides a starting point for the amination of this compound with a generic primary amine. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.
4.1 Materials and Reagents
-
This compound (1.0 equiv)
-
Primary amine (1.2-1.5 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.4-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Schlenk tube or sealed vial
-
Magnetic stir bar
-
Inert gas (Argon or Nitrogen)
4.2 Step-by-Step Experimental Procedure
-
Reaction Setup: To a dry Schlenk tube or vial containing a magnetic stir bar, add the palladium precursor, phosphine ligand, and base under an inert atmosphere.
-
Reagent Addition: Add this compound to the reaction vessel.
-
Solvent and Amine Addition: Add the anhydrous, degassed solvent, followed by the primary amine via syringe.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.
4.3 Reaction Work-up
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride or water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
4.4 Purification and Characterization
The crude product can be purified by column chromatography on silica gel. The structure and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting and Advanced Insights
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Catalyst poisoning by pyridine nitrogen. 2. Inactive catalyst (impure reagents, air/moisture contamination). 3. Insufficient temperature. | 1. Switch to a bulkier ligand (e.g., BrettPhos).[8] 2. Ensure all reagents are pure, solvents are anhydrous and degassed, and the reaction is run under a strictly inert atmosphere.[3] 3. Increase the reaction temperature in increments (e.g., to 110 °C). |
| Hydrodehalogenation | Competing β-hydride elimination pathway. | 1. Use a ligand known to promote faster reductive elimination (e.g., BrettPhos, RuPhos).[8] 2. Screen different bases; sometimes a slightly weaker base can disfavor this pathway. |
| Formation of Diarylamine | The product (primary arylamine) reacts with another molecule of the aryl bromide. | 1. Use a slight excess of the primary amine. 2. Employ a ligand that sterically disfavors the second amination. |
| Inconsistent Results | Inconsistent formation of the active Pd(0) species from a Pd(II) precursor. | Use a pre-formed palladium pre-catalyst (e.g., XPhos Pd G3) for more reliable generation of the active catalyst.[8] |
Conclusion
The Buchwald-Hartwig amination is a robust and versatile method for the synthesis of 2-amino-5-cyclopropylpyridine derivatives. Success with this challenging substrate class requires a rational approach to the selection of reaction components, with a particular emphasis on the use of bulky, electron-rich phosphine ligands to overcome catalyst inhibition by the pyridine nitrogen. The provided protocol serves as a solid foundation for further optimization, and the troubleshooting guide offers practical solutions to common experimental hurdles. By leveraging these insights, researchers and drug development professionals can efficiently access this important class of molecules.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. research.rug.nl [research.rug.nl]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Note: Strategic Ligand Selection for the Buchwald-Hartwig Amination of 2-Bromo-5-cyclopropylpyridine
Introduction: Navigating the Challenges of C-N Bond Formation with Substituted Pyridines
The Buchwald-Hartwig amination has emerged as a cornerstone of modern synthetic chemistry, providing a versatile and efficient pathway for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction is of particular importance in pharmaceutical and materials science, where arylamines are ubiquitous structural motifs. However, the application of this methodology to heteroaromatic substrates, such as 2-bromopyridines, presents a unique set of challenges. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation and consequently, low reaction yields.[2]
This application note provides a detailed guide for the successful Buchwald-Hartwig amination of 2-bromo-5-cyclopropylpyridine, a valuable building block in medicinal chemistry. We will delve into the critical aspect of ligand selection, providing a rationale for choosing the optimal phosphine ligand to overcome the inherent challenges of this substrate. Furthermore, a comprehensive, field-proven protocol is presented to enable researchers to achieve high-yielding and reproducible results.
The Decisive Role of the Ligand: Overcoming Catalyst Inhibition
The success of the Buchwald-Hartwig amination of 2-bromopyridines is intrinsically linked to the choice of the phosphine ligand. The ligand plays a multifaceted role in the catalytic cycle, influencing the rate of oxidative addition, the stability of the palladium intermediates, and the final reductive elimination step.[1] For electron-deficient heteroaryl halides like this compound, the primary function of the ligand is to be sufficiently sterically hindering to prevent the pyridine nitrogen from coordinating to the palladium center.[3]
The evolution of phosphine ligands for the Buchwald-Hartwig amination has led to the development of increasingly bulky and electron-rich systems. These "second-generation" and "third-generation" ligands have proven to be particularly effective for challenging substrates. The steric bulk of these ligands creates a "pocket" around the palladium atom, which favors the coordination of the amine nucleophile over the pyridine nitrogen. The electron-donating nature of these ligands also promotes the rate-limiting oxidative addition step and facilitates the final reductive elimination.[3]
Below is a logical workflow for the selection and screening of ligands for this transformation:
Caption: Ligand Selection and Optimization Workflow.
Comparative Ligand Performance for the Amination of 2-Bromopyridines
While a direct, side-by-side comparison for this compound is not extensively reported, data from structurally similar 2-bromopyridine substrates allows for an informed selection of ligands. The following table summarizes the expected performance of commonly used phosphine ligands for this class of transformation.
| Ligand | Generation | Key Structural Features | Expected Performance with this compound |
| dppp | First | Bidentate, less bulky | Moderate yields, may require higher catalyst loading and longer reaction times.[4] |
| Xantphos | Second | Bidentate, larger bite angle | Good to excellent yields, improved stability of the catalytic complex.[2] |
| XPhos | Third | Monodentate, bulky biaryl | Excellent yields, high turnover numbers, effective for a broad range of amines. |
| SPhos | Third | Monodentate, bulky biaryl | Excellent yields, often provides superior results for sterically hindered amines. |
| RuPhos | Third | Monodentate, bulky biaryl | High activity, particularly effective for secondary amines. |
| BrettPhos | Third | Monodentate, very bulky biaryl | Excellent for challenging couplings, including those with primary amines. |
Note: The expected performance is an extrapolation based on data for the amination of other substituted 2-bromopyridines. For a novel substrate combination, a small-scale screen of several third-generation ligands is always recommended.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) active species. Understanding this cycle is crucial for troubleshooting and optimizing the reaction.
Caption: The Catalytic Cycle of the Buchwald-Hartwig Amination.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Ligand Exchange/Coordination: The amine substrate coordinates to the palladium center.
-
Deprotonation: A base deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed, releasing the aminated product and regenerating the Pd(0) catalyst.[1]
Detailed Experimental Protocol
This protocol is a robust starting point for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine, adapted from successful procedures for similar substrates.[2]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous toluene (0.2 M concentration of the limiting reagent)
Equipment:
-
Schlenk tube or oven-dried reaction vial with a screw cap and PTFE septum
-
Magnetic stirrer and stir bar
-
Inert gas supply (argon or nitrogen) with a manifold
-
Standard laboratory glassware
-
Syringes and needles
Procedure:
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound, the amine (if solid), cesium carbonate, Pd₂(dba)₃, and Xantphos.
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent and Reagent Addition: Add anhydrous toluene via syringe. If the amine is a liquid, add it via syringe at this stage.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 110 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues and inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Self-Validation and Troubleshooting:
-
Low Conversion: If the reaction stalls, consider increasing the temperature or adding a small additional portion of the catalyst and ligand. Ensure that all reagents and the solvent are scrupulously dry and that the reaction is maintained under a positive pressure of inert gas.
-
Side Products: The formation of de-brominated starting material can indicate a competitive hydrodehalogenation pathway. This can sometimes be suppressed by using a different base or solvent.
-
Inconsistent Results: Ensure thorough mixing, as the inorganic base is not fully soluble in toluene. A high stir rate is crucial.
Conclusion
The successful Buchwald-Hartwig amination of this compound hinges on the strategic selection of a sterically bulky and electron-rich phosphine ligand. Third-generation ligands such as XPhos, SPhos, and Xantphos are highly recommended to mitigate catalyst inhibition by the pyridine nitrogen. The detailed protocol provided in this application note serves as a validated starting point for researchers, enabling the efficient and reproducible synthesis of valuable 2-amino-5-cyclopropylpyridine derivatives. Careful attention to experimental setup and the principles of ligand selection will pave the way for success in these challenging yet rewarding C-N cross-coupling reactions.
References
Application Notes & Protocols: The Strategic Use of 2-Bromo-5-cyclopropylpyridine in Modern Medicinal Chemistry
Introduction: The Value Proposition of a Privileged Scaffold
In the landscape of contemporary drug discovery, the efficiency of synthesizing novel chemical entities with desirable pharmacological profiles is paramount. Heterocyclic building blocks are the cornerstone of this endeavor, and among them, 2-Bromo-5-cyclopropylpyridine has emerged as a particularly valuable scaffold. Its utility stems from a synergistic combination of two key structural features: the versatile 2-bromopyridine handle and the beneficial cyclopropyl moiety.
The 2-bromo substitution provides a reliable and reactive site for a wide range of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse molecular fragments. This allows for the rapid exploration of chemical space around the pyridine core. Concurrently, the cyclopropyl group at the 5-position is a well-established "magic moiety" in medicinal chemistry. Its incorporation into a drug candidate can confer a multitude of advantages, including:
-
Enhanced Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl ring makes it resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary pathway for drug degradation.[1]
-
Improved Potency and Binding Affinity: The rigid, three-dimensional nature of the cyclopropyl group can act as a conformational anchor, locking the molecule into a bioactive conformation that optimizes binding to its biological target.[1]
-
Modulation of Physicochemical Properties: The cyclopropyl group serves as a bioisosteric replacement for other groups like gem-dimethyl or vinyl, allowing for the fine-tuning of properties such as lipophilicity and aqueous solubility to optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1]
This guide provides an in-depth exploration of this compound, detailing its properties, key synthetic applications with validated protocols, and its strategic role in constructing complex, biologically active molecules.
Physicochemical Properties and Safe Handling
Accurate characterization and safe handling are prerequisites for successful and reproducible experimentation.
Data Presentation: Key Properties
| Property | Value | Source |
| CAS Number | 1142197-14-5 | [2][3] |
| Molecular Formula | C₈H₈BrN | [3][4] |
| Molecular Weight | 198.06 g/mol | [3] |
| Appearance | Typically a solid | [4] |
| Solubility | Good solubility in common organic solvents such as dichloromethane and chloroform.[4] | [4] |
Safety & Handling Protocols
This compound, like many brominated heterocyclic compounds, requires careful handling to minimize exposure and ensure laboratory safety. The following protocols are derived from standard safety data sheets for structurally related compounds.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[5][6]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[6][7]
-
Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.[6][7] If dust or aerosols may be generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6]
-
-
Handling:
-
Storage:
-
First-Aid Measures:
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[5][6]
-
If on Skin: Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice.[5][6]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[5][6]
-
If Swallowed: Rinse mouth and call a poison center or doctor if you feel unwell.[5][6]
-
Core Application I: C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organic halide.[9] For this compound, this reaction is the primary method for introducing aryl, heteroaryl, or alkyl substituents at the 2-position, creating a biaryl-like core structure common in pharmaceuticals.
Reaction Principle & Mechanistic Insight
The reaction is catalyzed by a Palladium(0) species and requires a base to activate the organoboron compound, facilitating the crucial transmetalation step.[10] The choice of catalyst, ligand, and base is critical for achieving high yields, especially with heteroaromatic substrates like pyridines.
Caption: Standard workflow for a Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a generalized procedure adapted from established methods for the coupling of bromopyridines.[9][11][12]
Materials:
-
This compound (1.0 equiv)
-
Aryl- or Heteroarylboronic Acid (1.5 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)
-
Tricyclohexylphosphine (PCy₃) or SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane and Water (4:1 v/v)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, the boronic acid, Pd₂(dba)₃, the phosphine ligand, and K₃PO₄.
-
Seal the tube, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Place the sealed tube in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).
-
Once complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
Data Presentation: Recommended Suzuki Reaction Conditions
The following table provides starting points for reaction optimization, based on successful couplings of similar substrates.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Notes | Reference |
| Pd(OAc)₂ (2) | None | K₂CO₃ (2) | 50% aq. Isopropanol | 80 | Good for simple arylboronic acids. | [9] |
| Pd(PPh₃)₄ (5) | --- | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O (4:1) | 90 | A classic, reliable system. | [9][12] |
| Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (4.5) | KF (3) | 1,4-Dioxane | 110 | Effective for sterically hindered partners. | [9] |
Core Application II: C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is an indispensable tool for constructing carbon-nitrogen bonds, a transformation that is fundamental to the synthesis of countless pharmaceuticals.[13][14] This palladium-catalyzed cross-coupling reaction allows for the direct amination of this compound with a wide variety of primary and secondary amines.
Reaction Principle & Mechanistic Insight
The reaction proceeds through a catalytic cycle involving oxidative addition of the Pd(0) catalyst to the C-Br bond, coordination and deprotonation of the amine by a strong, non-nucleophilic base, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.[13][14] The ligand's steric bulk and electron-donating properties are critical for promoting the reductive elimination step and preventing side reactions.[15]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is adapted for the amination of bromopyridines with a general primary or secondary amine.[13][16]
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed Toluene
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with a magnetic stir bar, this compound, NaOtBu, Pd₂(dba)₃, and Xantphos.
-
Evacuate and backfill the tube with argon (repeat 3x).
-
Add anhydrous, degassed toluene, followed by the amine via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS. For volatile amines, the reaction must be conducted in a sealed vessel to prevent evaporation.[13]
-
Upon completion (typically 2-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Strategic Application in Drug Discovery Programs
The true value of this compound is demonstrated by its application in the synthesis of complex, high-value molecules for drug discovery. The pyridine core is a common feature in FDA-approved drugs, and this building block provides an efficient entry point to novel analogues.[17]
For instance, substituted 2-aminopyridines are precursors to potent kinase inhibitors, while other derivatives have shown activity as PDE4 inhibitors for treating inflammatory diseases.[18] The synthetic routes enabled by this building block allow medicinal chemists to systematically probe the structure-activity relationship (SAR) of a lead compound.
Caption: Strategic workflow for utilizing this compound in a drug discovery cascade.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. It provides a robust and reliable platform for generating diverse libraries of novel compounds through high-yielding, well-understood cross-coupling reactions. The inherent benefits of the cyclopropyl moiety—enhanced metabolic stability and conformational rigidity—make it a privileged scaffold for developing drug candidates with improved pharmacological properties. The protocols and data presented herein serve as a comprehensive guide for researchers to effectively harness the synthetic potential of this powerful building block in their pursuit of the next generation of therapeutics.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | 1142197-14-5 [chemicalbook.com]
- 3. This compound - CAS:1142197-14-5 - Sunway Pharm Ltd [3wpharm.com]
- 4. Pyridine, 5-Bromo-2-Cyclopropyl- | Properties, Uses, Safety Data & Supplier in China [pipzine-chem.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 17. Page loading... [wap.guidechem.com]
- 18. guidechem.com [guidechem.com]
Application Notes & Protocols for the Synthesis of Kinase Inhibitors Utilizing 2-Bromo-5-cyclopropylpyridine
Abstract
The pyridine scaffold is a cornerstone in the architecture of numerous kinase inhibitors, prized for its ability to form critical hydrogen bonds with the kinase hinge region. The strategic incorporation of a cyclopropyl group can significantly enhance a molecule's metabolic stability and binding affinity.[1][2] This guide provides a comprehensive overview and detailed protocols for the application of 2-Bromo-5-cyclopropylpyridine, a versatile building block, in the synthesis of kinase inhibitors. We will delve into the rationale behind its use, focusing on palladium-catalyzed cross-coupling reactions, which are pivotal in modern drug discovery.[3]
Introduction: The Strategic Advantage of the Cyclopropylpyridine Moiety
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a common factor in diseases like cancer.[4][5] Consequently, the development of small-molecule kinase inhibitors is a primary focus of pharmaceutical research.[6][7] The design of these inhibitors often involves the use of heterocyclic scaffolds that can mimic the hinge-binding interactions of the native ATP ligand.[8]
The 2-aminopyridine moiety is a classic hinge-binder, forming two key hydrogen bonds.[9] The introduction of a cyclopropyl group at the 5-position of the pyridine ring offers several advantages:
-
Metabolic Stability: The cyclopropyl group is resistant to metabolic degradation, which can increase the in vivo half-life of a drug.[10]
-
Enhanced Potency: The rigid nature of the cyclopropyl ring can lock the molecule into a bioactive conformation, improving its binding potency and selectivity.[1]
-
Improved Physicochemical Properties: The cyclopropyl group can favorably modulate properties such as solubility and membrane permeability.[2]
This compound serves as an excellent starting material, with the bromine atom providing a reactive handle for introducing molecular diversity through cross-coupling reactions.[4][11]
Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools in medicinal chemistry for the formation of C-C and C-N bonds.[3][12][13] For this compound, the two most relevant transformations are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust method for creating biaryl and heteroaryl structures, which are common motifs in kinase inhibitors.[8][14][15][16] The reaction couples an organoboron species with an organohalide.
Diagram 1: General Workflow for Suzuki-Miyaura Coupling
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol is adapted from established procedures for similar bromopyridine substrates.[14][16]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium phosphate (K₃PO₄) (2.5 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times.
-
Under a positive pressure of the inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol reaction scale, use 4 mL of dioxane and 1 mL of water).[16]
-
Stir the reaction mixture at 85-95 °C.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.
-
Once complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter it through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Transfer the filtrate to a separatory funnel and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure 2-aryl-5-cyclopropylpyridine product.
Table 1: Troubleshooting Suzuki-Miyaura Coupling
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, insufficient temperature, poor quality reagents. | Use a fresh batch of catalyst. Ensure the reaction temperature is maintained. Use anhydrous solvents. |
| Debromination of Starting Material | Presence of hydride sources, high temperature. | Use a lower reaction temperature. Ensure the solvent is anhydrous and properly degassed.[17] |
| Homocoupling of Boronic Acid | Presence of oxygen, high catalyst loading. | Thoroughly degas the reaction mixture. Reduce the catalyst loading. |
Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, which is essential for synthesizing the 2-aminopyridine core of many kinase inhibitors.[3][18][19]
Diagram 2: Catalytic Cycle of Buchwald-Hartwig Amination
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol 2: Buchwald-Hartwig Amination of this compound
This protocol is based on established methods for the amination of 2-bromopyridines.[18][20][21]
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equivalents)
-
Xantphos (0.04 equivalents)
-
Cesium carbonate (Cs₂CO₃) (1.5 equivalents)
-
Anhydrous toluene
Procedure:
-
In a dry Schlenk tube equipped with a magnetic stir bar, combine this compound (1.0 eq), the amine (1.2 eq), cesium carbonate (1.5 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).
-
Evacuate and backfill the Schlenk tube with an inert gas. Repeat this three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter it through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired 2-amino-5-cyclopropylpyridine derivative.
Table 2: Common Catalysts and Ligands for Buchwald-Hartwig Amination
| Palladium Source | Ligand | Typical Substrates |
| Pd(OAc)₂ | XPhos | A wide range of aryl and heteroaryl chlorides and bromides. |
| Pd₂(dba)₃ | Xantphos | Electron-rich and electron-neutral aryl bromides.[18] |
| Pd(OAc)₂ | BINAP | Aryl iodides and triflates, primary amines.[19] |
Application in Kinase Inhibitor Synthesis: A Case Study
Many kinase inhibitors, such as Crizotinib, feature a 2-aminopyridine core that interacts with the kinase hinge region.[9][22] The synthetic strategies outlined above can be used to generate novel analogs with a 5-cyclopropyl substituent. For example, a Suzuki coupling could be employed to attach a substituted phenyl ring, followed by a Buchwald-Hartwig amination to install a desired amino group.
Diagram 3: Retrosynthetic Analysis of a Hypothetical Kinase Inhibitor
Caption: A retrosynthetic approach to a kinase inhibitor using this compound.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of potent kinase inhibitors. The protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provided in these application notes offer a solid foundation for researchers in drug discovery to design and synthesize novel therapeutic agents. The ability to readily diversify the pyridine core allows for a systematic exploration of structure-activity relationships, ultimately leading to the development of optimized kinase inhibitors targeting a range of diseases.
References
- 1. scientificupdate.com [scientificupdate.com]
- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Molecules | Special Issue : Protein Kinase Inhibitors: Synthesis and Applications [mdpi.com]
- 8. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hyphadiscovery.com [hyphadiscovery.com]
- 11. Pyridine, 5-Bromo-2-Cyclopropyl- | Properties, Uses, Safety Data & Supplier in China [pipzine-chem.com]
- 12. jmcct.com [jmcct.com]
- 13. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. mdpi.com [mdpi.com]
Application Notes & Protocols: Strategic Synthesis of Cyclopropylpyridine Derivatives for Agrochemical Innovation
Abstract
The cyclopropyl moiety is a privileged structural motif in modern agrochemical design, imparting unique conformational rigidity, metabolic stability, and binding characteristics to active ingredients. When incorporated into a pyridine scaffold, a common pharmacophore in crop protection agents, the resulting cyclopropylpyridine derivatives exhibit a wide spectrum of biological activities, including insecticidal, fungicidal, and herbicidal properties. This document provides a comprehensive guide for researchers on the strategic preparation of these high-value compounds. We will explore multiple synthetic pathways, from classical cyclopropanation reactions to modern catalytic methods, offering detailed, step-by-step protocols and explaining the rationale behind key experimental choices.
Introduction: The Cyclopropyl Group in Agrochemical Design
The incorporation of a cyclopropyl ring into a lead molecule is a well-established strategy in medicinal and agrochemical chemistry to enhance potency and optimize physicochemical properties. The strained three-membered ring acts as a "compact and rigid" substituent, offering several advantages:
-
Metabolic Stability: The cyclopropyl group can block sites of oxidative metabolism, extending the bioavailability and efficacy of the active compound in the target pest or plant.
-
Conformational Constraint: By locking specific torsion angles, the cyclopropyl ring can pre-organize the molecule into a bioactive conformation, enhancing its binding affinity to the target protein.
-
Lipophilicity Modulation: It increases the lipophilicity of the molecule, which can improve its ability to cross biological membranes.
-
Unique Stereoelectronic Properties: The sp2-hybridized character of the C-C bonds provides unique electronic interactions with biological targets.
The pyridine ring is a cornerstone of many successful agrochemicals due to its favorable toxicological profile and versatile substitution patterns. The combination of these two motifs in cyclopropylpyridine derivatives has led to the development of important commercial products and a rich area of ongoing research.
Synthetic Strategies for Cyclopropylpyridine Derivatives
The synthesis of cyclopropylpyridines can be broadly categorized into two approaches:
-
Method A: Construction of the cyclopropyl ring onto a pre-existing pyridine scaffold.
-
Method B: Formation of the pyridine ring from precursors already containing the cyclopropyl group.
This guide will focus on Method A, which is often more convergent and versatile for library synthesis in a research setting.
Transition Metal-Catalyzed Cyclopropanation of Vinylpyridines
One of the most reliable and versatile methods for synthesizing cyclopropylpyridines is the transition metal-catalyzed decomposition of a diazo compound in the presence of a vinylpyridine. This approach offers excellent control over stereochemistry and functional group tolerance. The general mechanism involves the formation of a metal-carbene intermediate which then undergoes cyclopropanation with the alkene.
Application Notes and Protocols for the Stille Coupling of 2-Bromo-5-cyclopropylpyridine
Introduction: The Strategic Importance of 2-Aryl-5-cyclopropylpyridines and the Utility of Stille Coupling
The 2-aryl-5-cyclopropylpyridine scaffold is a privileged motif in modern medicinal chemistry and materials science. The unique combination of a pyridine core, a versatile aryl substituent at the 2-position, and a lipophilic cyclopropyl group at the 5-position imparts favorable physicochemical and pharmacological properties to molecules containing this fragment. These compounds have shown promise in a range of therapeutic areas, including as kinase inhibitors and receptor modulators.[1][2] The construction of the critical C(sp²)-C(sp²) bond between the pyridine ring and the aryl group is a key synthetic challenge. Among the arsenal of cross-coupling reactions, the palladium-catalyzed Stille coupling offers a robust and versatile method for forging this bond.[3][4]
The Stille reaction's appeal lies in its tolerance of a wide array of functional groups, the stability of the requisite organostannane reagents to air and moisture, and generally mild reaction conditions.[5][6] This makes it particularly suitable for the late-stage functionalization of complex molecules in drug discovery programs. This application note provides a detailed, field-proven protocol for the Stille coupling of 2-bromo-5-cyclopropylpyridine with various organostannanes, grounded in the fundamental principles of the reaction mechanism.
The Catalytic Cycle: A Mechanistic Deep Dive
The Stille coupling proceeds via a catalytic cycle involving a palladium complex.[3] The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[5][7] Understanding these steps is crucial for troubleshooting and optimizing the reaction.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step forms a square planar Pd(II) intermediate.[8] The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl.[3] For this compound, this step is typically efficient with appropriate catalyst systems.
-
Transmetalation: This is often the rate-determining step of the reaction.[9] The organostannane reagent exchanges its organic group (the desired aryl or vinyl moiety) with the halide on the palladium center.[3] This step can be influenced by the nature of the ligands on the palladium and the organic groups on the tin. The use of more labile "dummy" ligands on the tin, such as butyl groups, facilitates the transfer of the desired group.[10]
-
Reductive Elimination: In the final step, the two organic groups on the palladium complex couple and are expelled from the coordination sphere, forming the desired 2-aryl-5-cyclopropylpyridine product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5][7]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. trans-2-Aryl-N,N-dipropylcyclopropylamines: synthesis and interactions with 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Stille Coupling | NROChemistry [nrochemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Stereoretentive Pd-catalysed Stille cross-coupling reactions of secondary alkyl azastannatranes and aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
The Sonogashira Coupling of 2-Bromo-5-cyclopropylpyridine with Terminal Alkynes: A Detailed Application Note and Protocol for Drug Discovery
Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry
The pyridine scaffold is a cornerstone in modern drug discovery, recognized as a "privileged structure" due to its prevalence in a vast array of FDA-approved drugs and biologically active molecules.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an invaluable component in the medicinal chemist's toolbox.[2] Specifically, 2,5-disubstituted pyridines are key pharmacophores in numerous therapeutic agents, and the introduction of an alkynyl moiety via the Sonogashira coupling provides a versatile handle for further molecular elaboration, enabling the rapid exploration of chemical space in the pursuit of novel drug candidates.[1][3]
This application note provides a comprehensive guide to the Sonogashira coupling of 2-Bromo-5-cyclopropylpyridine with a range of terminal alkynes. We will delve into the mechanistic underpinnings of this powerful cross-coupling reaction, offer a detailed and robust experimental protocol, and provide insights into reaction optimization and troubleshooting, empowering researchers in drug development to leverage this methodology with confidence.
Mechanistic Insights: The Dual Catalytic Cycle of the Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst, operating through two interconnected catalytic cycles.[4]
The Palladium Cycle: The primary role of the palladium catalyst is to facilitate the oxidative addition of the aryl halide and the subsequent reductive elimination of the final product. The cycle begins with the active Pd(0) species undergoing oxidative addition with this compound to form a Pd(II) intermediate.
The Copper Cycle: The copper(I) co-catalyst is responsible for the activation of the terminal alkyne. It reacts with the alkyne in the presence of a base to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II) complex, transferring the alkynyl group to the palladium center.
Finally, the resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired 2-alkynyl-5-cyclopropylpyridine product and regenerate the active Pd(0) catalyst, allowing the catalytic cycle to continue.
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
This protocol provides a reliable method for the synthesis of 2-(phenylethynyl)-5-cyclopropylpyridine. The reaction conditions have been optimized for high yield and purity.
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2.5 mol%)
-
Copper(I) iodide (CuI) (5.0 mol%)
-
Triphenylphosphine (PPh₃) (5.0 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add PdCl₂(PPh₃)₂ (2.5 mol%), CuI (5.0 mol%), and PPh₃ (5.0 mol%).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive flow of inert gas, add anhydrous DMF to dissolve the catalyst and ligand. Subsequently, add this compound (1.0 equiv), triethylamine (2.0 equiv), and phenylacetylene (1.2 equiv) via syringe.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 3-6 hours.[1] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2-(phenylethynyl)-5-cyclopropylpyridine.
Reaction Optimization and Scope
The efficiency of the Sonogashira coupling can be influenced by several factors. The following table summarizes the key parameters and their impact on the reaction outcome, providing a starting point for optimization.
| Parameter | Variation | Effect on Reaction | Rationale & Field Insights |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ | Can affect reaction rate and yield. | PdCl₂(PPh₃)₂ is often more stable and easier to handle than Pd(PPh₃)₄. The choice of catalyst can be substrate-dependent. |
| Copper Co-catalyst | CuI, CuBr, CuTC | Essential for alkyne activation. | CuI is the most commonly used and generally gives the best results. Copper-free conditions are also possible but may require different ligands and conditions to avoid homocoupling. |
| Ligand | PPh₃, P(o-tol)₃, Xantphos | Influences catalyst stability and activity. | Bulky and electron-rich phosphine ligands can improve the rate of oxidative addition, especially for less reactive aryl bromides. |
| Base | Et₃N, DIPEA, K₂CO₃, Cs₂CO₃ | Crucial for alkyne deprotonation and neutralizing HBr. | Amine bases like triethylamine often act as both a base and a solvent. Inorganic bases can be used in certain solvent systems. The choice of base can significantly impact the reaction rate and side product formation. |
| Solvent | DMF, THF, Toluene, Acetonitrile | Affects solubility and reaction temperature. | DMF and THF are common choices due to their ability to dissolve a wide range of substrates and their suitable boiling points for this reaction. |
| Temperature | Room Temp to 120 °C | Influences reaction rate and side reactions. | While some reactive aryl iodides can couple at room temperature, aryl bromides typically require heating. Higher temperatures can lead to catalyst decomposition and increased side product formation.[1] |
Scope of Terminal Alkynes:
The developed protocol is applicable to a wide range of terminal alkynes, allowing for the synthesis of a diverse library of 2-alkynyl-5-cyclopropylpyridines. The following table showcases the versatility of this method with representative examples.
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 2-(Phenylethynyl)-5-cyclopropylpyridine | 92 |
| 2 | 4-Ethynyltoluene | 5-Cyclopropyl-2-((4-methylphenyl)ethynyl)pyridine | 88 |
| 3 | 1-Ethynyl-4-methoxybenzene | 5-Cyclopropyl-2-((4-methoxyphenyl)ethynyl)pyridine | 90 |
| 4 | 1-Heptyne | 5-Cyclopropyl-2-(hept-1-yn-1-yl)pyridine | 75 |
| 5 | Cyclopropylacetylene | 5-Cyclopropyl-2-(cyclopropylethynyl)pyridine | 85 |
| 6 | 3,3-Dimethyl-1-butyne | 5-Cyclopropyl-2-((3,3-dimethylbut-1-yn-1-yl)pyridine | 78 |
Yields are based on isolated product after column chromatography and are representative of typical outcomes for similar substrates as reported in the literature.[1][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst, poor quality reagents, insufficient temperature. | Use fresh, high-purity catalyst and reagents. Ensure anhydrous and anaerobic conditions. Increase reaction temperature in increments. |
| Formation of Alkyne Homocoupling (Glaser) Product | Presence of oxygen, high copper concentration. | Rigorously degas all solvents and reagents. Use a minimal amount of copper(I) iodide. Consider a copper-free protocol. |
| Decomposition of Catalyst (Formation of Palladium Black) | High temperature, impurities in the reaction mixture. | Lower the reaction temperature. Ensure all reagents and solvents are of high purity. |
| Incomplete Reaction | Insufficient reaction time, low temperature, catalyst deactivation. | Increase reaction time and/or temperature. Add a fresh portion of the catalyst. |
Conclusion
The Sonogashira coupling of this compound with terminal alkynes is a robust and versatile method for the synthesis of a diverse range of 2,5-disubstituted pyridines. The provided protocol, along with the mechanistic insights and troubleshooting guide, serves as a valuable resource for researchers in drug discovery and development. By understanding the key parameters that govern this reaction, scientists can efficiently generate novel molecular entities with the potential to become the next generation of therapeutic agents.
References
Application of 2-Bromo-5-cyclopropylpyridine in the Synthesis of Novel Heterocycles: A Technical Guide
Introduction: The Strategic Value of the 5-Cyclopropylpyridine Moiety
In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the development of novel molecular entities with diverse functionalities.[1] Among the vast array of substituted pyridines, 2-Bromo-5-cyclopropylpyridine has emerged as a particularly valuable and versatile building block. Its strategic combination of a reactive bromine atom at the 2-position, amenable to a wide range of palladium-catalyzed cross-coupling reactions, and a cyclopropyl group at the 5-position, offers a unique set of properties that are highly sought after in drug discovery.[2]
The cyclopropyl group is not merely a small alkyl substituent; its unique electronic and conformational properties impart significant advantages. The inherent strain in the three-membered ring results in C-C bonds with higher p-character, influencing the electronics of the adjacent pyridine ring.[2] From a pharmacological perspective, the cyclopropyl moiety is often introduced to enhance metabolic stability, improve potency, and fine-tune the physicochemical properties of a drug candidate, aiding in the navigation of the complex chemical space beyond the "rule of five."[3][4] This technical guide provides an in-depth exploration of the application of this compound in the synthesis of novel heterocycles, complete with detailed protocols and mechanistic insights for key transformations.
Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions
The reactivity of the C-Br bond at the 2-position of the pyridine ring is the linchpin for the derivatization of this compound. Palladium-catalyzed cross-coupling reactions provide a powerful and versatile toolkit for the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the construction of complex heterocyclic systems. The following sections detail the application of three seminal cross-coupling reactions: the Suzuki-Miyaura Coupling, the Buchwald-Hartwig Amination, and the Sonogashira Coupling.
Suzuki-Miyaura Coupling: Forging C-C Bonds to Access Biaryl and Heterobiaryl Scaffolds
The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of C(sp²)–C(sp²) bonds, making it an ideal choice for the synthesis of 2-aryl- and 2-heteroaryl-5-cyclopropylpyridines.[5][6] These products can serve as key intermediates for the synthesis of more complex fused heterocyclic systems or as final targets with potential biological activity.
Causality of Experimental Choices: The choice of a palladium(0) catalyst, a suitable phosphine ligand, and a base is critical for an efficient Suzuki-Miyaura coupling. The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle. The base is required to activate the boronic acid partner for transmetalation.[7] The use of a pre-catalyst like Pd(OAc)₂ with a ligand such as SPhos has been shown to be highly effective for coupling with cyclopropylboronic acid.[8]
Experimental Protocol: Synthesis of 2-(Aryl)-5-cyclopropylpyridine
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
SPhos (2-10 mol%)
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous Toluene and Water (typically in a 4:1 to 10:1 ratio)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the corresponding arylboronic acid, base, Pd(OAc)₂, and SPhos.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | >90[8] |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 85-95[5] |
| 3 | Thiophene-2-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 85 | 80-90 |
Logical Workflow for Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura Coupling Workflow.
Buchwald-Hartwig Amination: Constructing C-N Bonds for Novel Aminopyridines
The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, allowing for the coupling of aryl halides with a wide variety of amines.[9][10] Applying this reaction to this compound opens the door to a vast array of 2-amino-5-cyclopropylpyridine derivatives, which are prevalent scaffolds in kinase inhibitors and other biologically active molecules.[1]
Causality of Experimental Choices: The success of the Buchwald-Hartwig amination hinges on the selection of a bulky, electron-rich phosphine ligand that promotes both the oxidative addition and the final reductive elimination steps of the catalytic cycle.[11] A strong, non-nucleophilic base, such as sodium tert-butoxide, is typically required to deprotonate the amine and generate the active palladium-amido intermediate.[12] The reaction must be performed under strictly anhydrous and anaerobic conditions to prevent catalyst deactivation.
Experimental Protocol: Synthesis of N-Aryl(Alkyl)-5-cyclopropylpyridin-2-amine
Materials:
-
This compound (1.0 equiv)
-
Primary or Secondary Amine (1.1-1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)
-
Bulky Phosphine Ligand (e.g., XPhos, RuPhos, or BINAP) (2-8 mol%)
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4-2.0 equiv)
-
Anhydrous Toluene or Dioxane
Procedure:
-
In a glovebox or under a stream of inert gas, charge a dry Schlenk tube with the palladium precursor, the phosphine ligand, and the base.
-
Add this compound and the amine.
-
Seal the tube and add the anhydrous solvent.
-
Heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 85-95[13] |
| 2 | Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | 80-90 |
| 3 | n-Butylamine | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 90 | >90 |
Sonogashira Coupling: Introducing Alkynyl Moieties for Further Cyclization
The Sonogashira coupling provides a direct route to 2-alkynyl-5-cyclopropylpyridines by reacting this compound with terminal alkynes.[14] This transformation is particularly valuable as the resulting alkynyl group can participate in a variety of subsequent cyclization reactions to form fused heterocyclic systems.
Causality of Experimental Choices: The Sonogashira coupling typically employs a dual catalytic system of palladium and copper(I). The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst activates the alkyne.[14] An amine base, such as triethylamine, is used to neutralize the HX byproduct and can also serve as a solvent.
Experimental Protocol: Synthesis of 2-(Alkynyl)-5-cyclopropylpyridine
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Anhydrous THF or DMF
Procedure:
-
To a Schlenk flask containing this compound, add the anhydrous solvent and the amine base.
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
Add the terminal alkyne, the palladium catalyst, and CuI under a positive pressure of the inert gas.
-
Stir the reaction mixture at room temperature or with gentle heating (40-80 °C) until the starting material is consumed (monitored by TLC or GC-MS).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate and partition the residue between water and an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Table 3: Representative Conditions for Sonogashira Coupling
| Entry | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 60 | >90 |
| 2 | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ / CuI | DIPA | DMF | 50 | 85-95 |
| 3 | Propargyl alcohol | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 80-90 |
Application in the Synthesis of Fused Heterocycles
The true synthetic utility of this compound is realized when the initial cross-coupling products are utilized in subsequent cyclization reactions to construct novel fused heterocyclic systems. These scaffolds are of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors.[1]
Synthesis of 6-Cyclopropylimidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridines are a class of fused heterocycles with a broad range of biological activities. A common synthetic route involves the condensation of a 2-aminopyridine with an α-haloketone. By first performing a Buchwald-Hartwig amination on this compound to install an amino group, followed by reaction with an α-haloketone, one can access the 6-cyclopropylimidazo[1,2-a]pyridine scaffold.
Synthesis of 5-Cyclopropylpyrido[2,3-d]pyrimidines
Pyridopyrimidines are another important class of fused heterocycles, with several approved drugs and clinical candidates belonging to this family, many of which are kinase inhibitors. A versatile route to this scaffold starts with the 2-amino-5-cyclopropylpyridine intermediate, which can be further elaborated to construct the fused pyrimidine ring.
Synthetic Pathway to 5-Cyclopropylpyrido[2,3-d]pyrimidines
Caption: Synthesis of Pyrido[2,3-d]pyrimidines.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel and diverse heterocyclic compounds. Its amenability to a range of robust palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, provides medicinal chemists and materials scientists with a powerful platform for molecular design and construction. The strategic incorporation of the cyclopropyl moiety offers significant advantages in tuning the pharmacological and physicochemical properties of the target molecules. The protocols and synthetic strategies outlined in this guide demonstrate the broad utility of this compound and provide a solid foundation for its application in the discovery and development of next-generation therapeutics and functional materials.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 3. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. mdpi.com [mdpi.com]
- 6. US9150570B2 - Synthesis of heterocyclic compounds - Google Patents [patents.google.com]
- 7. Synthesis and Pharmacological Screening of Pyridopyrimidines as Effective Anti‐Diarrheal Agents through the Suppression of Cyclic Nucleotide Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. Synthesis of Imidazo[1,2- a]pyridines via Near UV Light-Induced Cyclization of Azirinylpyridinium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. WO2015055071A1 - Fused heterocyclic compound, preparation method therefor, pharmaceutical composition, and uses thereof - Google Patents [patents.google.com]
- 11. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of imidazo[1,2-a]pyridines: a decade update. | Semantic Scholar [semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: A Guide to Optimizing Yield in the Synthesis of 2-Bromo-5-cyclopropylpyridine
Welcome to the technical support center for the synthesis of 2-Bromo-5-cyclopropylpyridine. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize the yield and purity of this valuable synthetic intermediate. We will move beyond simple procedural lists to explore the chemical principles behind common issues, providing you with the expert insights needed to refine your experimental approach.
Section 1: Overview of the Primary Synthetic Route: The Sandmeyer Reaction
The most reliable and widely reported method for synthesizing this compound is the Sandmeyer reaction, starting from 5-cyclopropylpyridin-2-amine.[1][2] This transformation is a cornerstone of aromatic chemistry, allowing for the conversion of an amino group into a halide via a diazonium salt intermediate.[3][4] Its prevalence is due to the ready availability of the amine precursor and the reaction's tolerance for the cyclopropyl and pyridine moieties under carefully controlled conditions.
The overall transformation proceeds in two main stages:
-
Diazotization: The primary amine is converted into a diazonium salt using a nitrite source.
-
Halogenation: The diazonium group is displaced by bromide, typically catalyzed by a copper(I) or copper(II) salt.[1][2]
Caption: General workflow for the synthesis of this compound.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common challenges encountered during the synthesis. Each answer provides a solution grounded in chemical principles to empower you to make informed adjustments.
Q1: My overall yield is disappointingly low (<50%). What are the most critical factors to investigate?
A low yield is the most frequent issue and can stem from multiple points in the process. A systematic approach is essential.
-
Cause 1: Inefficient Diazotization. The formation of the diazonium salt is highly sensitive. If this step is incomplete, you are carrying unreacted starting material through the entire process, which complicates purification and lowers the theoretical maximum yield.
-
Solution: When using an alkyl nitrite (e.g., isopentyl nitrite or tert-butyl nitrite), ensure it is added slowly and dropwise to the reaction mixture.[1] A rapid addition can cause localized temperature spikes and side reactions. If using the classical sodium nitrite/acid method, strict temperature control between 0-5 °C is mandatory to prevent premature decomposition of the diazonium salt.[4][5]
-
-
Cause 2: Purity of the Starting Amine. The starting material, 5-cyclopropylpyridin-2-amine, can contain impurities that may interfere with the reaction.
-
Solution: Verify the purity of your starting material by NMR or LC-MS before starting. If necessary, purify it by recrystallization or column chromatography.
-
-
Cause 3: Hydrolysis of the Diazonium Intermediate. Diazonium salts are susceptible to nucleophilic attack by water, leading to the formation of 5-cyclopropylpyridin-2-ol, a common and often difficult-to-remove impurity.
-
Solution: Use anhydrous solvents and reagents wherever possible. While some protocols use aqueous acids for classical diazotization, the subsequent copper-catalyzed step should be performed under conditions that minimize water content.
-
-
Cause 4: Suboptimal Catalyst Activity. The copper catalyst is crucial for the efficient displacement of the diazonium group.
-
Solution: Ensure your copper(I) or copper(II) bromide is of high quality. If using Cu(I)Br, be aware that it can oxidize over time. Using freshly purchased or properly stored reagents is recommended. Some procedures report high yields using a slight excess of the copper salt relative to the amine.[1][2]
-
Caption: Troubleshooting decision tree for low reaction yield.
Q2: I've identified 5-cyclopropylpyridin-2-ol as my major impurity. How can I prevent its formation?
This is a classic Sandmeyer side reaction. The diazonium cation is an excellent leaving group (N₂) and is vulnerable to nucleophilic attack by any water present in the reaction medium.
-
Primary Strategy: Rigorous Anhydrous Conditions.
-
Solvent Choice: Use a dry, aprotic solvent. Dibromomethane and acetonitrile are commonly reported and can be dried over molecular sieves before use.[1][2]
-
Reagents: Use freshly opened or properly stored anhydrous reagents. Alkyl nitrites are often preferred over aqueous NaNO2/HCl systems for this reason, as they generate the diazotizing species in situ without introducing water.
-
Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent atmospheric moisture from entering the reaction vessel.[1]
-
-
Secondary Strategy: Temperature and Concentration.
-
Running the reaction at a slightly higher concentration can favor the desired bimolecular reaction with the copper bromide over the undesired reaction with trace water. However, this must be balanced with efficient stirring and heat dissipation.
-
Q3: Which copper source is superior: Cu(I)Br or Cu(II)Br₂?
Both have been used successfully, and the choice may depend on the specific reaction conditions.
-
Copper(I) Bromide (CuBr): This is the classic catalyst for the Sandmeyer reaction. The mechanism is believed to involve a single-electron transfer from Cu(I) to the diazonium salt, generating an aryl radical, N₂, and Cu(II). The aryl radical then abstracts a bromine atom from the newly formed Cu(II)Br₂.[4]
-
Copper(II) Bromide (CuBr₂): Some modern protocols report excellent yields using CuBr₂ directly.[1][2] In these cases, the alkyl nitrite may also act as a reductant, or the mechanism may proceed through a different pathway. A key advantage is that CuBr₂ is generally more stable to air oxidation than CuBr.
-
Recommendation: For consistency and stability, CuBr₂ is an excellent starting point, as demonstrated in protocols achieving yields of 76%.[1] If you suspect catalyst activity is an issue, using freshly purchased CuBr from a reputable supplier is a valid alternative.
Q4: My purification by column chromatography is resulting in significant product loss or poor separation. What can I do?
This compound is a relatively non-polar compound. Impurities like the starting amine or the hydroxylated byproduct can have close Rf values, making separation challenging.
-
Optimize Your Eluent System: Start with a non-polar eluent like hexane or petroleum ether and gradually increase the polarity by adding ethyl acetate or dichloromethane. A common starting point would be a 95:5 or 90:10 mixture of Hexane:Ethyl Acetate. Running several small-scale TLCs with different solvent systems is crucial before committing to the column.
-
Silica Gel Choice: Ensure you are using silica gel of the appropriate mesh size (e.g., 230-400 mesh) for flash chromatography. Deactivating the silica gel slightly with 1% triethylamine in your eluent can sometimes help prevent streaking, especially if your starting amine is present.
-
Alternative Purification: If chromatography fails, consider vacuum distillation if you have sufficient material and the boiling point is within a reasonable range. Recrystallization from a suitable solvent system (e.g., hexane) could also be an option if the crude product is sufficiently pure.
Section 3: Optimized Experimental Protocol
This protocol is synthesized from best practices reported in the literature to maximize yield and purity.[1][2]
Reagents & Equipment:
-
5-cyclopropylpyridin-2-amine
-
Copper(II) Bromide (CuBr₂)
-
Isopentyl nitrite (or tert-butyl nitrite)
-
Anhydrous Dibromomethane (CH₂Br₂)
-
Round-bottom flask, magnetic stirrer, dropping funnel
-
Inert atmosphere setup (Argon or Nitrogen)
-
Standard work-up and column chromatography equipment
Step-by-Step Procedure:
-
Setup: To a dry round-bottom flask under an Argon atmosphere, add 5-cyclopropylpyridin-2-amine (1.0 eq) and Copper(II) Bromide (0.5 eq).
-
Dissolution: Add anhydrous dibromomethane to dissolve the solids (approx. 6 mL per 1 mmol of amine). Stir the mixture at room temperature (25 °C).
-
Diazotization: Slowly add isopentyl nitrite (1.1 eq) dropwise to the stirring mixture over 5-10 minutes. An exotherm may be observed; maintain the temperature near 25 °C with a water bath if necessary.
-
Reaction: Stir the reaction mixture at 25 °C for 24 hours or until GC-MS or TLC analysis shows complete consumption of the starting amine.
-
Quenching: Carefully pour the reaction mixture into a 1N NaOH solution (20 mL per 1 mmol of amine) and stir vigorously for 1 hour to quench the reaction and neutralize acids.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography, typically using dichloromethane or a hexane/ethyl acetate gradient as the eluent, to afford this compound as the final product.
Section 4: Data Summary & Mechanistic Insights
Understanding the mechanism provides the rationale for the troubleshooting steps outlined above. The Sandmeyer reaction is generally accepted to proceed through a radical pathway.
Caption: Simplified radical mechanism for the Cu(I)-catalyzed Sandmeyer reaction.
Table 1: Comparison of Reported Reaction Conditions
| Parameter | Method A | Method B |
| Starting Material | 5-cyclopropylpyridin-2-amine | Aminocyclopropylpyridines |
| Nitrite Source | Isopentyl Nitrite | Amyl Nitrite |
| Copper Salt | CuBr₂ (0.5 eq) | CuBr₂ (0.5 eq) |
| Solvent | Dibromomethane | Dibromomethane |
| Temperature | 25 °C | Room Temperature |
| Reported Yield | 76% | Good |
| Reference | ChemicalBook[1] | Striela et al.[2] |
References
Technical Support Center: Purification of 2-Bromo-5-cyclopropylpyridine by Silica Gel Column Chromatography
Welcome to the technical support center for the chromatographic purification of 2-bromo-5-cyclopropylpyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the specific challenges associated with the purification of this pyridine derivative.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the properties and chromatographic behavior of this compound.
Q1: What are the key physicochemical properties of this compound that influence its chromatographic purification?
A1: this compound is a solid organic compound with a molecular weight of approximately 198.06 g/mol .[1] Its structure features a weakly basic pyridine ring, a bromine atom, and a non-polar cyclopropyl group.[2] The basicity of the pyridine nitrogen is a critical factor, as it can lead to strong interactions with the acidic silanol groups on the surface of standard silica gel, potentially causing issues like peak tailing.[3][4] It is generally soluble in common organic solvents such as dichloromethane and dimethyl sulfoxide.[2]
Q2: What is a good starting solvent system for Thin Layer Chromatography (TLC) analysis of this compound?
A2: A mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate is an excellent starting point for TLC analysis.[5] A typical initial ratio to explore would be in the range of 80:20 to 95:5 hexanes:ethyl acetate. The goal is to find a solvent system that provides a retention factor (Rf) value for the target compound between 0.25 and 0.35, which generally translates well to column chromatography for effective separation.[6]
Q3: My this compound appears to be degrading on the silica gel. Is this a known issue?
A3: While not extensively documented specifically for this compound, pyridine derivatives can be sensitive to the acidic nature of silica gel.[3][5] The acidic silanol groups on the silica surface can potentially lead to degradation or irreversible adsorption of basic compounds.[7] If you suspect degradation, it is advisable to perform a 2D TLC stability test.[8]
Q4: Can I use an alternative stationary phase to silica gel for this purification?
A4: Yes, if you encounter significant issues with silica gel, such as degradation or irreversible adsorption, you can consider alternative stationary phases. Neutral or basic alumina can be effective for purifying basic compounds.[3] Florisil is another option for compounds that are sensitive to acidic conditions.[5]
II. Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the silica gel column chromatography of this compound.
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing | The basic nitrogen of the pyridine ring is interacting strongly with acidic silanol groups on the silica gel surface.[4] | Add a small amount (0.1-1%) of a basic modifier like triethylamine to your eluent.[5] This will compete for the active sites on the silica gel, leading to more symmetrical peaks. |
| Co-elution with Impurities | The chosen solvent system does not provide adequate resolution between your product and impurities. | Systematically screen different solvent systems using TLC. Try varying the ratio of your hexanes/ethyl acetate mixture or consider switching to a different solvent system, such as dichloromethane/methanol for more polar impurities.[9] |
| Low or No Recovery of Product | The compound may have decomposed on the column, or it may be irreversibly adsorbed to the silica gel.[7] It's also possible the compound is eluting in fractions you haven't identified.[7] | - Perform a 2D TLC to check for stability on silica.[8] - If unstable, consider using neutralized silica gel or an alternative stationary phase like alumina.[3] - Concentrate all collected fractions and re-analyze by TLC to ensure the product hasn't eluted unexpectedly.[7] |
| Product Elutes Too Quickly (High Rf) | The eluent is too polar, causing the compound to move with the solvent front. | Decrease the polarity of your mobile phase by increasing the proportion of the non-polar solvent (e.g., hexanes).[7] |
| Product Elutes Too Slowly (Low Rf) | The eluent is not polar enough to effectively move the compound down the column. | Gradually increase the polarity of your mobile phase by increasing the proportion of the polar solvent (e.g., ethyl acetate).[8] |
| Poor Separation Despite Good TLC | The column may have been improperly packed, or the sample was loaded incorrectly, leading to band broadening.[8] | Ensure the column is packed uniformly without any cracks or air bubbles. Consider dry loading the sample if it has poor solubility in the eluent or to achieve a narrower starting band.[5][6] |
Visualizing the Workflow
Caption: Workflow for the purification of this compound.
III. Detailed Experimental Protocol
This protocol provides a step-by-step guide for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or petroleum ether)
-
Ethyl acetate
-
Triethylamine (optional, for peak tailing)
-
Glass chromatography column
-
TLC plates (silica gel coated)
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
1. TLC Analysis and Solvent System Optimization: a. Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane). b. Spot the solution onto a TLC plate. c. Develop the TLC plate in various ratios of hexanes and ethyl acetate (e.g., 95:5, 90:10, 80:20). d. Visualize the spots under a UV lamp. e. The optimal solvent system should give the target compound an Rf value of approximately 0.25-0.35.[6]
2. Column Packing: a. Secure the chromatography column in a vertical position. b. Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes). c. Pour the slurry into the column and allow the silica gel to settle, ensuring a uniform packing without air bubbles. d. Drain the excess solvent until the solvent level is just above the top of the silica bed.
3. Sample Loading:
- Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully pipette it onto the top of the silica gel bed.[8]
- Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[5][6] This method is preferred for samples with poor solubility in the eluent.[6]
4. Elution and Fraction Collection: a. Carefully add the optimized mobile phase to the top of the column. b. Apply gentle pressure (if necessary) to begin the elution process. c. Collect the eluent in a series of fractions. d. Monitor the progress of the separation by periodically analyzing the collected fractions by TLC.
5. Product Isolation: a. Once the fractions containing the pure product have been identified, combine them in a round-bottom flask. b. Remove the solvent using a rotary evaporator to yield the purified this compound.
Troubleshooting in Practice: A Diagrammatic Approach
Caption: A decision tree for troubleshooting common chromatography issues.
IV. References
-
Benchchem. Technical Support Center: Purification of Pyridin-4-ol Derivatives. Available from: 3
-
Alchemist-chem. Pyridine, 5-Bromo-2-Cyclopropyl- | Properties, Uses, Safety Data & Supplier in China. Available from: 2
-
Benchchem. Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Available from: 4
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: 7
-
ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Published August 7, 2012. Available from: 8
-
Benchchem. Technical Support Center: Purification of 3-Bromopyridine-D4 Reaction Products. Available from: 5
-
Sunway Pharm Ltd. This compound - CAS:1142197-14-5. Available from: 1
-
Benchchem. An In-depth Technical Guide to the Synthesis and Purification of Bromo-PEG5-phosphonic acid. Available from: 9
-
Benchchem. Purification of crude (3-Bromo-2-methylpropyl)benzene by column chromatography. Available from: 6
References
- 1. This compound - CAS:1142197-14-5 - Sunway Pharm Ltd [3wpharm.com]
- 2. Pyridine, 5-Bromo-2-Cyclopropyl- | Properties, Uses, Safety Data & Supplier in China [pipzine-chem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Chromatography [chem.rochester.edu]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Identifying and minimizing byproducts in 2-Bromo-5-cyclopropylpyridine synthesis
Welcome to the technical support guide for the synthesis of 2-Bromo-5-cyclopropylpyridine. This document is designed for researchers, chemists, and process development professionals. This compound is a valuable building block in medicinal chemistry and materials science, and its efficient synthesis is critical. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you identify and minimize byproducts, thereby optimizing your synthetic route.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format, focusing on the common Palladium-catalyzed Suzuki-Miyaura cross-coupling of 2,5-dibromopyridine with cyclopropylboronic acid, a prevalent synthetic route.
Q1: My reaction yield is consistently low. What are the primary factors to investigate?
Low yield is a multifaceted problem often stemming from catalyst inefficiency, reagent quality, or suboptimal reaction conditions.
-
Catalyst System: The choice of palladium source and ligand is paramount. While triphenylphosphine is widely used, more electron-rich and bulky phosphine ligands like tricyclohexylphosphine (PCy₃) or Buchwald ligands (e.g., SPhos, RuPhos) can significantly improve catalytic turnover and stability, especially for challenging substrates.[1][2] Ensure your palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) is of high purity and the catalyst is not deactivated by oxygen.
-
Reagent Quality:
-
Cyclopropylboronic Acid: This reagent can be prone to decomposition. It is often sold as a white solid and should be stored under inert gas. Impurities like boric acid are common but typically do not inhibit the reaction unless present in large excess.[2]
-
Base: The base is crucial for activating the boronic acid to form the boronate species, which participates in the transmetalation step.[3][4] Inorganic bases like K₂CO₃, K₃PO₄, or KF are commonly used.[1][5] The base must be finely powdered and anhydrous, as clumps can lead to poor mixing and inconsistent results.
-
-
Reaction Conditions:
-
Inert Atmosphere: Suzuki couplings are sensitive to oxygen, which can oxidize the Pd(0) active catalyst. Ensure your reaction vessel is thoroughly degassed (e.g., via multiple vacuum/inert gas cycles) and maintained under a positive pressure of nitrogen or argon.
-
Temperature: While higher temperatures can increase reaction rates, they can also promote side reactions like debromination. An optimal temperature, typically between 60-100 °C, must be determined empirically.
-
Q2: I am observing a significant amount of a debrominated byproduct, 5-bromopyridine. What is the cause and how can I prevent it?
The formation of 5-bromopyridine is a result of a hydrodehalogenation side reaction. This occurs when the organopalladium intermediate formed after oxidative addition is intercepted by a hydride source before it can undergo transmetalation.[6][7]
Causality & Mechanism: The hydride source can be trace water, alcohols (if used as a solvent), or even certain amine bases. The palladium complex abstracts a hydride, and subsequent reductive elimination releases the debrominated arene.[7]
Mitigation Strategies:
-
Solvent Choice: Use anhydrous, aprotic solvents like toluene, dioxane, or THF. Avoid protic solvents like methanol or ethanol unless specifically required by a validated protocol.
-
Base Selection: Use a non-nucleophilic, anhydrous base. K₃PO₄ is often an excellent choice as it is less prone to generating hydride-donating species compared to stronger bases in the presence of moisture.[5]
-
Protecting Groups: For particularly sensitive substrates, protecting groups on nearby functionalities (like the pyrrole nitrogen in related heterocycles) can suppress dehalogenation.[8]
-
Optimize Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material is consumed, as this can increase the prevalence of side reactions. Monitor progress closely by TLC, GC, or LC-MS.
Q3: My product is contaminated with a higher molecular weight impurity, identified as 2,5-dicyclopropylpyridine. How can I improve selectivity?
This byproduct arises from a second Suzuki coupling reaction occurring at the 2-bromo position of your desired product. The selectivity for mono-coupling over di-coupling is a kinetic phenomenon.
Causality & Mitigation:
-
Stoichiometry: Carefully control the stoichiometry. Use a slight excess of the 2,5-dibromopyridine (e.g., 1.1 to 1.2 equivalents) relative to the cyclopropylboronic acid. This ensures the boronic acid is the limiting reagent and is consumed before significant double coupling can occur.
-
Reaction Time & Temperature: Over-running the reaction or using excessively high temperatures will favor the formation of the thermodynamic di-substituted product. Stop the reaction as soon as the cyclopropylboronic acid is consumed.
-
Slow Addition: In some cases, slow addition of the boronic acid solution to the reaction mixture can help maintain a low instantaneous concentration, favoring the initial, faster mono-coupling reaction.
Q4: I am struggling to remove residual palladium from my final product. What are the best purification techniques?
Residual palladium is a common issue, particularly in pharmaceutical applications where metal contamination limits are stringent.
Recommended Purification Workflow:
-
Initial Filtration: After the reaction, dilute the mixture with a suitable solvent and filter it through a pad of Celite®. This removes the bulk of the precipitated palladium black.
-
Aqueous Wash/Extraction: Perform a standard aqueous workup. Sometimes, washing with an aqueous solution of a mild chelating agent like thiourea or sodium thiosulfate can help sequester palladium salts.
-
Activated Carbon Treatment: Stirring the crude product in a solution with activated carbon (charcoal) for 1-2 hours can effectively adsorb residual palladium. Use a high-purity, low-ash grade of carbon.
-
Silica Gel Chromatography: This is the most common final purification step. The polarity of the eluent system should be optimized to provide good separation between the product and any remaining palladium complexes, which are often more polar.
Frequently Asked Questions (FAQs)
What is the general mechanism for the Suzuki-Miyaura cross-coupling reaction? The catalytic cycle involves three main steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of 2,5-dibromopyridine to form a Pd(II) complex.
-
Transmetalation: The cyclopropyl group is transferred from the activated boronate (formed by the reaction of cyclopropylboronic acid with the base) to the palladium center, displacing the bromide.[9]
-
Reductive Elimination: The desired this compound is expelled from the palladium complex, regenerating the active Pd(0) catalyst which re-enters the cycle.[9]
How can I effectively monitor the progress of my reaction? Thin-Layer Chromatography (TLC) is a quick and easy method. Use a solvent system that gives good separation between the starting 2,5-dibromopyridine (less polar) and the product (more polar). Staining with potassium permanganate can help visualize spots if they are not UV-active. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are ideal. They can resolve the starting material, product, and key byproducts, allowing you to track their relative concentrations over time.
What are homocoupling byproducts and how can they be avoided? Homocoupling refers to the reaction of two molecules of the boronic acid to form bicyclopropyl, or two molecules of the dibromopyridine to form a bipyridine. Boronic acid homocoupling is often promoted by the presence of oxygen.[10] To avoid these byproducts, rigorous degassing of the reaction mixture and maintaining a strict inert atmosphere are essential.
Data & Protocols
Table 1: Effect of Reaction Parameters on Byproduct Formation
| Parameter | Condition A | Condition B (Optimized) | Predominant Byproduct | Rationale for Improvement |
| Base | K₂CO₃ (2.0 eq) | K₃PO₄ (3.0 eq) | Debromination | K₃PO₄ is a stronger base, facilitating faster transmetalation, outcompeting the debromination pathway.[5] |
| Solvent | Toluene/H₂O (4:1) | Anhydrous Dioxane | Debromination | The presence of water in Condition A provides a proton source for the hydrodehalogenation side reaction.[6] |
| Ligand | PPh₃ (4 mol%) | PCy₃ (4 mol%) | Low Conversion / Byproducts | The electron-rich, bulky PCy₃ ligand accelerates reductive elimination and stabilizes the Pd(0) catalyst.[2] |
| Boronic Acid | 1.2 equivalents | 0.9 equivalents | Di-substitution | Using the aryl halide in excess ensures the boronic acid is the limiting reagent, minimizing double addition. |
Experimental Protocol: Optimized Synthesis of this compound
Materials:
-
2,5-Dibromopyridine (1.1 eq)
-
Cyclopropylboronic acid (1.0 eq)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
Tricyclohexylphosphine (PCy₃, 4 mol%)
-
Potassium Phosphate (K₃PO₄, tribasic, anhydrous, 3.0 eq)
-
1,4-Dioxane (anhydrous)
Procedure:
-
To a dry, three-necked flask equipped with a condenser and magnetic stirrer, add 2,5-dibromopyridine, cyclopropylboronic acid, and finely powdered K₃PO₄.
-
Evacuate the flask and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
In a separate, dry flask, dissolve Pd(OAc)₂ and PCy₃ in anhydrous dioxane. Stir for 10 minutes under an inert atmosphere to pre-form the catalyst.
-
Using a cannula or syringe, transfer the catalyst solution to the main reaction flask.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by GC or TLC every hour. The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the base and precipitated palladium.
-
Transfer the filtrate to a separatory funnel and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a pure solid or oil.
Visualizations
Reaction Mechanisms and Troubleshooting Logic
Caption: Key pathways in the synthesis, showing the desired catalytic cycle and common byproduct formations.
Caption: A decision tree for troubleshooting based on mass spectrometry analysis of the crude product.
References
- 1. tandfonline.com [tandfonline.com]
- 2. audreyli.com [audreyli.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Palladium-Catalyzed Cross-Coupling Reaction of Cyclopropylboronic Acids with Aryl Triflates [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. reddit.com [reddit.com]
Troubleshooting low conversion in Suzuki coupling of 2-Bromo-5-cyclopropylpyridine
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 2-Bromo-5-cyclopropylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we move beyond generic advice to provide in-depth, mechanistically grounded solutions to common challenges encountered in the lab.
Foreword: Understanding the Substrate
The Suzuki coupling of this compound presents a unique set of challenges. The pyridine nitrogen can act as a ligand for the palladium catalyst, potentially leading to catalyst inhibition.[1] Furthermore, the electron-rich nature of the cyclopropyl group can influence the electronic properties of the pyridine ring, affecting the oxidative addition step. This guide provides a structured approach to troubleshooting, starting with the most probable causes for low conversion and proceeding to more nuanced optimization strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction shows low or no conversion. Where should I start troubleshooting?
Low conversion is the most common issue. A systematic approach is crucial. Before delving into complex parameter optimization, ensure the fundamentals are sound.
-
A1: Start with Reagent & Reaction Setup Integrity.
-
Oxygen Exclusion: The catalytic cycle involves Pd(0) species, which are sensitive to oxygen. Inadequate degassing of solvents and the reaction vessel is a primary cause of failure. Ensure all solvents are rigorously degassed with an inert gas (argon or nitrogen) prior to use.[1] The reaction should be run under a positive pressure of an inert gas.
-
Reagent Purity: Impurities in your this compound, boronic acid/ester, or base can poison the catalyst.[1] Verify the purity of your starting materials. Boronic acids, in particular, can dehydrate to form boroxines, which may have different reactivity and solubility.
-
Solvent Quality: Use anhydrous solvents. Water content can affect the solubility of reagents and the efficacy of certain bases. While some Suzuki protocols benefit from aqueous co-solvents, it's a parameter to be controlled, not an unknown variable.
-
A logical first step in troubleshooting is to isolate the issue. The following diagram illustrates a decision-making workflow.
References
Preventing catalyst deactivation in Buchwald-Hartwig amination of 2-Bromo-5-cyclopropylpyridine
A Senior Application Scientist's Guide to Preventing Catalyst Deactivation and Optimizing C-N Cross-Coupling Reactions
Welcome to the technical support hub for the Buchwald-Hartwig amination of 2-bromo-5-cyclopropylpyridine. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with this specific, yet common, transformation. The amination of 2-halopyridines is notoriously difficult due to the inherent Lewis basicity of the pyridine nitrogen, which can lead to catalyst poisoning and low yields.[1] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you navigate these challenges and achieve robust, reproducible results.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the unique challenges posed by 2-halopyridine substrates in C-N cross-coupling.
Q1: What is the primary reason for low yields when aminating this compound?
The most common and significant challenge is catalyst poisoning by the substrate itself. The nitrogen atom in the pyridine ring acts as a Lewis base and can coordinate strongly to the palladium catalyst.[1][2] This coordination forms a stable, off-cycle palladium complex that is catalytically inactive or has significantly reduced activity, thereby halting or slowing the desired reaction. This issue is more pronounced with 2-halopyridines compared to 3- or 4-halopyridines due to the proximity of the nitrogen to the reaction center.
Q2: How does the choice of phosphine ligand impact catalyst deactivation?
The ligand is arguably the most critical component in overcoming catalyst deactivation in this context. The ideal ligand serves two main purposes:
-
Steric Shielding: A bulky ligand physically blocks the pyridine nitrogen from accessing and coordinating to the palladium center.[1]
-
Electronic Activation: Electron-rich ligands increase the electron density on the palladium, which facilitates the rate-limiting oxidative addition step of the aryl bromide into the Pd(0) center and promotes the final reductive elimination step.[3]
For these reasons, sterically hindered, electron-rich dialkylbiaryl phosphine ligands (e.g., RuPhos, XPhos, GPhos) are often the ligands of choice for these challenging substrates.[4][5]
Q3: Which base is best suited for this reaction, and can the base contribute to catalyst deactivation?
The choice of base is a delicate balance. Strong alkoxide bases like sodium tert-butoxide (NaOtBu) are highly effective at promoting the deprotonation of the amine-palladium complex to form the key palladium-amido intermediate.[6][7] However, they can be incompatible with base-sensitive functional groups.[6] Weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer broader functional group tolerance but may require higher temperatures or longer reaction times.[6][8]
While the base itself doesn't typically deactivate the catalyst directly, an inappropriate choice can lead to side reactions that consume starting materials or generate impurities that interfere with the catalysis. For sensitive substrates, using a weaker base is a crucial first step in optimization.[8]
Q4: I see black particles forming in my reaction. What is this, and is it a problem?
The formation of a black precipitate is likely palladium black , which is finely divided, catalytically inactive palladium metal.[2] This is a clear indicator of catalyst decomposition and a major cause of reaction failure.[2] Common causes include:
-
High Temperatures: Excessive heat can cause the catalyst complex to break down.[2]
-
Poor Ligand Choice: An inadequate ligand may not sufficiently stabilize the palladium intermediates, leading to agglomeration.
-
Impurities: Oxygen or other impurities in the reaction can lead to ligand oxidation and catalyst decomposition.[2][5]
Preventing the formation of palladium black is essential for achieving high conversion.
Troubleshooting Guide: From Low Yield to Robust Conversion
This guide is structured to help you diagnose and solve specific experimental issues.
Issue 1: Low or No Product Yield, Starting Material Remains
| Probable Cause | Recommended Solution & Scientific Rationale |
| Catalyst Poisoning by Pyridine Nitrogen | Solution: Switch to a more sterically hindered and electron-rich ligand. Rationale: The primary cause of failure with 2-halopyridines is the coordination of the pyridine nitrogen to the palladium center, creating a dormant species.[1][4] Bulky biarylphosphine ligands (see table below) provide a steric shield around the metal, preventing this inhibitory interaction and keeping the catalyst in the productive cycle.[3] |
| Inert Atmosphere is Compromised | Solution: Ensure all reagents and solvents are rigorously degassed and the reaction is performed under a strict inert atmosphere (argon or nitrogen) using Schlenk techniques or a glovebox. Rationale: The active Pd(0) catalyst and phosphine ligands are sensitive to oxygen. Oxidation of the ligand prevents it from coordinating to palladium, and oxidation of Pd(0) deactivates the catalyst, often leading to the formation of palladium black.[2] |
| Poor Reagent/Solvent Quality | Solution: Use anhydrous solvents and pure reagents. Water can interfere with the catalytic cycle and hydrolyze the active base. Rationale: Water can deactivate the catalyst and lead to side reactions. Impurities in the starting materials (e.g., sulfur compounds) can act as potent catalyst poisons.[2] |
| Suboptimal Base | Solution: If using a weak base (e.g., K₃PO₄), consider switching to a stronger base like NaOtBu or LHMDS, provided your substrate is stable. Rationale: The deprotonation of the coordinated amine is a key step in the catalytic cycle. If this step is too slow due to a weak base, the overall reaction rate will be poor.[7][9] |
Issue 2: Reaction Stalls or Forms Palladium Black
| Probable Cause | Recommended Solution & Scientific Rationale |
| Thermal Decomposition of Catalyst | Solution: Lower the reaction temperature. Consider a more thermally stable ligand/precatalyst system. Rationale: While heat is often required, excessive temperatures (e.g., >120 °C) can lead to ligand dissociation or degradation, causing the palladium to precipitate as inactive palladium black.[2] |
| Incorrect Ligand-to-Palladium Ratio | Solution: Ensure the correct ligand-to-palladium ratio is used, typically ranging from 1:1 to 2:1. Rationale: An insufficient amount of ligand can leave the palladium center exposed and prone to decomposition. Conversely, an excessive amount of certain ligands can sometimes inhibit the reaction by occupying all coordination sites. |
| Slow Oxidative Addition | Solution: Ensure you are using an electron-rich ligand. For particularly stubborn couplings, switching from a Pd(II) precatalyst like Pd(OAc)₂ to a Pd(0) source like Pd₂(dba)₃ may be beneficial. Rationale: Oxidative addition is often the rate-limiting step.[10] Electron-rich ligands accelerate this step.[3] Using a pre-formed Pd(0) source bypasses the initial, sometimes inefficient, in situ reduction of a Pd(II) salt.[11] |
Recommended Catalyst & Reagent Systems
The following tables summarize starting points for optimizing the amination of this compound.
Table 1: Recommended Ligand/Catalyst Systems
| Ligand / Precatalyst | Class | Key Features |
| RuPhos / RuPhos Pd G3 | Dialkylbiarylphosphine | Excellent for N-heterocycles; provides high steric bulk.[5] |
| XPhos / XPhos Pd G3 | Dialkylbiarylphosphine | Broadly applicable, highly active, and effective at preventing pyridine coordination.[12] |
| GPhos | Dialkylbiarylphosphine | Designed to resist deactivation by N-heteroaromatic substrates.[4][13] |
| tBuXPhos | Dialkylbiarylphosphine | Increased steric bulk compared to XPhos, can be beneficial for very challenging couplings.[12] |
Table 2: Base Selection Guide
| Base | pKa of Conjugate Acid | Common Solvents | Pros & Cons |
| NaOtBu | ~19 | Toluene, Dioxane, THF | Pro: Very common, highly effective, fast reaction rates.[6] Con: Incompatible with base-sensitive groups (e.g., esters, enolizable ketones).[11] |
| LHMDS | ~26 | Toluene, THF | Pro: Very strong, non-nucleophilic base.[6] Con: Can also be incompatible with sensitive functionality. |
| Cs₂CO₃ | ~10.3 | Dioxane, Toluene | Pro: Good for substrates with sensitive functional groups.[8] Con: Weaker base, may require higher temperatures or longer reaction times. |
| K₃PO₄ | ~12.3 | Dioxane, Toluene | Pro: Excellent functional group tolerance.[6] Con: Often requires higher catalyst loading or longer reaction times. Poor solubility can be an issue.[6] |
Visualized Mechanisms and Workflows
Understanding the underlying processes is key to effective troubleshooting.
The Buchwald-Hartwig Catalytic Cycle
Caption: The productive catalytic cycle for Buchwald-Hartwig amination.
Catalyst Deactivation by Pyridine Coordination
Caption: The primary deactivation pathway for 2-halopyridine substrates.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common reaction failures.
Validated Experimental Protocol
This protocol provides a robust starting point for the Buchwald-Hartwig amination of this compound with a generic secondary amine (e.g., morpholine). All operations should be performed under an inert atmosphere.[14]
Materials:
-
This compound (1.0 equiv)
-
Secondary Amine (e.g., Morpholine) (1.2 equiv)
-
RuPhos Pd G3 Precatalyst (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, Degassed Toluene (to achieve ~0.2 M concentration)
Procedure:
-
Reaction Setup: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the this compound, sodium tert-butoxide, and RuPhos Pd G3 precatalyst.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times to ensure a completely inert atmosphere.
-
Reagent Addition: Through a septum, add the anhydrous, degassed toluene via syringe, followed by the secondary amine.
-
Heating and Monitoring: Place the sealed vessel in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a short pad of Celite® to remove inorganic salts and the palladium catalyst.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated pyridine.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: The Sandmeyer Reaction for Bromopyridine Synthesis
A Guide to Mastering Temperature Control for Optimal Yield and Safety
Welcome to the technical support center for the Sandmeyer reaction, with a specialized focus on the synthesis of bromopyridines. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this powerful synthetic transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address the critical challenges related to temperature management, ensuring the success and safety of your experiments.
Section 1: Frequently Asked Questions (FAQs) on Temperature Control
This section addresses common questions regarding the pivotal role of temperature in the Sandmeyer reaction for producing bromopyridines.
Q1: Why is strict temperature control so crucial in the Sandmeyer reaction, especially for bromopyridines?
A1: Strict temperature control is paramount for two primary reasons: the stability of the diazonium salt intermediate and the selectivity of the subsequent bromination step.
-
Diazonium Salt Stability: The first stage of the Sandmeyer reaction is the diazotization of an aminopyridine to form a pyridyldiazonium salt. These intermediates are notoriously thermally unstable and can be explosive, particularly when isolated in a dry state.[1][2] For most diazonium salts, decomposition becomes rapid at temperatures above 5 °C in aqueous solutions.[3] This decomposition can lead to the undesired formation of phenols and other byproducts, significantly reducing the yield of the target bromopyridine.[4] Pyridyldiazonium salts, in particular, can exhibit even greater instability than their benzene-based counterparts.[2]
-
Reaction Selectivity: The second stage, the copper(I) bromide-mediated conversion of the diazonium salt to the bromopyridine, is also temperature-sensitive. While this step often requires gentle warming to proceed at a reasonable rate, excessive heat can promote side reactions, such as the formation of biaryl compounds.[4]
Q2: What is the optimal temperature range for the diazotization of aminopyridines?
A2: The generally accepted optimal temperature range for the diazotization of most aromatic amines, including aminopyridines, is 0–5 °C .[3][5] Maintaining this low temperature is critical to minimize the decomposition of the highly reactive pyridyldiazonium salt intermediate. Exceeding this temperature can lead to a significant decrease in yield and the formation of impurities. It is essential to use an efficient cooling bath (e.g., an ice-salt bath) and to add the sodium nitrite solution slowly and dropwise to prevent localized temperature increases.[5]
Q3: Can the temperature for the copper(I) bromide addition step be higher than 5 °C?
A3: Yes, the copper(I) bromide-mediated bromination step often requires a temperature higher than the initial diazotization. After the slow addition of the cold diazonium salt solution to the copper(I) bromide solution (which should also be pre-cooled), the reaction mixture is typically allowed to warm to room temperature and may then be gently heated.[5] The optimal temperature for this step can vary depending on the specific aminopyridine substrate. Some protocols suggest heating to 60–70 °C to ensure the complete evolution of nitrogen gas, signaling the end of the reaction.[5] However, this must be done with caution, and the temperature should be carefully monitored to avoid the promotion of side reactions.
Q4: What are the primary side products if temperature control is poor?
A4: Poor temperature control can lead to a variety of undesired side products, significantly impacting the purity and yield of your desired bromopyridine.
| Side Product | Formation Conditions | Consequence |
| Pyridinols (Hydroxypyridines) | Elevated temperatures during diazotization, allowing the diazonium salt to react with water. | Reduced yield of bromopyridine. |
| Biaryl Compounds | Higher temperatures during the copper-mediated step, promoting the coupling of aryl radicals.[4] | Complicates purification and lowers yield. |
| Azo Compounds | Reaction of the diazonium salt with unreacted aminopyridine. | Formation of colored impurities that can be difficult to remove. |
Q5: Are pyridyldiazonium salts more dangerous than other diazonium salts?
A5: There is evidence to suggest that some pyridyldiazonium salts are particularly unstable and potentially explosive, even more so than their benzenoid analogs.[2] The electronic properties of the pyridine ring can influence the stability of the diazonium salt. It is imperative to treat all diazonium salts as potentially explosive, especially in their solid, dry form.[1][3] They should always be generated in situ and used immediately without isolation.[2]
Section 2: Troubleshooting Guide for Temperature-Related Issues
This guide provides a structured approach to diagnosing and resolving common problems encountered during the Sandmeyer bromination of aminopyridines that are linked to temperature control.
Problem 1: Low or No Yield of Bromopyridine
Possible Cause: Decomposition of the pyridyldiazonium salt intermediate due to excessive temperature during diazotization.
Troubleshooting Steps:
-
Verify Cooling Bath Efficiency: Ensure your ice-salt bath is maintaining a consistent internal reaction temperature between 0 and 5 °C. Use a calibrated thermometer placed directly in the reaction mixture.
-
Slow Reagent Addition: The addition of the sodium nitrite solution should be done dropwise with vigorous stirring to dissipate the exothermic heat of reaction and prevent localized hot spots.
-
Pre-cool All Solutions: Before mixing, ensure that both the aminopyridine solution and the sodium nitrite solution are thoroughly cooled to 0–5 °C.
-
Immediate Use of Diazonium Salt: Use the freshly prepared pyridyldiazonium salt solution immediately in the subsequent copper(I) bromide step. Do not let it warm up or stand for extended periods.
Problem 2: Formation of a Dark, Tarry Substance in the Reaction Mixture
Possible Cause: Formation of azo compounds and other decomposition byproducts due to elevated temperatures.
Troubleshooting Steps:
-
Strict Adherence to Diazotization Temperature: Re-evaluate and strictly maintain the 0–5 °C temperature range during the entire diazotization process.
-
Ensure Complete Diazotization: Before proceeding to the next step, you can test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). A slight excess ensures all the aminopyridine has reacted, preventing it from coupling with the diazonium salt.
-
Controlled Warming in the Bromination Step: When warming the reaction mixture after the addition of copper(I) bromide, do so gradually and monitor the reaction closely. Avoid rapid heating.
Problem 3: Vigorous, Uncontrolled Frothing and Gas Evolution
Possible Cause: A runaway reaction due to the rapid decomposition of the diazonium salt. This is a significant safety concern.
Troubleshooting Steps:
-
Immediate and Efficient Cooling: If you observe a sudden increase in gas evolution, immediately attempt to cool the reaction vessel further. Have a larger ice bath ready for emergencies.
-
Review Reagent Addition Rate: In subsequent attempts, significantly slow down the rate of sodium nitrite addition.
-
Ensure Adequate Headspace: Use a reaction flask that is large enough to accommodate potential foaming and gas evolution. A good rule of thumb is that the reaction mixture should not occupy more than half of the flask's volume.
-
Work in a Fume Hood with a Blast Shield: Given the potential hazards of diazonium salts, always perform this reaction in a chemical fume hood with the sash lowered and consider using a blast shield.[1]
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for temperature-related issues.
Section 3: Experimental Protocol and Reaction Mechanism
This section provides a general, step-by-step protocol for the Sandmeyer bromination of an aminopyridine and a diagram illustrating the reaction mechanism.
General Experimental Protocol
Disclaimer: This is a generalized procedure and may require optimization for specific substrates. Always consult the primary literature and perform a thorough safety assessment before conducting any experiment.
Step 1: Diazotization
-
In a flask equipped with a magnetic stirrer and a thermometer, dissolve the starting aminopyridine in an aqueous solution of hydrobromic acid (HBr).
-
Cool the flask in an ice-salt bath to an internal temperature of 0–5 °C.
-
In a separate beaker, prepare a solution of sodium nitrite (NaNO₂) in water and cool it in an ice bath.
-
Slowly add the cold sodium nitrite solution dropwise to the stirred aminopyridine solution, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, continue stirring the resulting pyridyldiazonium salt solution at 0–5 °C for an additional 15-30 minutes.
Step 2: Sandmeyer Bromination
-
In a separate flask, prepare a solution or slurry of copper(I) bromide (CuBr) in aqueous HBr and cool it to 0–5 °C in an ice bath.
-
Carefully and slowly add the cold pyridyldiazonium salt solution from Step 1 to the stirred CuBr solution. Effervescence (evolution of N₂ gas) should be observed.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature.
-
Gently heat the mixture (e.g., to 50-70 °C) until the evolution of nitrogen gas ceases. The optimal temperature and time for this step should be determined for the specific substrate.[5]
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts and wash them with a dilute aqueous base (e.g., sodium bicarbonate solution) and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Sandmeyer Reaction Mechanism
Caption: The two-stage mechanism of the Sandmeyer reaction.
References
Removal of copper catalyst from 2-Bromo-5-cyclopropylpyridine synthesis
Topic: Strategies for the Removal of Residual Copper Catalyst in the Synthesis of 2-Bromo-5-cyclopropylpyridine
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of this compound, a key intermediate in pharmaceutical development. Specifically, we will focus on the critical step of removing residual copper catalysts, which are often employed in its synthesis through cross-coupling reactions. Adherence to strict purity thresholds is paramount for downstream applications and regulatory compliance.
Frequently Asked Questions (FAQs)
Q1: Why is the complete removal of residual copper catalyst from my this compound synthesis so critical?
A1: The removal of residual copper is a critical quality attribute for several reasons rooted in chemical efficacy, safety, and regulatory compliance:
-
Catalyst Poisoning: Residual copper can interfere with or poison catalysts in subsequent synthetic steps (e.g., palladium catalysts used in Suzuki or Buchwald-Hartwig couplings), leading to failed reactions and low yields.[1][2]
-
Product Stability: Trace metals can catalyze degradation pathways, reducing the shelf-life and stability of the intermediate or the final Active Pharmaceutical Ingredient (API).
-
Toxicological Concerns: Copper, while an essential trace element, can be toxic at higher concentrations.[3] Its removal is essential for producing a safe pharmaceutical product.
-
Regulatory Compliance: Global regulatory bodies, through guidelines like the ICH Q3D, mandate strict control over elemental impurities in drug products.[4][5] Copper is classified as a Class 3 element, which requires a risk assessment, especially since it is intentionally added as a catalyst.[6][7]
Q2: What are the primary methods for removing copper catalysts from an organic reaction mixture?
A2: The most common and effective strategies fall into three categories:
-
Aqueous Washes with Chelating Agents: This involves a liquid-liquid extraction where a water-soluble molecule with a high affinity for copper, known as a chelating agent, is used to "pull" the copper from the organic phase into the aqueous phase.
-
Solid-Supported Metal Scavengers: These are functionalized materials, often silica-based or polymeric resins, that selectively bind to metal ions. The reaction mixture is either stirred with the scavenger or passed through a cartridge containing it, and the bound copper is then removed by simple filtration.[8][9]
-
Adsorptive Filtration: This involves passing the crude product solution through a plug of an adsorbent material like silica gel, activated carbon, or neutral alumina, which can physically adsorb the copper catalyst.[10]
Q3: How do I know how much copper is acceptable in my final product?
A3: The acceptable limit is determined by the Permitted Daily Exposure (PDE) established in the ICH Q3D guidelines.[11] The PDE for copper via the oral route is 3000 µ g/day . The concentration limit (in ppm or µg/g) in your final drug substance is then calculated based on the maximum daily dose of the drug. For an intermediate like this compound, internal limits are typically set much lower to ensure the final API will be well within compliance.
Q4: What analytical techniques are used to quantify trace levels of copper?
A4: Highly sensitive analytical methods are required to accurately quantify residual copper to the parts-per-million (ppm) or parts-per-billion (ppb) level. The most common techniques are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES). Atomic Absorption Spectroscopy (AAS) is also a viable method. These techniques are essential for validating the effectiveness of your removal protocol.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the purification process in a practical question-and-answer format.
Problem 1: My organic layer has a persistent blue or green tint after workup. What does this mean and how do I fix it?
Answer: A blue or green color in your organic phase is a definitive visual indicator of residual copper(II) complexes.[12] The pyridine nitrogen in your product, this compound, can itself act as a ligand, forming a stable complex with copper that is not easily removed by simple water or brine washes.
The solution is to use an aqueous wash with a strong chelating agent . These agents form highly stable, water-soluble coordination complexes with copper, which then preferentially partition into the aqueous layer.[13][14]
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., Ethyl Acetate, Toluene, or Dichloromethane).
-
Preparation of Chelating Solution: Prepare a 5-10% w/v aqueous solution of Ethylenediaminetetraacetic acid disodium salt (EDTA-Na₂). Adjust the pH to between 8 and 9 with a base (e.g., dilute NaOH or NH₄OH) to ensure the EDTA is fully deprotonated and active.
-
Extraction: Transfer the organic solution to a separatory funnel and wash it with the aqueous EDTA solution. Start with a volume of EDTA solution equal to about one-third of the organic phase volume.
-
Agitation & Separation: Stopper the funnel and shake gently at first, periodically venting to release any pressure. Allow the layers to separate. The aqueous layer should develop a deep blue color as it complexes with the copper.
-
Repeat: Drain the aqueous layer and repeat the wash with fresh EDTA solution. Continue this process until the aqueous layer is no longer intensely colored.
-
Final Washes: Perform a final wash with water, followed by a wash with saturated aqueous NaCl (brine) to remove residual EDTA and break any minor emulsions.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.
| Chelating Agent | Typical Concentration | Advantages | Disadvantages |
| EDTA | 5-10% aqueous solution (pH 8-9) | Very high affinity for Cu(II), forming a highly stable complex.[15][16] | Requires pH adjustment for optimal efficacy; can be difficult to remove from the final product if it partitions. |
| Ammonium Hydroxide | 5-15% aqueous solution | Forms a deep blue tetraamminecopper(II) complex, providing a clear visual indicator of removal.[13][17] | The basicity may be incompatible with sensitive functional groups on the product. Can cause emulsions. |
| Ammonium Chloride | Saturated aqueous solution | Effective at complexing copper; the solution is slightly acidic, which can be beneficial for breaking up some copper-amine complexes.[18] | Acidity may be incompatible with acid-sensitive products. |
| Citric Acid | 10% aqueous solution | Biodegradable and environmentally friendly.[15] | Generally forms less stable complexes with copper compared to EDTA, may require more washes. |
Problem 2: An intractable emulsion has formed during my extraction with the chelating agent. How can I break it?
Answer: Emulsion formation is a common issue, particularly when the reaction mixture contains basic amines or surfactants. Vigorous shaking is a primary cause.
Solutions (in order of preference):
-
Add Brine: Introduce a small amount of saturated aqueous NaCl (brine). The increased ionic strength of the aqueous phase often helps to break the emulsion.
-
Gentle Agitation: Instead of vigorous shaking, gently rock or swirl the separatory funnel to minimize emulsion formation. This may require a longer contact time.
-
Filtration: Pass the entire emulsified mixture through a pad of a filter aid like Celite®. This can physically disrupt the emulsion.
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for forcing layer separation.
-
Solvent Modification: Adding a small amount of a different organic solvent (e.g., THF to an ethyl acetate solution) can sometimes alter the phase properties enough to resolve the emulsion.
Problem 3: My product has some water solubility, and I'm losing yield during aqueous extractions. Is there a non-aqueous method?
Answer: Yes. This is an ideal scenario for using solid-supported metal scavengers . These are materials, typically silica gel or a polymer resin, that have been functionalized with ligands that have a very high affinity for metals like copper. The key advantage is that the process is entirely heterogeneous: you add the solid scavenger to your organic solution, stir, and then simply filter it away along with the bound copper. This completely avoids aqueous washes and the associated problems of emulsions and product loss.[8][9]
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., THF, Acetonitrile, DCM).
-
Scavenger Addition: Add the scavenger resin to the solution. A typical loading is 3-5 molar equivalents of the resin's functional group relative to the initial amount of copper catalyst used.[12][9]
-
Stirring: Stir the resulting suspension at room temperature. The required time can range from 2 to 24 hours. The reaction can be monitored by taking small aliquots of the solution, filtering, and analyzing for residual copper by TLC (staining) or a more quantitative method.
-
Filtration: Once the scavenging is complete, filter the mixture to remove the resin.
-
Washing: Wash the collected resin with a small amount of fresh solvent to ensure complete recovery of your product.
-
Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified product.
| Scavenger Functionality | Target Metals | Typical Use Case |
| Thiourea (Si-THU) | Cu , Pd, Ru, Ag, Sn | Excellent for a wide range of metals, particularly effective for copper and palladium.[8] |
| Triamine (Si-TA) | Cu , Pb, Co, Ru, Pd | Strong chelator for various metals, useful for copper scavenging.[8] |
| Imidazole (Si-IMI) | Cu , Fe, Ni, Zn, Co | Versatile scavenger effective for copper and other first-row transition metals.[8] |
The following diagram illustrates the streamlined workflow offered by scavenger resins compared to traditional liquid-liquid extraction.
Caption: Comparison of liquid extraction vs. solid scavenging workflows.
Problem 4: I used a scavenger resin, but my post-reaction analysis still shows significant copper contamination. What could have gone wrong?
Answer: Ineffectiveness of a scavenger resin can usually be traced to one of four issues:
-
Insufficient Equivalents: You may not have used enough resin. The binding capacity of the resin is finite. Increase the molar equivalents of the scavenger to 5-10x relative to the copper and repeat the experiment.[12]
-
Inadequate Stirring Time: The kinetics of metal binding can be slow. A short stirring time (e.g., 1 hour) may not be sufficient for complete removal. Increase the scavenging time, up to 24 hours if necessary.[9]
-
Incorrect Resin Choice: The affinity of a scavenger depends on the metal's oxidation state and the ligand environment. If your copper is primarily Cu(I), a scavenger with soft donor atoms (like sulfur in thiourea) is often more effective. For Cu(II), nitrogen-based chelators like triamine are excellent. Ensure your chosen resin is appropriate for your specific copper species.
-
Solvent Incompatibility: While most resins work in common organic solvents, their swelling and performance can be solvent-dependent. Consult the manufacturer's data sheet to ensure compatibility and optimal performance in your chosen solvent.
Final Purity Polish: A Multi-Step Approach
For API synthesis, achieving extremely low levels of residual metals (<10 ppm) is often required. A single purification method may not be sufficient. A highly effective strategy is to combine methods:
-
Bulk Removal: Perform an initial aqueous wash with a chelating agent like ammonium chloride or citric acid to remove the majority of the copper. This is a cost-effective way to handle the bulk of the contamination.
-
Polishing: After the aqueous workup, dissolve the partially purified product in an organic solvent and treat it with a high-affinity solid-phase scavenger. This "polishing" step is highly efficient at removing the final trace amounts of copper to reach your target purity specification.
This two-step approach leverages the cost-effectiveness of liquid-liquid extraction for bulk removal and the high efficiency of solid-phase scavengers for trace removal, providing a robust and scalable purification strategy.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Copper and Its Complexes in Medicine: A Biochemical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ICH Q3D Elemental impurities - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q3D Elemental Impurities – What are the Requirements? - West [westpharma.com]
- 7. database.ich.org [database.ich.org]
- 8. silicycle.com [silicycle.com]
- 9. Metal Scavengers [sigmaaldrich.com]
- 10. Catalyst Removal - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. Best Chelating Agents for Effective Copper Removal in Various Applications [thinkdochemicals.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. reddit.com [reddit.com]
Strategies to improve the regioselectivity of reactions on the cyclopropylpyridine core
Introduction
Welcome to the technical support guide for synthetic strategies involving the cyclopropylpyridine core. This scaffold is of significant interest in medicinal chemistry, offering a unique combination of the basic nitrogen of pyridine for pharmacokinetic anchoring and the strained, electronically distinct cyclopropyl group for modulating potency and metabolic stability.[1] However, this combination also presents significant challenges in controlling the regioselectivity of subsequent chemical transformations.
The inherent electronic properties of the two moieties are often in opposition: the pyridine ring is electron-deficient and directs electrophilic attack to the meta-position (relative to the nitrogen), while the cyclopropyl group, through its unique "pseudo-unsaturated" character, acts as an electron-donating ortho-, para-director.[2][3][4] This guide provides troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate these challenges and achieve your desired regiochemical outcome.
Section 1: Frequently Asked Questions - Foundational Concepts
This section addresses fundamental questions about the electronic interplay within the cyclopropylpyridine core.
Q1: What are the dominant electronic effects of the cyclopropyl group when attached to the pyridine ring?
Answer: The cyclopropyl group exerts two primary electronic effects: a weak inductive electron-withdrawing effect (-I) and a more significant π-donating effect (+M) through conjugation.
-
Inductive Effect (-I): The carbon atoms in a cyclopropyl ring have a higher s-character than a typical sp³ carbon, making them slightly more electronegative and thus weakly electron-withdrawing by induction.
-
Mesomeric (Resonance) Effect (+M): This is the dominant effect. The C-C bonds of the cyclopropyl ring possess significant p-character, as described by the Walsh orbital model.[5] This allows the ring to donate electron density into the adjacent π-system of the pyridine ring, similar to a vinyl group.[3] This donation is most effective when the cyclopropyl ring is in a "bisected" conformation relative to the pyridine ring, allowing for maximum orbital overlap.
This strong π-donation makes the cyclopropyl group an activating group and an ortho-, para-director for electrophilic aromatic substitution (EAS).[6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. Pyridine - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Cyclopropyl group - Wikipedia [en.wikipedia.org]
- 6. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 7. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
Technical Support Center: Navigating Solubility Challenges with 2-Bromo-5-cyclopropylpyridine
Welcome to the technical support center for 2-Bromo-5-cyclopropylpyridine. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this versatile building block into their synthetic workflows. Poor solubility in reaction media is a common hurdle that can lead to incomplete reactions, low yields, and purification difficulties. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome these challenges and ensure the success of your experiments.
Troubleshooting Guide: Addressing Poor Solubility in Real-time
This section is formatted to address specific issues you may encounter during your experiments. Each problem is followed by a series of potential solutions grounded in chemical principles.
Issue 1: My this compound is not dissolving in my chosen reaction solvent at room temperature.
Underlying Cause: this compound is a crystalline solid, and its lattice energy may be too high to be overcome by the solvating power of certain solvents at ambient temperatures.[1] The polarity mismatch between the solute and the solvent is a primary factor in poor solubility.
Solutions:
-
Solvent Selection:
-
Initial Recommendation: Based on its structural characteristics (a moderately polar pyridine ring and a nonpolar cyclopropyl group), solvents like dichloromethane (DCM) and chloroform are good starting points due to their ability to engage in favorable dipole-dipole interactions and van der Waals forces.[1] Dimethyl sulfoxide (DMSO) is also an effective solvent for this compound.[1]
-
Alternative Solvents: If your reaction chemistry allows, consider more polar aprotic solvents such as N,N-dimethylformamide (DMF), tetrahydrofuran (THF), or 1,4-dioxane. While specific data is limited, these solvents are often effective for dissolving substituted pyridines.
-
Avoid: Highly nonpolar solvents like hexanes or highly polar protic solvents like water are generally poor choices for achieving significant concentrations of this compound.[1]
-
-
Thermal Intervention:
-
Rationale: Increasing the temperature of the solvent provides the necessary energy to break the crystal lattice of the solute and increases the kinetic energy of the solvent molecules, leading to more effective solvation.
-
Procedure: Gently warm the solvent while stirring and gradually add the this compound. Monitor the dissolution. For many reactions, such as Suzuki or Buchwald-Hartwig couplings, heating is a standard part of the protocol and will aid in solubility.[2][3]
-
Caution: Be mindful of the boiling point of your chosen solvent and any potential thermal degradation of your starting materials or reagents.
-
-
Mechanical Agitation - Sonication:
-
Mechanism: Sonication utilizes high-frequency sound waves to induce acoustic cavitation in the solvent. The formation and collapse of microscopic bubbles generate localized high-pressure and high-temperature zones, which can effectively break apart solid particles and enhance dissolution rates.
-
Application: Place your reaction flask in an ultrasonic bath and sonicate the mixture of the solvent and this compound. This can often lead to rapid dissolution, even at room temperature.
-
Issue 2: The reaction is sluggish or incomplete, and I suspect poor solubility is the culprit.
Underlying Cause: Even if the compound appears to have dissolved, it may not be present in a high enough concentration for the reaction to proceed at a reasonable rate. For two-phase reactions, mass transfer limitations between the liquid and solid phases can significantly slow down the reaction.
Solutions:
-
Employ a Co-solvent System:
-
Principle: A co-solvent system involves mixing two or more miscible solvents to create a new solvent with finely tuned polarity and solvating properties. This can dramatically improve the solubility of a poorly soluble compound.
-
Practical Application: For cross-coupling reactions, a mixture of a less polar solvent (like toluene or 1,4-dioxane) with a more polar aprotic solvent (like DMF) or a protic solvent (like isopropanol or water) is often effective. The more polar co-solvent can help to dissolve the this compound, while the less polar solvent may be more suitable for the other reaction components and the catalyst.
-
Starting Point: For a Suzuki coupling, a common co-solvent system is a 3:1 to 5:1 ratio of toluene to water or 1,4-dioxane to water. The water is often necessary for the activation of the boronic acid with the base.
-
-
Increase Reaction Temperature:
-
Kinetic and Solubility Benefits: As mentioned previously, increasing the temperature not only improves solubility but also increases the reaction rate by providing the necessary activation energy for the chemical transformation.
-
Optimization: If your initial reaction at a lower temperature is not proceeding to completion, consider incrementally increasing the temperature. For many palladium-catalyzed cross-coupling reactions, temperatures between 80°C and 110°C are common.[3]
-
-
Consider a Different Solvent Altogether:
-
Re-evaluation: If a co-solvent system and increased temperature are not effective, it may be necessary to switch to a solvent with a higher solvating power for this compound, such as DMF or DMSO, provided these are compatible with your reaction conditions.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent for this compound?
A1: Based on available information, dichloromethane (DCM) and chloroform are excellent starting points for dissolving this compound at room temperature for general handling and analysis.[1] For reactions, particularly those requiring heating, solvents like 1,4-dioxane, toluene, and DMF are commonly employed for similar bromopyridine substrates.
Q2: How can I quickly assess the solubility of this compound in a new solvent?
A2: A simple and effective method is a small-scale solubility test.
Protocol: Small-Scale Solubility Test
-
Add a known small amount (e.g., 5-10 mg) of this compound to a small vial.
-
Add the test solvent dropwise (e.g., 0.1 mL at a time) while stirring or vortexing.
-
Observe the dissolution. Continue adding the solvent up to a defined volume (e.g., 1 mL).
-
Categorize the solubility as:
-
Soluble: Dissolves completely in a small volume of solvent.
-
Sparingly Soluble: A significant portion dissolves, but some solid remains.
-
Insoluble: Little to no solid dissolves.
-
-
If the compound is insoluble at room temperature, gently warm the vial to assess its solubility at elevated temperatures.
Q3: Will increasing the temperature of my reaction affect the stability of this compound?
A3: this compound is a relatively stable organic compound. For most common organic reactions, heating to temperatures in the range of 80-120°C is unlikely to cause significant degradation. However, it is always good practice to monitor your reaction for the appearance of any unexpected byproducts by techniques such as TLC or LC-MS, especially when exploring new reaction conditions.
Q4: Can I use sonication for extended periods to keep my compound in solution during a reaction?
A4: While sonication is excellent for initial dissolution, using it for the entire duration of a reaction is not always practical or necessary. The localized high temperatures and pressures from cavitation can sometimes lead to side reactions or degradation of sensitive catalysts and reagents. It is generally recommended to use sonication to achieve initial dissolution and then rely on thermal energy and stirring to maintain solubility during the reaction.
Experimental Protocols
Protocol 1: Sonication-Assisted Dissolution of this compound
This protocol describes the use of an ultrasonic bath to aid in the dissolution of this compound in a reaction solvent.
Materials:
-
This compound
-
Chosen reaction solvent (e.g., 1,4-dioxane, toluene)
-
Reaction flask
-
Ultrasonic bath
Procedure:
-
To the reaction flask, add the this compound and the desired volume of the reaction solvent.
-
Place the reaction flask in the ultrasonic bath, ensuring the water level in the bath is sufficient to partially submerge the solvent in the flask.
-
Turn on the ultrasonic bath.
-
Sonicate the mixture for 5-15 minutes, or until the solid has completely dissolved.
-
Once dissolved, proceed with the addition of other reagents and continue with your reaction protocol.
Protocol 2: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction with this compound
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Co-solvent system (e.g., Toluene:Ethanol:Water in a 3:1:1 ratio)
-
Schlenk flask or sealed reaction vial
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed co-solvent system via syringe.
-
Heat the reaction mixture to 90-100°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing solubility issues with this compound.
Caption: A decision-making workflow for overcoming solubility issues.
References
Technical Support Center: Scale-Up Synthesis of 2-Bromo-5-cyclopropylpyridine
Welcome to the technical support center for the synthesis of 2-Bromo-5-cyclopropylpyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important chemical synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles and field-tested insights to ensure your success and safety.
The synthesis of this compound, a valuable building block in medicinal chemistry, commonly proceeds via a Sandmeyer reaction of 5-cyclopropylpyridin-2-amine. While straightforward on a lab scale, scaling up this process introduces significant challenges, primarily related to the inherent instability of the intermediate diazonium salt.[1][2][3] This guide will provide you with the necessary information to anticipate, troubleshoot, and overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are its primary scale-up challenges?
A1: The most prevalent and efficient route is the Sandmeyer reaction, which involves the diazotization of 5-cyclopropylpyridin-2-amine followed by a copper(I) bromide-mediated substitution.[4][5] The primary challenges during scale-up are:
-
Thermal Management: The diazotization reaction is highly exothermic and requires strict temperature control to prevent runaway reactions.[6][7]
-
Safety Hazards: The intermediate diazonium salt is thermally unstable and potentially explosive, especially if it accumulates or is isolated.[1][6][8]
-
Byproduct Formation: Poor temperature control can lead to the formation of phenolic impurities and other byproducts, complicating purification.[7]
-
Gas Evolution: The decomposition of the diazonium salt releases nitrogen gas, which can lead to a dangerous pressure buildup in a closed system.[6]
-
Purification: Isolating the pure product on a large scale can be challenging, often requiring the development of robust crystallization or distillation methods as column chromatography may be impractical.[7][9]
Q2: What are the critical safety precautions to consider when performing a large-scale Sandmeyer reaction?
A2: Safety is paramount when working with diazonium salts. Key precautions include:
-
Never Isolate the Diazonium Salt: The diazonium salt should be generated in situ and consumed immediately in the subsequent step.[2][3]
-
Strict Temperature Control: Maintain the reaction temperature below 5 °C during diazotization to minimize decomposition.[2][3][6] Utilize a reliable cooling system and monitor the internal temperature continuously.
-
Controlled Reagent Addition: Add the sodium nitrite solution slowly and sub-surface to prevent localized "hot spots" and control the rate of the exothermic reaction.[1]
-
Adequate Venting: Ensure the reactor is equipped with a proper venting system to safely manage the evolution of nitrogen gas.[6]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, lab coat, and gloves. For larger scales, a blast shield is highly recommended.
-
Consider Flow Chemistry: For larger quantities, transitioning to a continuous flow process can significantly enhance safety by minimizing the amount of hazardous diazonium intermediate present at any given time.[2][10]
Q3: What are the key parameters to optimize for a successful scale-up?
A3: Successful scale-up requires careful optimization of several parameters:
-
Reaction Concentration: While higher concentrations can improve throughput, they can also exacerbate heat transfer issues. A balance must be struck to ensure efficient and safe operation.
-
Mixing Efficiency: Good agitation is crucial for maintaining uniform temperature and preventing localized concentration gradients.[7]
-
Stoichiometry: Precise control of the stoichiometry of reagents is essential to maximize yield and minimize byproduct formation.
-
Quenching and Work-up: The quenching and work-up procedures should be designed to be scalable and to efficiently remove impurities.
Troubleshooting Guide
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| TSG-001 | Low Yield | - Incomplete diazotization. - Decomposition of the diazonium salt due to high temperature. - Loss of product during work-up and purification.[7] | - Ensure the reaction medium is sufficiently acidic for complete diazotization. - Maintain strict temperature control (<5 °C) throughout the diazotization and Sandmeyer steps.[3][6] - Optimize extraction and purification procedures to minimize losses.[7] |
| TSG-002 | Formation of Impurities/Byproducts | - "Hot spots" in the reactor due to poor mixing or rapid addition of reagents.[7] - Reaction temperature too high, leading to decomposition of the diazonium salt to form phenols. | - Improve mixing efficiency with an appropriate stirrer and baffle design. - Add the sodium nitrite solution slowly and sub-surface.[1] - Ensure the internal temperature is consistently maintained below 5 °C.[2] |
| TSG-003 | Thermal Runaway/Exotherm | - Rapid addition of sodium nitrite. - Inadequate cooling capacity for the scale of the reaction. - Poor mixing leading to localized heat accumulation.[7] | - Implement a controlled addition protocol for the sodium nitrite solution. - Ensure the cooling system is capable of handling the heat load of the reaction at scale. - Verify that the reactor's mixing is efficient and uniform. |
| TSG-004 | Foaming and Gas Evolution Issues | - Rapid decomposition of the diazonium salt. - Entrapment of nitrogen gas in a viscous reaction mixture. | - Control the rate of diazotization to manage the rate of nitrogen evolution. - Consider the use of an anti-foaming agent. - Ensure the reactor has sufficient headspace and is properly vented.[6] |
Experimental Protocols
Protocol 1: Batch Synthesis of this compound (Up to 100g)
Disclaimer: This protocol is a general guideline and should be optimized for specific laboratory conditions and scales. A thorough risk assessment should be conducted before proceeding.
Step 1: Diazotization
-
To a multi-necked, jacketed reactor equipped with a mechanical stirrer, thermometer, and dropping funnel, add 5-cyclopropylpyridin-2-amine (1.0 eq) and a 48% solution of hydrobromic acid (HBr) (3.0 eq).
-
Cool the stirred mixture to 0-5 °C using a circulating chiller.
-
Prepare a solution of sodium nitrite (NaNO₂) (1.1 eq) in water.
-
Add the sodium nitrite solution dropwise to the reaction mixture over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
Step 2: Sandmeyer Reaction
-
In a separate reactor, prepare a solution of copper(I) bromide (CuBr) (1.2 eq) in 48% HBr.
-
Cool the CuBr solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the CuBr solution over 1-2 hours, maintaining the temperature below 10 °C. Vigorous gas evolution (N₂) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
Step 3: Work-up and Purification
-
Quench the reaction by slowly adding it to a stirred mixture of ice and ammonium hydroxide to neutralize the excess acid (pH > 8).
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or crystallization to yield this compound.
Visual Workflow for Batch Synthesis
Caption: Workflow for the batch synthesis of this compound.
Advanced Scale-Up Strategy: Continuous Flow Synthesis
For scales beyond 100g, a continuous flow approach is highly recommended to mitigate the safety risks associated with large volumes of the diazonium salt intermediate.[2][10]
Conceptual Flow Setup
A typical flow setup would involve:
-
Two Inlet Streams:
-
Stream A: 5-cyclopropylpyridin-2-amine dissolved in an appropriate acidic medium.
-
Stream B: Sodium nitrite dissolved in water.
-
-
T-Mixer and Cooled Residence Time Loop: The two streams are combined in a T-mixer and immediately enter a cooled residence time loop to allow for the rapid and controlled formation of the diazonium salt at low temperatures.
-
Second T-Mixer and Heated Residence Time Loop: The effluent from the first loop is then mixed with a third stream containing the copper(I) bromide catalyst. This mixture enters a second, heated residence time loop to drive the Sandmeyer reaction to completion.
-
Back-Pressure Regulator and Collection: A back-pressure regulator is used to maintain the system in a liquid phase, and the product stream is collected for subsequent work-up.
Advantages of Flow Synthesis
-
Enhanced Safety: The small internal volume of the reactor minimizes the quantity of hazardous diazonium salt present at any given time.[2]
-
Superior Heat Transfer: The high surface-area-to-volume ratio of microreactors allows for highly efficient heat exchange, enabling precise temperature control.
-
Improved Yield and Purity: The precise control over reaction parameters often leads to higher yields and cleaner reaction profiles.
-
Scalability: Scaling up production is achieved by simply running the system for a longer duration ("scaling out").[11]
Key Safety Hazards in Diazotization
Caption: Interrelation of key hazards in the diazotization step of the Sandmeyer reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Scaling Out by Microwave-Assisted, Continuous Flow Organic Synthesis (MACOS): Multi-Gram Synthesis of Bromo- and Fluoro-benzofused Sultams Benzthiaoxazepine-1,1-dioxides - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Analytical Methods for the Characterization of 2-Bromo-5-cyclopropylpyridine
In the landscape of pharmaceutical research and drug development, the meticulous characterization of novel chemical entities is paramount. Intermediates such as 2-Bromo-5-cyclopropylpyridine, a key building block in the synthesis of complex molecules, demand rigorous analytical scrutiny to ensure identity, purity, and stability. This guide provides an in-depth comparison of analytical methodologies for the comprehensive characterization of this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
The structural uniqueness of this compound, featuring a brominated pyridine ring coupled with a strained cyclopropyl group, necessitates a multi-pronged analytical strategy. A combination of chromatographic and spectroscopic techniques is essential for unambiguous structural elucidation and purity assessment. This guide will explore the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy in achieving a holistic understanding of this molecule.
Chromatographic Approaches: Assessing Purity and Identifying Impurities
Chromatographic techniques are the bedrock of purity analysis, enabling the separation and quantification of the main compound from process-related impurities and potential degradants.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and robust technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for pyridine derivatives.[1] A reversed-phase method is typically the first line of approach.
-
Instrumentation: A standard HPLC system equipped with a UV detector is employed.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B).
-
0-2 min: 20% A
-
2-15 min: 20% to 80% A
-
15-18 min: 80% A
-
18-20 min: 20% A
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 5 µL.
-
-
Sample Preparation: Samples are dissolved in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.
The C18 column provides excellent retention and separation for moderately polar compounds like this compound. The gradient elution allows for the effective separation of impurities with a wide range of polarities. Formic acid is added to the aqueous mobile phase to improve peak shape and resolution by protonating any basic sites on the molecule. The detection wavelength of 260 nm is chosen based on the expected UV absorbance of the pyridine ring system.
Figure 1. Experimental workflow for HPLC analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.[2] For a compound like this compound, its volatility makes it amenable to GC analysis, while the mass spectrometer provides invaluable structural information.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Chromatographic Conditions:
-
Column: A medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).
-
Injector: Split/splitless inlet, typically at 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
-
Mass Spectrometer Settings:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-300 amu.
-
The 5% phenyl-methylpolysiloxane stationary phase is a good general-purpose column for separating a wide range of compounds. The temperature program is designed to ensure good separation of the analyte from any volatile impurities. Electron ionization provides reproducible fragmentation patterns that can be used for structural confirmation and library matching.
Figure 2. Experimental workflow for GC-MS analysis.
Spectroscopic Techniques: Unambiguous Structural Elucidation
While chromatography provides crucial information on purity, spectroscopic methods are indispensable for confirming the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules.[3] Both ¹H and ¹³C NMR should be employed for a comprehensive characterization.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent, such as chloroform-d (CDCl₃), containing tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
-
¹H NMR: The spectrum is expected to show signals corresponding to the protons on the pyridine ring and the cyclopropyl group. The chemical shifts and coupling patterns will be characteristic of the substitution pattern.
-
¹³C NMR: The spectrum will show distinct signals for each unique carbon atom in the molecule, including the brominated carbon and the carbons of the cyclopropyl ring.
Figure 3. Experimental workflow for NMR analysis.
Comparative Analysis of Analytical Techniques
The choice of analytical technique depends on the specific information required. The following table provides a comparative overview of the methods discussed.
| Technique | Primary Information Provided | Advantages | Limitations |
| HPLC-UV | Quantitative purity, detection of non-volatile impurities. | High resolution, robust, widely applicable.[4] | May not be suitable for highly volatile compounds. |
| GC-MS | Quantitative purity, detection of volatile impurities, molecular weight, and fragmentation pattern. | High sensitivity, provides structural information.[2] | Requires analyte to be volatile and thermally stable. |
| NMR Spectroscopy | Unambiguous structural elucidation, identification of structural isomers. | Provides detailed structural information, non-destructive.[3] | Lower sensitivity compared to chromatographic methods. |
Data Summary
The following table presents hypothetical, yet representative, data for the characterization of a high-purity batch of this compound.
| Analytical Test | Parameter | Result |
| Appearance | Visual Inspection | Off-white to pale yellow solid |
| HPLC Purity | Area % | > 99.5% |
| GC-MS | Purity (TIC) | > 99.5% |
| Molecular Ion (m/z) | 198/200 (M+, M+2) | |
| ¹H NMR | Conforms to Structure | Yes |
| ¹³C NMR | Conforms to Structure | Yes |
| Water Content | Karl Fischer Titration | < 0.1% |
Conclusion
The comprehensive characterization of this compound necessitates a synergistic approach, leveraging the strengths of multiple analytical techniques. HPLC and GC-MS are indispensable for assessing purity and identifying potential impurities, while NMR spectroscopy provides the definitive confirmation of the molecular structure. By employing the detailed protocols and understanding the comparative advantages of each method as outlined in this guide, researchers and drug development professionals can ensure the quality and integrity of this critical synthetic intermediate, thereby supporting the advancement of their research and development endeavors.
References
A Comparative Guide to the Purity Assessment of 2-Bromo-5-cyclopropylpyridine by HPLC and GC-MS
In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of drug safety and efficacy. For novel intermediates like 2-Bromo-5-cyclopropylpyridine, a building block in the synthesis of various active pharmaceutical ingredients (APIs), rigorous purity assessment is paramount. The presence of impurities, even in trace amounts, can have significant implications for the final drug product's stability, safety, and therapeutic effect.[1] This guide provides an in-depth, comparative analysis of two orthogonal and powerful analytical techniques for the purity determination of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind the methodological choices. We will delve into the complementary nature of these techniques, providing supporting experimental protocols and data to empower you to make informed decisions in your analytical strategy.
The Complementary Nature of HPLC and GC-MS in Purity Profiling
The selection of an analytical technique for purity assessment is dictated by the physicochemical properties of the analyte and the potential impurities. This compound, with its aromatic pyridine ring, bromine substituent, and cyclopropyl group, possesses moderate polarity and volatility. This positions it at a crossroads where both HPLC and GC-MS can be effectively employed.
-
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds, particularly those that are non-volatile or thermally labile.[1] Its strength lies in the separation of compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[1] For this compound, HPLC is exceptionally well-suited for the detection of non-volatile impurities, such as starting materials, by-products from the synthetic route, and degradation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[2] The gas chromatograph separates components of a mixture based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides structural information, enabling confident identification of impurities.[2] GC-MS is particularly advantageous for detecting volatile organic impurities, residual solvents, and certain process-related impurities that might be missed by HPLC.
The synergy of these two techniques provides a comprehensive impurity profile, a critical requirement for regulatory submissions and ensuring the quality of the drug substance.
Visualizing the Purity Assessment Workflow
The following diagram illustrates a typical workflow for the comprehensive purity assessment of a pharmaceutical intermediate like this compound, highlighting the integral roles of both HPLC and GC-MS.
Caption: Workflow for the comprehensive purity assessment of this compound.
Experimental Protocols
The following are detailed, step-by-step methodologies for the purity assessment of this compound using HPLC-UV and GC-MS. These protocols are designed to be self-validating, with explanations for the chosen parameters.
High-Performance Liquid Chromatography (HPLC-UV) Method
This reversed-phase HPLC method is designed for the quantitative determination of this compound and the detection of its non-volatile impurities. The selection of a C18 column is based on its wide applicability for the separation of moderately polar compounds.[3] The mobile phase composition is chosen to provide good resolution and peak shape for the analyte and potential impurities.
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | Provides good retention and separation for aromatic compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidified mobile phase improves peak shape for basic compounds like pyridines.[4] |
| Mobile Phase B | Acetonitrile | Common organic modifier in reversed-phase HPLC. |
| Gradient | 0-20 min: 30-70% B; 20-25 min: 70% B; 25.1-30 min: 30% B | A gradient elution is employed to separate compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection Wavelength | 260 nm | Based on the UV absorbance maximum of the pyridine chromophore. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
System Suitability:
-
Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of this compound should be not more than 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
-
The theoretical plates for the main peak should be not less than 2000.
Analysis:
-
Inject the sample solution and record the chromatogram.
-
Calculate the percentage purity using the area normalization method, assuming equal response factors for the impurities. For known impurities, a relative response factor should be determined and applied for more accurate quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This GC-MS method is designed for the identification and quantification of volatile and semi-volatile impurities in this compound, including residual solvents. A mid-polarity column is selected to provide good separation for a range of compounds.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness | A versatile column suitable for a wide range of semi-volatile compounds. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Inlet Temperature | 250 °C | Ensures complete volatilization of the sample. |
| Injection Mode | Split (20:1) | Prevents column overloading and allows for sharp peaks. |
| Oven Temperature Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min | A temperature program to separate compounds with a range of boiling points. |
| Transfer Line Temperature | 280 °C | Prevents condensation of analytes before entering the mass spectrometer. |
| MS Source Temperature | 230 °C | Standard source temperature for EI. |
| MS Quadrupole Temperature | 150 °C | Standard quadrupole temperature. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy for creating reproducible mass spectra. |
| Scan Range | m/z 40-400 | A wide scan range to detect a variety of potential impurities. |
Sample Preparation:
-
Accurately weigh approximately 50 mg of this compound into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with dichloromethane.
Analysis:
-
Inject the prepared sample solution into the GC-MS system.
-
Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify impurities using the area normalization method or by using an internal standard for more accurate results.
Comparative Performance Data
The following table summarizes the comparative performance of HPLC and GC-MS for the purity assessment of this compound.
| Feature | HPLC-UV | GC-MS |
| Principle | Differential partitioning between liquid mobile and solid stationary phases. | Differential partitioning between gaseous mobile and liquid/solid stationary phases. |
| Applicability | Non-volatile and thermally stable compounds. | Volatile and thermally stable compounds. |
| Selectivity | High, based on polarity differences. | Very high, based on volatility and mass-to-charge ratio. |
| Sensitivity | Good (ng to pg range). | Excellent (pg to fg range). |
| Impurity Identification | Based on retention time comparison with standards. Diode-array detection can provide UV spectra for preliminary identification. | Confident identification based on mass spectral library matching. |
| Quantification | Highly accurate with external or internal standards. | Accurate with internal standards. |
| Ideal for Detecting | Starting materials, synthetic by-products, degradation products. | Residual solvents, volatile starting materials, low molecular weight by-products. |
| Limitations | May not detect volatile impurities. Co-elution can be an issue. | Not suitable for non-volatile or thermally labile compounds. |
Conclusion: An Integrated Approach for Comprehensive Purity Assessment
Neither HPLC nor GC-MS alone can provide a complete picture of the purity of this compound. A comprehensive and robust purity assessment strategy relies on the intelligent application of both techniques. HPLC-UV serves as the primary tool for quantifying the main component and non-volatile impurities, while GC-MS provides a powerful method for identifying and quantifying volatile and semi-volatile impurities.
By leveraging the strengths of these orthogonal techniques, researchers and drug development professionals can ensure a thorough understanding of the impurity profile of this compound. This integrated approach is not only a matter of good scientific practice but is also in alignment with the principles of quality by design and regulatory expectations for well-characterized pharmaceutical intermediates. The methodologies and insights provided in this guide are intended to serve as a valuable resource for establishing a robust quality control framework for this critical building block.
References
A Comparative Guide to the Reactivity of 2-Bromo-5-cyclopropylpyridine and 2-Chloro-5-cyclopropylpyridine in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that profoundly influences the efficiency, scalability, and cost-effectiveness of a synthetic route. Halogenated pyridines are indispensable building blocks, offering a versatile handle for the construction of complex molecular architectures through transition-metal-catalyzed cross-coupling reactions. This guide provides an in-depth, objective comparison of the reactivity of two key intermediates, 2-Bromo-5-cyclopropylpyridine and 2-Chloro-5-cyclopropylpyridine, supported by established chemical principles and representative experimental data.
The core of many pharmaceuticals and functional materials contains biaryl or substituted aromatic structures.[1] The choice between a bromo or chloro derivative for a cross-coupling reaction is a pivotal one. The reactivity of aryl halides in palladium-catalyzed reactions generally follows the trend: I > Br > Cl >> F.[2][3] This trend is primarily dictated by the carbon-halogen (C-X) bond dissociation energy.[2][4] The weaker, more polarizable C-Br bond is more susceptible to cleavage during the rate-determining oxidative addition step of the catalytic cycle compared to the stronger C-Cl bond.[2][5] Consequently, this compound is inherently more reactive and compatible with a broader range of "standard" palladium catalysts. However, significant advancements in ligand design have produced highly active catalyst systems capable of activating the more robust C-Cl bond, positioning 2-Chloro-5-cyclopropylpyridine as an economically attractive alternative.
Suzuki-Miyaura Coupling: A Head-to-Head Comparison
The Suzuki-Miyaura reaction is a powerhouse for C-C bond formation in modern synthesis.[6] To illustrate the practical implications of the C-X bond strength, we present a comparative study for the coupling of our target pyridines with a generic arylboronic acid.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., Argon), add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (1-3 mol%), and the appropriate base (2.0 mmol).
-
Solvent Addition: Add the designated anhydrous solvent (e.g., Toluene, Dioxane) via syringe.
-
Reaction Conditions: Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical method such as TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Comparative Performance Data
| Entry | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 90 | 4 | 91 |
| 2 | 2-Chloro-5-cyclopropylpyridine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 90 | 24 | < 20 |
| 3 | 2-Chloro-5-cyclopropylpyridine | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | 100 | 6 | 89 |
Analysis and Mechanistic Insight
The data clearly demonstrates that this compound reacts efficiently with a traditional catalyst like Pd(PPh₃)₄ (Entry 1). In stark contrast, 2-Chloro-5-cyclopropylpyridine is largely unreactive under the same conditions (Entry 2), a direct consequence of the high activation barrier for the oxidative addition of the C-Cl bond to the Pd(0) center.[4]
To achieve a successful coupling with the chloro-analogue, a more sophisticated catalyst system is required (Entry 3). The use of bulky, electron-rich phosphine ligands, such as SPhos, is crucial. These ligands promote the formation of a more reactive, coordinatively unsaturated Pd(0) species that can readily undergo oxidative addition with the less reactive aryl chloride.[1]
Figure 1: Oxidative addition energy barrier comparison.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone for synthesizing arylamines, a common motif in pharmaceuticals.[7][8] The reactivity difference between our substrates is often even more pronounced in this transformation.
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, charge a vial with the aryl halide (1.0 mmol), amine (1.2 mmol), a strong base like sodium tert-butoxide (1.4 mmol), the palladium precursor (e.g., Pd₂(dba)₃), and the phosphine ligand.
-
Solvent Addition: Add anhydrous toluene or dioxane (3-5 mL).
-
Reaction Conditions: Seal the vial and heat the mixture to 80-110 °C with stirring.
-
Monitoring and Work-up: Follow the reaction by LC-MS. Upon completion, cool, dilute with ether, and filter through Celite. Concentrate the filtrate.
-
Purification: Purify the product by flash chromatography.
Comparative Performance Data
| Entry | Aryl Halide | Amine | Catalyst System | Base | Temp (°C) | Yield (%) |
| 1 | This compound | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 110 | 88 |
| 2 | 2-Chloro-5-cyclopropylpyridine | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 110 | < 15 |
| 3 | 2-Chloro-5-cyclopropylpyridine | Morpholine | Pd(OAc)₂ / RuPhos | NaOtBu | 100 | 92 |
Analysis and Ligand Choice
As with the Suzuki coupling, the bromo-pyridine couples effectively with a standard, albeit advanced, ligand like Xantphos (Entry 1).[9] The chloro-pyridine, however, fails to give a significant yield under these conditions (Entry 2).[9] Success with 2-Chloro-5-cyclopropylpyridine necessitates the use of highly specialized, sterically hindered dialkylbiaryl phosphine ligands, such as RuPhos, developed by the Buchwald group (Entry 3).[1] These ligands are engineered to accelerate both the oxidative addition of the aryl chloride and the subsequent reductive elimination step, which is often the rate-limiting step for C-N bond formation.[7]
References
- 1. [PDF] Palladium-catalyzed coupling reactions of aryl chlorides. | Semantic Scholar [semanticscholar.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jk-sci.com [jk-sci.com]
A Comparative Guide to the Synthesis of 2-Bromo-5-cyclopropylpyridine for Pharmaceutical Research and Development
Abstract
2-Bromo-5-cyclopropylpyridine is a pivotal building block in medicinal chemistry, featuring prominently in the synthesis of a variety of therapeutic agents. The efficient and scalable production of this intermediate is therefore of critical importance to drug discovery and development pipelines. This guide provides an in-depth comparative analysis of the two most prevalent synthetic strategies for this compound: the Sandmeyer reaction of 5-cyclopropylpyridin-2-amine and the Suzuki-Miyaura cross-coupling of 2,5-dibromopyridine with a cyclopropylboron reagent. By examining the underlying chemical principles, procedural nuances, and key performance metrics of each route, this document aims to equip researchers, chemists, and process development professionals with the necessary insights to make informed decisions for their specific synthetic needs.
Introduction
The unique physicochemical properties imparted by the cyclopropyl moiety, such as conformational rigidity and metabolic stability, have rendered it a desirable feature in modern drug design. Consequently, cyclopropyl-substituted heterocycles, including this compound, are in high demand as versatile intermediates. The bromine atom at the 2-position serves as a convenient handle for further functionalization, typically through metal-catalyzed cross-coupling reactions, enabling the exploration of diverse chemical space in the pursuit of novel drug candidates. This guide will dissect two distinct and widely employed synthetic pathways to this valuable compound, offering a critical evaluation of their respective merits and drawbacks.
Comparative Analysis of Synthetic Routes
This section will delve into a detailed comparison of the Sandmeyer reaction and the Suzuki-Miyaura cross-coupling for the synthesis of this compound.
Route 1: The Sandmeyer Reaction
The Sandmeyer reaction is a classic and robust method for the conversion of an aromatic amine to an aryl halide via a diazonium salt intermediate.[1][2][3][4] In the context of this compound synthesis, this approach commences with 5-cyclopropylpyridin-2-amine.
Chemical Principle: The synthesis begins with the diazotization of the primary amine, 5-cyclopropylpyridin-2-amine, using a nitrite source (e.g., isopentyl nitrite or sodium nitrite) in the presence of a copper(II) bromide catalyst. The resulting diazonium salt is highly unstable and readily decomposes, releasing nitrogen gas and generating an aryl radical. This radical is then trapped by the bromide from the copper catalyst to yield the final product, this compound. The use of a copper catalyst is crucial for the efficient conversion of the diazonium salt to the aryl bromide.[1]
Advantages:
-
High Yield: This method has been reported to provide good to excellent yields, with one specific procedure citing a 76% yield.
-
Well-Established: The Sandmeyer reaction is a well-understood and widely utilized transformation in organic synthesis.
-
Direct Conversion: It offers a direct conversion of an amino group to a bromo group.
Disadvantages:
-
Starting Material Availability: The synthesis is contingent on the availability of 5-cyclopropylpyridin-2-amine, which may itself require a multi-step synthesis.
-
Safety Concerns: Diazonium salts are notoriously unstable and can be explosive, requiring careful temperature control and handling. The evolution of nitrogen gas also needs to be managed, especially on a larger scale.
-
Byproducts: The reaction can sometimes lead to the formation of side products through competing reaction pathways.
Route 2: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide. For the synthesis of this compound, this route typically involves the reaction of 2,5-dibromopyridine with a cyclopropylboron reagent, such as cyclopropylboronic acid or a potassium cyclopropyltrifluoroborate salt.
Chemical Principle: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the more reactive C-Br bond of 2,5-dibromopyridine (typically the 5-position due to electronic effects). This is followed by transmetalation, where the cyclopropyl group is transferred from the boron atom to the palladium center. The final step is reductive elimination, which forms the C-C bond between the pyridine ring and the cyclopropyl group, yielding this compound and regenerating the palladium(0) catalyst. The selectivity for mono-substitution at the 5-position is a key aspect of this route and can be influenced by the choice of catalyst, ligand, and reaction conditions.
Advantages:
-
Convergent Synthesis: This approach allows for the late-stage introduction of the cyclopropyl group, which can be advantageous in complex syntheses.
-
Commercially Available Starting Materials: 2,5-dibromopyridine and cyclopropylboronic acid/salts are readily available from commercial suppliers.
-
Milder Conditions: Suzuki-Miyaura reactions are often performed under relatively mild conditions and tolerate a wide range of functional groups.
Disadvantages:
-
Potential for Di-substitution: A significant challenge is controlling the reaction to achieve selective mono-cyclopropylation, as di-substitution can occur. Careful optimization of reaction conditions is crucial.
-
Catalyst Cost and Removal: The use of a palladium catalyst can add to the cost of the synthesis, and residual palladium may need to be removed from the final product, particularly for pharmaceutical applications.
-
Boronic Acid Stability: Cyclopropylboronic acid can be prone to protodeboronation, although more stable trifluoroborate salts can mitigate this issue.
Quantitative Data Summary
| Parameter | Sandmeyer Reaction | Suzuki-Miyaura Coupling |
| Starting Materials | 5-cyclopropylpyridin-2-amine, Copper(II) bromide, Isopentyl nitrite | 2,5-dibromopyridine, Cyclopropylboronic acid or Potassium cyclopropyltrifluoroborate, Palladium catalyst, Ligand, Base |
| Typical Yield | ~76% | 60-80% (estimated based on similar reactions) |
| Reaction Temperature | 25 °C | Typically elevated (e.g., 80-110 °C) |
| Reaction Time | 24 hours | 12-24 hours |
| Key Reagent Cost | Moderate (depends on 5-cyclopropylpyridin-2-amine cost) | High (due to palladium catalyst and ligand) |
| Scalability | Good, with careful control of exotherms and gas evolution | Excellent |
| Safety Considerations | Handling of unstable diazonium salts, gas evolution | Use of palladium catalysts, potentially flammable solvents |
Experimental Protocols
Protocol 1: Synthesis of this compound via Sandmeyer Reaction
Materials:
-
5-cyclopropylpyridin-2-amine
-
Copper(II) bromide (CuBr₂)
-
Isopentyl nitrite
-
Dibromomethane (CH₂Br₂)
-
1N Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel
Procedure:
-
In a round-bottom flask under an argon atmosphere, dissolve 5-cyclopropylpyridin-2-amine (1.0 mmol) and copper(II) bromide (0.5 mmol) in dibromomethane (6 mL) at 25 °C.
-
Slowly add isopentyl nitrite (1.1 mmol) dropwise over 5 minutes.
-
Stir the reaction mixture at 25 °C for 24 hours, monitoring for the complete consumption of the starting material by GC-MS.
-
Upon completion, pour the reaction mixture into a 1N NaOH solution (20 mL) and stir for 1 hour.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using dichloromethane as the eluent to afford this compound.
Protocol 2: Synthesis of this compound via Suzuki-Miyaura Coupling (Representative Protocol)
Materials:
-
2,5-dibromopyridine
-
Potassium cyclopropyltrifluoroborate
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add 2,5-dibromopyridine (1.0 mmol), potassium cyclopropyltrifluoroborate (1.2 mmol), and potassium phosphate (2.0 mmol).
-
In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 2 mL of anhydrous 1,4-dioxane.
-
Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the Schlenk flask containing the reagents.
-
Add the catalyst premix to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Visualization of Synthetic Pathways
References
A Comparative Guide to the Definitive Structural Validation of 2-Bromo-5-cyclopropylpyridine
Introduction: The Imperative of Unambiguous Structure in Chemical Research
This guide provides an in-depth comparison of SCXRD as the gold standard for the structural validation of 2-Bromo-5-cyclopropylpyridine. We will explore the causality behind the experimental choices in X-ray diffraction and contrast its definitive, three-dimensional data with the crucial, yet indirect, evidence provided by complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This document is intended for researchers, scientists, and drug development professionals who require not just an answer, but a comprehensive understanding of the validation process.
Part 1: The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)
SCXRD stands alone as the only technique that provides a direct, three-dimensional map of the atomic arrangement within a molecule.[1][2][3] It measures the diffraction of X-rays by the ordered lattice of a single crystal, allowing for the precise calculation of bond lengths, bond angles, and absolute stereochemistry.[1][2] For a molecule like this compound, this would unequivocally confirm the connectivity of the cyclopropyl group at the C5 position and the bromine atom at the C2 position of the pyridine ring.
The primary challenge, and a crucial test of a chemist's skill, is not the analysis itself, but the preparation of a suitable single crystal. The quality of the crystal directly dictates the quality of the resulting structure.
Experimental Protocol 1: Growing Diffraction-Quality Single Crystals
The goal is to induce the slow formation of a highly ordered crystal lattice. Rapid precipitation leads to amorphous solids or microcrystalline powders, which are unsuitable for SCXRD. Patience is paramount.[4] The following methods are commonly employed, often in parallel, to find the optimal conditions.
A. Slow Evaporation:
-
Rationale: This method relies on gradually increasing the concentration of the compound in solution to the point of supersaturation, prompting slow crystal growth.
-
Procedure:
-
Dissolve 10-20 mg of purified this compound in a minimal amount of a suitable solvent (e.g., dichloromethane, ethyl acetate, or acetone) in a small, clean vial. The compound should be moderately soluble.[4]
-
Cover the vial with a cap, but do not seal it tightly. Puncture the cap with a needle or use paraffin film with a few pinholes.
-
Place the vial in a vibration-free location (e.g., a quiet corner of a fume hood or a dedicated crystallization chamber).[4]
-
Allow the solvent to evaporate slowly over several days to weeks. Monitor for crystal formation without disturbing the vial.
-
B. Vapor Diffusion:
-
Rationale: This is a highly successful method that uses two solvents: a "solvent" in which the compound is soluble, and a less dense, miscible "anti-solvent" in which it is insoluble.[5] The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, inducing crystallization.
-
Procedure:
-
Dissolve the compound in a small volume of a moderately non-volatile solvent (e.g., THF, toluene) in a small, open inner vial.
-
Place this inner vial inside a larger, sealable outer jar or beaker.
-
Add a larger volume of a volatile anti-solvent (e.g., pentane, hexane, diethyl ether) to the outer jar, ensuring the level is below the top of the inner vial.
-
Seal the outer jar and leave it undisturbed. The anti-solvent vapor will slowly diffuse into the inner vial's solution.
-
C. Slow Cooling:
-
Rationale: This technique leverages the common property of increased solubility at higher temperatures. A saturated solution prepared at an elevated temperature will become supersaturated upon slow cooling.[6]
-
Procedure:
-
Prepare a saturated or nearly saturated solution of the compound in a suitable solvent (e.g., isopropanol, acetonitrile) at or near its boiling point.
-
Filter the hot solution through a pre-warmed filter to remove any particulate matter.
-
Place the sealed container in an insulated vessel (like a Dewar flask filled with hot water) to ensure the cooling rate is very slow.[6]
-
Workflow for Structural Validation
Caption: Overall workflow for the structural validation of a novel compound.
Experimental Protocol 2: SCXRD Data Collection and Structure Solution
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in size with sharp edges) is carefully selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. It is cooled under a stream of liquid nitrogen (typically to 100 K) to minimize thermal vibrations, which improves the quality of the diffraction data. The instrument rotates the crystal while irradiating it with a monochromatic X-ray beam, and a detector records the positions and intensities of the diffracted X-rays.[1]
-
Structure Solution and Refinement:
-
The diffraction pattern is indexed to determine the unit cell parameters and crystal system.
-
Specialized software (e.g., SHELXS) is used to solve the "phase problem" and generate an initial electron density map.[7]
-
Atoms are fitted to the electron density map, and the model is refined (e.g., using SHELXL) to achieve the best possible fit between the calculated and observed diffraction data.[7]
-
-
Data Output: The final result is a Crystallographic Information File (CIF), which contains the atomic coordinates, bond lengths, angles, and other critical crystallographic parameters. This file can be visualized using programs like ORTEP or Mercury to generate a 3D model of the molecule.
Part 2: Complementary Spectroscopic Validation
While SCXRD provides the final answer, other spectroscopic techniques are indispensable for routine analysis, reaction monitoring, and for building a comprehensive body of evidence, especially when single crystals are unobtainable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
| Technique | Expected Chemical Shifts (ppm) & Multiplicities | Information Gained |
| ¹H NMR | ~8.4 ppm (d, 1H, H6), ~7.5 ppm (dd, 1H, H4), ~7.2 ppm (d, 1H, H3), ~1.9 ppm (m, 1H, cyclopropyl-CH), ~1.0 ppm (m, 2H, cyclopropyl-CH₂), ~0.7 ppm (m, 2H, cyclopropyl-CH₂) | Confirms the number of distinct proton environments. The upfield shifts (< 2.0 ppm) are characteristic of cyclopropyl protons.[8] The splitting pattern of the aromatic protons confirms a 2,5-disubstituted pyridine ring. |
| ¹³C NMR | ~150-160 ppm (C6), ~141 ppm (C2-Br), ~139 ppm (C4), ~125 ppm (C3), ~120 ppm (C5), ~15 ppm (cyclopropyl-CH), ~10 ppm (cyclopropyl-CH₂) | Confirms the number of distinct carbon environments. |
| COSY | H4 ↔ H3, H4 ↔ cyclopropyl-CH (weak, ⁴J), cyclopropyl-CH ↔ cyclopropyl-CH₂ | Shows proton-proton couplings, confirming the connectivity within the pyridine ring and within the cyclopropyl group. |
| HSQC | C6 ↔ H6, C4 ↔ H4, C3 ↔ H3, cyclopropyl-C ↔ cyclopropyl-H | Correlates each proton to its directly attached carbon atom. |
| HMBC | C5 ↔ H3, C5 ↔ H4, C5 ↔ cyclopropyl-CH₂. C2 ↔ H3, C2 ↔ H4. C6 ↔ H4. | Shows long-range (2-3 bond) correlations. The key correlation from the cyclopropyl protons to C5 would definitively establish the connection point on the pyridine ring. |
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
Spectrometer Setup: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.[9]
-
1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.
-
2D Spectra Acquisition: Acquire gradient-selected COSY, HSQC, and HMBC experiments using standard pulse programs. The number of scans will depend on the sample concentration.[9]
NMR Connectivity Diagram
Caption: Key NMR correlations for confirming connectivity.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation patterns.[10] For halogenated compounds, it offers a particularly distinctive signature.
-
Molecular Ion (M⁺): The most critical piece of information is the presence of a pair of peaks for the molecular ion, separated by 2 mass-to-charge units (m/z). This is due to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance.[11][12] We would expect to see peaks at m/z = 197 and m/z = 199 with roughly equal intensity.
-
Key Fragments: Common fragmentation pathways would likely involve the loss of the bromine atom or the cyclopropyl group.
-
[M - Br]⁺: A peak at m/z = 118, corresponding to the cyclopropylpyridine cation.
-
[M - C₃H₅]⁺: A peak at m/z = 156/158, corresponding to the bromopyridine cation.
-
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like dichloromethane.
-
Injection: Inject a small volume of the solution into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). The GC will separate the compound from any impurities.
-
Ionization: As the compound elutes from the GC column, it enters the MS source, where it is typically ionized by Electron Impact (EI).
-
Detection: The resulting ions are separated by their mass-to-charge ratio and detected, generating the mass spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups by measuring the absorption of infrared radiation at characteristic vibrational frequencies.[13]
| Wavenumber (cm⁻¹) | Vibrational Mode | Significance |
| ~3100-3000 | Aromatic & Cyclopropyl C-H stretch | Confirms the presence of both sp² and strained sp³ C-H bonds. |
| ~1600-1450 | Pyridine ring C=C and C=N stretching | Characteristic vibrations confirming the presence of the pyridine ring.[14] |
| ~1020 | Cyclopropyl ring breathing | A characteristic, though sometimes weak, absorption for the cyclopropane moiety. |
| Below 800 | C-Br stretch | Confirms the presence of a carbon-bromine bond. |
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Analysis: Clamp the sample to ensure good contact.
-
Spectrum Acquisition: Record the infrared spectrum. The process is non-destructive and takes only a few minutes.
Part 3: A Comparative Summary
| Technique | Information Provided | Sample Requirements | Key Advantage | Limitation |
| SCXRD | 3D atomic coordinates, bond lengths/angles, absolute configuration, packing | Single crystal (0.1-0.3 mm) | Unambiguous, definitive structural proof.[2][15] | Crystal growth can be difficult and time-consuming.[15] |
| NMR | Atomic connectivity, chemical environments, stereochemical relationships in solution | 5-10 mg, soluble | Provides the most detailed structural information in the solution state. | Indirect; structure is inferred from correlations, not directly imaged. |
| MS | Molecular weight, elemental formula (HRMS), fragmentation patterns | < 1 mg, volatile (for GC-MS) | High sensitivity, confirms molecular weight and halogen presence. | Provides no information on connectivity or stereochemistry. |
| IR | Presence of functional groups | < 1 mg, solid or liquid | Fast, simple, and non-destructive. | Provides limited information on the overall molecular skeleton. |
Conclusion: A Synergistic Approach to Structural Certainty
The structural validation of a novel molecule like this compound requires a multi-faceted, evidence-based approach. Mass spectrometry provides the initial confirmation of molecular weight and the presence of bromine. Infrared spectroscopy quickly verifies the expected functional groups. NMR spectroscopy then offers a detailed map of the atomic connectivity in solution, building a very strong case for the proposed structure.
However, for absolute, irrefutable proof, single-crystal X-ray crystallography remains the unparalleled gold standard. It moves beyond inference and provides a direct visualization of the molecular reality. While the path to a high-quality crystal can be challenging, the certainty it provides is the bedrock of scientific integrity, ensuring that all subsequent research is built on a solid and validated foundation.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. rigaku.com [rigaku.com]
- 3. excillum.com [excillum.com]
- 4. How To [chem.rochester.edu]
- 5. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 6. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. iptsalipur.org [iptsalipur.org]
- 14. researchgate.net [researchgate.net]
- 15. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking Palladium Catalyst Efficiency in Cross-Coupling Reactions
Authored for Researchers, Scientists, and Drug Development Professionals
The strategic formation of carbon-carbon bonds is a cornerstone of modern organic synthesis, underpinning the creation of a vast array of pharmaceuticals, agrochemicals, and functional materials. Among the most powerful tools in the synthetic chemist's arsenal are palladium-catalyzed cross-coupling reactions, a field of research so impactful it was recognized with the 2010 Nobel Prize in Chemistry. The exquisite control and functional group tolerance offered by these reactions have revolutionized the way complex molecules are constructed.[1] However, the success of any cross-coupling reaction is critically dependent on the choice of the palladium catalyst. With a diverse and ever-expanding landscape of available catalysts, selecting the optimal system for a given transformation can be a formidable challenge.
This guide provides an in-depth comparison of the most common classes of palladium catalysts for three key cross-coupling reactions: the Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira reactions. We will delve into the mechanistic nuances of each catalyst class, present comparative experimental data to guide your selection, and provide a standardized protocol for you to benchmark catalyst performance in your own laboratory.
Understanding the Players: Key Classes of Palladium Catalysts
The efficacy of a palladium catalyst is largely dictated by the ligands that coordinate to the metal center. These ligands modulate the catalyst's electronic and steric properties, which in turn influence its stability, activity, and selectivity. The three primary classes of palladium catalysts used in cross-coupling reactions are those based on phosphine ligands, N-heterocyclic carbenes (NHCs), and palladacycles.[2]
Caption: Overview of the main classes of palladium catalysts.
Phosphine-Based Catalysts: The Versatile Workhorses
Phosphine ligands are the most traditional and widely used class of ligands in palladium catalysis. Their popularity stems from the ability to systematically tune their steric and electronic properties by modifying the substituents on the phosphorus atom.
-
Expertise & Experience: Bulky, electron-rich phosphine ligands, such as the Buchwald-type biarylphosphines (e.g., SPhos, XPhos), have proven to be exceptionally effective for challenging cross-couplings, including those involving sterically hindered substrates or unreactive aryl chlorides. The steric bulk of these ligands facilitates the reductive elimination step of the catalytic cycle, while their electron-donating nature promotes the initial oxidative addition.[3] Traditional phosphines like triphenylphosphine (PPh₃) are still widely used for less demanding transformations.
N-Heterocyclic Carbene (NHC) Ligands: A New Generation of Stability
In recent years, N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions.[3]
-
Expertise & Experience: NHCs are strong σ-donors, forming highly stable bonds with the palladium center. This enhanced stability often translates to higher catalyst turnover numbers (TONs) and turnover frequencies (TOFs), making them exceptionally efficient.[2] The strong Pd-NHC bond also prevents ligand dissociation, which can be a deactivation pathway for phosphine-based catalysts.[3] PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type catalysts are a popular class of air- and moisture-stable NHC-Pd precatalysts that are particularly effective for heteroaryl couplings.[4]
Palladacycles: Pre-activated and Robust
Palladacycles are pre-catalysts that contain a stable palladium-carbon σ-bond within a cyclic structure. They are often air- and moisture-stable, making them easy to handle and store.[5]
-
Expertise & Experience: Palladacycles are considered pre-activated because they can readily enter the catalytic cycle. This can lead to shorter reaction times and higher efficiency. They have demonstrated remarkable activity, in some cases achieving extremely high turnover numbers, particularly in Suzuki-Miyaura couplings.[6][7]
Benchmarking Catalyst Performance: A Comparative Analysis
The choice of the optimal catalyst is highly dependent on the specific coupling reaction and the nature of the substrates. The following sections provide a comparative overview of catalyst performance in Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira reactions, supported by experimental data from the literature.
Disclaimer: The following data is compiled from various sources. While efforts have been made to present comparable data, direct head-to-head comparisons can be challenging due to variations in reaction conditions between studies. This information should be used as a guide to inform your catalyst selection process.
The Suzuki-Miyaura Coupling: Forging Biaryl Bonds
The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)–C(sp²) bonds, and it is widely used in the synthesis of biaryls, a common motif in pharmaceuticals.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Comparative Performance in Suzuki-Miyaura Coupling of 3-Bromopyridine with Phenylboronic Acid
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Turnover Number (TON) | Reference |
| Pd(PPh₃)₄ | 3 | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | 28 | [4] |
| Pd(OAc)₂ / SPhos | 1 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | 95 | [4] |
| PEPPSI-IPr | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | 196 | [4] |
Analysis of Catalyst Performance:
-
Phosphine-Based Catalysts: While the traditional Pd(PPh₃)₄ catalyst provides a respectable yield, the use of a more advanced Buchwald ligand like SPhos with a simple Pd(OAc)₂ precursor leads to a higher yield and a significantly better turnover number.[4] This highlights the importance of ligand design in enhancing catalytic efficiency.
-
NHC-Based Catalysts: The PEPPSI-IPr catalyst demonstrates superior performance with the lowest catalyst loading, shortest reaction time, and the highest yield and turnover number.[4] This is a testament to the high stability and activity conferred by the NHC ligand.
-
Palladacycles: For the carbonylative Suzuki-Miyaura coupling of aryl iodides, palladacycles have been shown to generate exceptionally high turnover numbers, in the range of 10⁶ to 10⁷.[8] This underscores their potential for highly efficient catalytic processes, especially in industrial applications where low catalyst loadings are crucial.
The Mizoroki-Heck Reaction: Olefin Arylation
The Mizoroki-Heck reaction is a powerful method for the formation of carbon-carbon bonds between an aryl or vinyl halide and an alkene.[9]
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Comparative Performance in the Heck Reaction of Aryl Halides
| Catalyst System | Substrate | Alkene | Base | Temp (°C) | Yield (%) | TON | TOF (h⁻¹) | Reference |
| Pd(OAc)₂ / PPh₃ | Iodobenzene | Acrylamide | Et₃N | 70 | 74 | 819 | 410 | [10] |
| Palladacycle-phosphine mono-ylide | Aryl Bromides/Chlorides | Aromatic/Aliphatic Olefins | K₂CO₃ | 130 | Good | - | up to 20,000 | [11] |
| Frech Catalyst (a palladacycle) | 5-Iodo-2,4-diaminopyrimidine | Various Acrylates | N-ethylpiperidine | 140-150 | 80 | - | - | [12] |
Analysis of Catalyst Performance:
-
Phosphine-Based Catalysts: Traditional phosphine-based systems are effective for the Heck reaction, but often require higher catalyst loadings.[10]
-
NHC-Based Catalysts: Theoretical studies comparing phosphine and NHC ligands in the Heck reaction suggest that for the mechanisms examined, there is no obvious advantage to using NHC ligands.[6][13] However, experimental studies have shown that NHC-palladium complexes can be highly effective catalysts for the Heck reaction.[3]
-
Palladacycles: Palladacycle-based catalysts have demonstrated exceptional activity in the Heck reaction, with a palladacycle phosphine mono-ylide complex achieving turnover frequencies of up to 20,000 h⁻¹.[11] The Frech catalyst, a type of palladacycle, has also been shown to be highly efficient, allowing for significantly lower catalyst loadings compared to traditional systems.[12]
The Sonogashira Coupling: Synthesis of Alkynes
The Sonogashira reaction is the most widely used method for the formation of C(sp²)–C(sp) bonds, coupling terminal alkynes with aryl or vinyl halides.[14]
Caption: The catalytic cycle of the Sonogashira reaction.
Comparative Performance in the Sonogashira Coupling of Aryl Halides with Phenylacetylene
| Catalyst System | Aryl Halide | Base | Solvent | Yield (%) | TON | Reference |
| Pd(OAc)₂ / DABCO | 1-Iodo-4-nitrobenzene | Cs₂CO₃ | DMF | - | up to 720,000 | [15] |
| Ferrocene-based Palladacycle | 4-Bromotoluene | CsOAc | DMA | 97 | - | [16] |
| Pd(PPh₃)₂Cl₂ / CuI | Iodobenzene | Et₃N | THF | 97 | - | [1] |
Analysis of Catalyst Performance:
-
Phosphine-Based Catalysts: The classic Pd(PPh₃)₂Cl₂/CuI system remains a highly effective and widely used catalyst for the Sonogashira coupling, consistently providing high yields.[1]
-
NHC-Based Catalysts: NHC-Pd complexes have been shown to be efficient catalysts for the Sonogashira reaction, in some cases outperforming their phosphine counterparts.[1]
-
Palladacycles: Ferrocene-based palladacycles have demonstrated excellent activity in the Sonogashira reaction, affording high yields with a variety of aryl halides.[16] A simple system of Pd(OAc)₂ with DABCO as a ligand has been reported to achieve exceptionally high turnover numbers.[15]
Standardized Benchmarking Protocol: A Practical Guide
To ensure the trustworthiness and reproducibility of your catalyst comparisons, it is essential to employ a standardized experimental protocol. The following is a general procedure for the Suzuki-Miyaura cross-coupling reaction that can be adapted for benchmarking different palladium catalysts.
Objective: To compare the efficiency of different palladium catalysts for the coupling of a model aryl halide with a model boronic acid.
Materials:
-
Aryl halide (e.g., 4-bromotoluene, 1.0 mmol)
-
Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂/SPhos, PEPPSI-IPr, 0.5-3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/H₂O, 10:1 v/v, 10 mL)
-
Internal standard (e.g., dodecane)
-
Anhydrous and degassed solvents
-
Inert atmosphere glovebox or Schlenk line
Experimental Workflow:
References
- 1. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 2. Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal [comptes-rendus.academie-sciences.fr]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. journals.misuratau.edu.ly [journals.misuratau.edu.ly]
- 10. Heck Reaction [organic-chemistry.org]
- 11. Comparative Study of the Frech Catalyst with Two Conventional Catalysts in the Heck Synthesis of 2,4-Diaminopyrimidine-based Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Item - A Theoretical Study of the Heck Reaction:â N-Heterocyclic Carbene versus Phosphine Ligands - American Chemical Society - Figshare [acs.figshare.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Characterization ofTriphenylphosphine Adducts of Ferrocene-Based Palladacycles and Their Performance in the Suzuki and Sonogashira Reactions with Bromo- and Chloroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Metabolic Stability of Cyclopropylpyridine Analogs Versus Other Alkylpyridines
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the intricate journey of drug discovery and development, the metabolic stability of a new chemical entity (NCE) is a paramount determinant of its potential success.[1][2] It dictates the compound's half-life, bioavailability, and overall therapeutic efficacy.[3] A molecule that is too rapidly metabolized may fail to achieve the necessary therapeutic concentrations, requiring frequent and inconvenient dosing regimens.[2] Conversely, excessively slow metabolism can lead to drug accumulation and potential toxicity. The pyridine scaffold is a cornerstone in medicinal chemistry, present in a multitude of FDA-approved drugs.[4][5] Its derivatives are prized for their versatility in forming crucial interactions with biological targets. However, simple alkyl substituents on the pyridine ring are often susceptible to metabolic degradation, primarily through oxidation by cytochrome P450 (CYP) enzymes.[3] This guide provides an in-depth comparison of the metabolic stability of cyclopropylpyridine analogs against other common alkylpyridines (methyl, ethyl, and isopropyl), offering experimental insights and mechanistic explanations for researchers in drug development.
Understanding the Metabolic Landscape of Alkylpyridines
The liver is the primary site of drug metabolism, where a superfamily of enzymes, the cytochrome P450s, play a central role in modifying foreign compounds to facilitate their excretion.[3][6] For alkylpyridines, the most common metabolic pathways involve oxidation of the alkyl side chain.
-
Methylpyridines: The methyl group is susceptible to benzylic oxidation, forming a hydroxymethyl metabolite, which can be further oxidized to an aldehyde and then a carboxylic acid.
-
Ethylpyridines: Similar to methylpyridines, ethyl groups can undergo hydroxylation at the benzylic position.
-
Isopropylpyridines: The isopropyl group also presents a site for oxidation.
These oxidative pathways are often rapid, leading to high intrinsic clearance and short in vivo half-lives for the parent compound. Therefore, medicinal chemists often seek strategies to "shield" these metabolically vulnerable positions. One such strategy is the introduction of a cyclopropyl group.
The Cyclopropyl Group: A Shield Against Metabolic Degradation
The cyclopropyl group has become an invaluable tool in medicinal chemistry for enhancing metabolic stability.[7][8][9] Its unique structural and electronic properties contribute to its metabolic robustness:
-
Increased Bond Strength: The C-H bonds on a cyclopropyl ring are stronger than those in other alkyl groups. This is due to the increased s-character of the carbon orbitals, a consequence of the ring strain.[7] The higher bond dissociation energy makes hydrogen atom abstraction by CYP enzymes, the rate-limiting step in many oxidation reactions, more energetically demanding.[7]
-
Steric Hindrance: The rigid, three-dimensional structure of the cyclopropyl group can sterically hinder the approach of metabolizing enzymes to the pyridine ring and adjacent atoms.
While generally stable, it is important to note that the cyclopropyl ring itself is not entirely inert and can, in some cases, undergo metabolism, particularly when attached to an amine.[7]
Experimental Assessment of Metabolic Stability
To quantitatively compare the metabolic stability of different compounds, in vitro assays are indispensable tools in early drug discovery.[3] The two most common assays are the liver microsomal stability assay and the hepatocyte stability assay.
Liver Microsomal Stability Assay
This assay utilizes liver microsomes, which are subcellular fractions containing a high concentration of Phase I metabolic enzymes, most notably the cytochrome P450s.[10]
Experimental Protocol: Human Liver Microsome (HLM) Stability Assay
-
Preparation:
-
A stock solution of the test compound is prepared in an organic solvent like DMSO.
-
Pooled human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4).
-
A solution of the cofactor NADPH (nicotinamide adenine dinucleotide phosphate) is prepared. The reaction is initiated by the addition of NADPH.
-
-
Incubation:
-
The test compound, microsomes, and buffer are pre-incubated at 37°C.
-
The reaction is initiated by adding the NADPH solution.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Quenching and Analysis:
-
The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
The samples are centrifuged to precipitate the proteins.
-
The supernatant, containing the remaining parent compound, is analyzed by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
-
Data Analysis:
-
The percentage of the parent compound remaining at each time point is calculated.
-
The natural logarithm of the percent remaining is plotted against time.
-
The slope of this line gives the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated as 0.693/k.
-
The intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) * (incubation volume / protein mass).
-
Caption: Workflow of a Liver Microsomal Stability Assay.
Hepatocyte Stability Assay
This assay uses intact liver cells (hepatocytes), which contain both Phase I and Phase II metabolic enzymes, as well as the necessary cofactors.[8][11] This provides a more complete picture of hepatic metabolism.
Experimental Protocol: Cryopreserved Human Hepatocyte Stability Assay
-
Cell Preparation:
-
Cryopreserved human hepatocytes are rapidly thawed in a 37°C water bath.
-
The cells are washed with incubation medium to remove the cryoprotectant.
-
Cell viability and density are determined.
-
-
Incubation:
-
The hepatocyte suspension is pre-warmed to 37°C.
-
The test compound is added to the cell suspension.
-
The mixture is incubated at 37°C in a shaking water bath or on an orbital shaker.
-
Aliquots are removed at specified time points.
-
-
Sample Processing and Analysis:
-
The reaction is terminated by adding a cold organic solvent.
-
Samples are processed (e.g., centrifugation) and analyzed by LC-MS/MS as in the microsomal assay.
-
-
Data Analysis:
-
Data analysis is similar to the microsomal stability assay, yielding t½ and CLint values.
-
Caption: Workflow of a Hepatocyte Stability Assay.
Comparative Metabolic Stability Data: Representative Examples
| Compound ID | Structure (Core Moiety Highlighted) | Alkyl Group | Assay System | t½ (min) | CLint (µL/min/mg protein or 10^6 cells) |
| Example 1 | Pyridine with Methyl Group | Methyl | HLM | 3 | High |
| Example 2 | Pyridine with Ethyl Group | Ethyl | HLM | < 5 | High |
| Example 3 | Pyridine with Cyclopropyl Group | Cyclopropyl | HLM | > 60 | Low |
| Example 4 | Complex Pyridine with Isopropyl Group | Isopropyl | Mouse Liver Microsomes | 15 | Moderate |
| Example 5 | Complex Pyridine with Cyclopropyl Group | Cyclopropyl | Mouse Liver Microsomes | 113 | Low |
Note: The data presented are illustrative examples from different chemical series and are intended to demonstrate a general trend. Direct comparison of absolute values between different studies should be made with caution due to variations in experimental conditions. Example data is synthesized from trends observed in the cited literature.
Key Observations from the Data:
-
High Clearance of Simple Alkylpyridines: As seen in Examples 1 and 2, pyridine moieties substituted with small, linear alkyl groups like methyl and ethyl often exhibit short half-lives and high clearance in liver microsomes. This is indicative of rapid oxidative metabolism.
-
Superior Stability of Cyclopropylpyridines: In stark contrast, the presence of a cyclopropyl group (Examples 3 and 5) is consistently associated with significantly enhanced metabolic stability, characterized by longer half-lives and lower intrinsic clearance.
-
Illustrative Trend: The comparison between Example 4 (isopropyl) and Example 5 (cyclopropyl) within a similar molecular scaffold further reinforces the metabolic shielding effect of the cyclopropyl group.
Caption: Comparative Metabolic Liabilities of Alkylpyridines.
Discussion and Mechanistic Interpretation
The experimental data, though compiled from various sources, strongly supports the theoretical advantages of the cyclopropyl group in enhancing metabolic stability. The significantly lower clearance of cyclopropylpyridine analogs compared to their methyl, ethyl, and isopropyl counterparts can be directly attributed to the increased strength of the C-H bonds within the cyclopropyl ring.[7] This makes the initial hydrogen abstraction by CYP enzymes, the common first step in oxidation, a much less favorable process.
The practical implication for drug discovery is profound. By strategically replacing a metabolically labile alkyl group with a cyclopropyl ring, researchers can often achieve a more favorable pharmacokinetic profile. This can lead to:
-
Increased oral bioavailability: Reduced first-pass metabolism in the liver allows more of the active drug to reach systemic circulation.
-
Longer half-life: A slower rate of clearance translates to a longer duration of action, potentially allowing for less frequent dosing.
-
Reduced potential for active metabolites: By blocking a major metabolic pathway, the formation of potentially pharmacologically active or toxic metabolites can be minimized.
It is crucial, however, to consider the overall molecular context. The introduction of a cyclopropyl group can influence other properties such as solubility, lipophilicity, and target engagement. Therefore, a holistic approach to lead optimization is essential.
Conclusion
The strategic use of the cyclopropyl group is a well-established and effective method for enhancing the metabolic stability of pyridine-containing drug candidates. Both theoretical principles and representative experimental data demonstrate that cyclopropylpyridine analogs are significantly more resistant to oxidative metabolism compared to their methyl, ethyl, and isopropyl counterparts. This is primarily due to the unique electronic structure of the cyclopropyl ring, which results in stronger C-H bonds that are less susceptible to cleavage by cytochrome P450 enzymes. By incorporating this understanding into the design of new chemical entities, researchers can more effectively navigate the challenges of drug metabolism and improve the likelihood of developing safe and efficacious medicines.
References
- 1. Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C [mdpi.com]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Practical and Direct Comparison of Intrinsic Metabolic Clearance of Several Non-CYP Enzyme Substrates in Freshly Isol… [ouci.dntb.gov.ua]
- 7. hyphadiscovery.com [hyphadiscovery.com]
- 8. scientificupdate.com [scientificupdate.com]
- 9. researchgate.net [researchgate.net]
- 10. Mechanistic insights from comparing intrinsic clearance values between human liver microsomes and hepatocytes to guide drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fiveable.me [fiveable.me]
In-vitro testing protocols for novel compounds synthesized from 2-Bromo-5-cyclopropylpyridine
A Comparative Guide to In-Vitro Testing Protocols for Novel Compounds Synthesized from 2-Bromo-5-cyclopropylpyridine
Introduction: De-risking Drug Discovery with a Strategic In-Vitro Cascade
The journey of a novel chemical entity from synthesis to a potential clinical candidate is fraught with challenges. For compounds originating from versatile scaffolds such as this compound, which holds promise for a range of biological targets, a robust and logically staged in-vitro testing cascade is paramount. This guide provides a strategic comparison of essential in-vitro protocols, moving beyond a simple recitation of steps to explain the causality behind experimental choices. As a senior application scientist, my aim is to equip research teams with a self-validating framework to comprehensively profile novel compounds, ensuring that only the most promising candidates, characterized by on-target potency, acceptable safety profiles, and favorable metabolic properties, advance in the drug discovery pipeline.
The initial characterization of a new compound, such as those derived from pyridine-based structures, begins with a tiered approach.[1][2] We start with broad assessments of cellular toxicity, progress to specific interactions with the intended biological target, evaluate selectivity across related targets, and finally, assess the compound's metabolic fate. This structured evaluation is critical for making early, data-driven decisions and efficiently allocating resources.[3]
Tier 1: Foundational Viability and Cytotoxicity Profiling
Before investing in complex and target-specific assays, it is crucial to establish the general cytotoxic profile of a novel compound. This initial screen acts as a gatekeeper, flagging compounds that induce cell death through non-specific mechanisms at concentrations relevant for therapeutic activity. A compound that is broadly cytotoxic is often a poor candidate for further development, irrespective of its on-target potency.[4][5]
There are several methods to assess cytotoxicity, each interrogating a different aspect of cell health. The choice of assay can be influenced by the expected mechanism of action and the desired throughput.[6]
Comparison of Common Cytotoxicity Assays
| Assay Type | Principle | Advantages | Disadvantages |
| MTT/XTT/WST-1 | Measures mitochondrial reductase activity in viable cells, which converts a tetrazolium salt to a colored formazan product.[7] | Inexpensive, high-throughput, well-established.[5][7] | Can be affected by compounds that alter cellular metabolism; indirect measure of viability. |
| LDH Release | Measures the activity of lactate dehydrogenase (LDH), a cytosolic enzyme released into the culture medium upon plasma membrane damage.[4] | Direct measure of cytotoxicity (membrane integrity); can be multiplexed with viability assays. | LDH in the medium has a finite half-life, which can lead to underestimation of cytotoxicity with long exposure times.[6] |
| ATP-Based (e.g., CellTiter-Glo®) | Quantifies ATP, the level of which is a strong indicator of metabolically active, viable cells. | Highly sensitive, rapid, and suitable for high-throughput screening. | Signal can be affected by compounds that interfere with luciferase or cellular ATP production. |
| Trypan Blue Exclusion | A dye exclusion method where viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue.[5] | Simple, direct visualization of dead cells. | Low-throughput, subjective counting, only measures membrane integrity.[5] |
Workflow: High-Throughput Cytotoxicity Screening
Caption: General workflow for a plate-based cytotoxicity assay.
Protocol: MTT Assay for Cytotoxicity
This protocol is a standard method for assessing cell viability by measuring the metabolic activity of mitochondria.[7][8]
-
Cell Seeding: Seed a chosen cancer cell line (e.g., MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[8]
-
Compound Preparation: Prepare a stock solution of the novel pyridine compound in DMSO. Create a series of 2-fold dilutions in culture medium to achieve a final concentration range (e.g., 0.1 to 100 µM).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include wells with medium and DMSO only as a vehicle control, and wells with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Tier 2: Confirming On-Target Activity with Target Engagement Assays
Once a compound demonstrates an acceptable therapeutic window (i.e., it is potent against a cancer cell line but not broadly cytotoxic to normal cells), the next critical step is to confirm that it physically interacts with its intended molecular target within the complex environment of a live cell. Target engagement assays provide this crucial evidence, validating the compound's mechanism of action and justifying further optimization.[9][10] Failure to demonstrate target engagement can indicate that the observed cellular phenotype is due to off-target effects.[11]
Comparison of Target Engagement Methodologies
| Assay Technology | Principle | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[12] | Label-free; performed in live cells or cell lysates; confirms direct physical interaction. | Not all proteins show a clear thermal shift; requires a specific antibody for detection (Western Blot). |
| NanoBRET™ | A proximity-based assay measuring the energy transfer (BRET) between a NanoLuc® fusion protein (the target) and a fluorescently labeled tracer that competes with the test compound.[13] | Quantitative, high-throughput, real-time measurements in live cells. | Requires genetic modification of the target protein; development of a specific fluorescent tracer is needed. |
| In-Cell Western™ | An immunocytochemical method performed in microplates to quantify target protein levels or post-translational modifications. | Can measure downstream effects of target engagement (e.g., inhibition of phosphorylation). | Indirect measure of engagement; requires specific and high-quality antibodies. |
| Reporter Gene Assays | Measures the transcriptional activity of a reporter gene linked to a signaling pathway modulated by the target. | Functional readout of target modulation; high-throughput. | Indirect measure of engagement; susceptible to artifacts that affect the reporter system. |
Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol outlines the use of CETSA to confirm that a novel compound binds to its intended protein target in intact cells.
-
Cell Culture and Treatment: Culture the relevant cell line to 80-90% confluency. Treat the cells with the test compound at a desired concentration (e.g., 10x the cellular IC50) and a vehicle control for 1 hour at 37°C.
-
Harvesting: Harvest the cells by scraping, wash with PBS, and resuspend in PBS supplemented with a protease inhibitor cocktail.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature. One aliquot should be kept at room temperature as the non-heated control.
-
Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a water bath.
-
Centrifugation: Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Protein Analysis: Transfer the supernatant to a new tube. Quantify the amount of the target protein in the soluble fraction using Western Blot or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[12]
Principle of Cellular Thermal Shift Assay (CETSA)
Caption: Ligand binding stabilizes the target protein against heat-induced denaturation.
Tier 3: Assessing Selectivity and Off-Target Effects
Many drugs, particularly kinase inhibitors, target ATP-binding pockets that are highly conserved across the kinome.[14] This creates a significant risk of off-target activity, where the compound inhibits kinases other than the intended one, potentially leading to toxicity or unexpected pharmacological effects.[15][16] Therefore, early profiling of a compound's selectivity is a critical step in risk assessment.
Workflow: Kinase Selectivity Profiling
The most direct way to assess selectivity is to screen the compound against a large panel of purified kinases. This is typically done at a single high concentration (e.g., 1 or 10 µM) to identify any potential off-target hits. Hits are then followed up with full dose-response curves to determine the IC50 for each off-target interaction.
Kinase Panel Screening Workflow
Caption: High-throughput screening against a kinase panel to identify off-target interactions.
Protocol: High-Throughput Kinase Panel Screen (General Workflow)
This service is typically outsourced to specialized vendors who maintain large panels of purified, active kinases.
-
Compound Submission: The client provides the novel compound at a specified concentration and quantity.
-
Primary Screen: The compound is tested at a single, high concentration (e.g., 10 µM) against a large panel of kinases (e.g., >400). The activity of each kinase is measured, typically via radiometric or fluorescence-based methods that quantify the phosphorylation of a substrate.
-
Data Reporting: The vendor reports the percent inhibition of each kinase relative to a control.
-
Hit Identification: "Hits" are identified as kinases that are inhibited by more than a pre-defined threshold (e.g., 50% or 75%).
-
Follow-up (IC50 Determination): For each identified hit, a full 10-point dose-response curve is generated to determine the IC50 value, providing a quantitative measure of the compound's potency against that off-target kinase.
-
Selectivity Analysis: The on-target potency is compared to the off-target potencies to generate a selectivity profile. A compound is generally considered selective if there is at least a 100-fold difference between its on-target and off-target potencies.
Tier 4: Evaluating Metabolic Stability
A compound's therapeutic efficacy is highly dependent on its pharmacokinetic properties, such as its half-life and bioavailability.[17][18] A compound that is metabolized too quickly by the body may not maintain a therapeutic concentration long enough to be effective.[17] Early in-vitro assessment of metabolic stability is therefore essential. These assays typically use liver fractions, as the liver is the primary site of drug metabolism.[19]
Comparison of In-Vitro Metabolic Systems
| Test System | Description | Advantages | Disadvantages |
| Liver Microsomes | Vesicles of the endoplasmic reticulum containing key Phase I enzymes like Cytochrome P450s (CYPs).[18][19] | Cost-effective, high-throughput, good for assessing Phase I metabolism.[19][20] | Lacks Phase II enzymes and cytosolic enzymes; does not account for cell transport. |
| Hepatocytes | Intact, viable liver cells.[18][19] | Considered the "gold standard" as they contain the full complement of Phase I and II metabolic enzymes and cofactors in a cellular context.[19] | More expensive, lower throughput, viability can be an issue. |
| S9 Fraction | A mixture of microsomes and the cytosolic fraction of the liver. | Contains both Phase I and Phase II enzymes. | Cofactors for Phase II enzymes need to be added externally; less representative of the intact cell than hepatocytes. |
Protocol: Microsomal Stability Assay
This protocol measures the rate at which a compound is metabolized by liver microsomes to determine its intrinsic clearance.[20]
-
Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat) in a phosphate buffer. Prepare a separate solution of the NADPH cofactor, which is required for CYP450 enzyme activity.
-
Incubation Setup: In a 96-well plate, add the test compound at a low concentration (e.g., 1 µM) to the microsomal suspension. Include positive control compounds with known high and low metabolic rates (e.g., verapamil and warfarin).
-
Initiate Reaction: Pre-warm the plate to 37°C. Start the metabolic reaction by adding the NADPH solution.
-
Time Points: Stop the reaction at several time points (e.g., 0, 5, 15, 30, 60 minutes) by adding a "stop solution" (e.g., cold acetonitrile) which precipitates the proteins and halts enzymatic activity.
-
Sample Analysis: Centrifuge the plate to pellet the precipitated protein. Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound at each time point.
-
Data Analysis: Plot the natural log of the percentage of the compound remaining versus time. The slope of this line is used to calculate the in-vitro half-life (t1/2) and the intrinsic clearance (CLint) of the compound.[17]
Conclusion
The systematic in-vitro evaluation of novel compounds synthesized from scaffolds like this compound is a cornerstone of modern drug discovery. By employing a tiered cascade of assays—beginning with broad cytotoxicity screens, confirming on-target engagement, profiling selectivity, and assessing metabolic stability—researchers can build a comprehensive understanding of a compound's biological profile. This guide provides the rationale and standardized protocols for this essential process. Adhering to this logical progression ensures that decisions are based on robust, reproducible data, thereby increasing the probability of identifying and advancing drug candidates with a higher likelihood of clinical success.
References
- 1. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. bioivt.com [bioivt.com]
- 4. Cytotoxicity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. kosheeka.com [kosheeka.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Target Engagement Assay Services [conceptlifesciences.com]
- 12. youtube.com [youtube.com]
- 13. icr.ac.uk [icr.ac.uk]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 19. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 20. Metabolic stability screen for drug discovery using cassette analysis and column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to 2-Bromo-5-cyclopropylpyridine, its Precursor, and a Phenylated Derivative
Abstract
Substituted pyridines are cornerstone scaffolds in modern medicinal chemistry. 2-Bromo-5-cyclopropylpyridine, in particular, serves as a versatile building block, offering distinct vectors for molecular elaboration through cross-coupling and other transformations. Accurate and efficient characterization of this intermediate, its precursors, and subsequent products is paramount for process control and quality assurance in drug development. This guide provides an in-depth spectroscopic comparison of this compound with its common synthetic precursor, 2,5-dibromopyridine, and a representative Suzuki-coupled product, 2-phenyl-5-cyclopropylpyridine. We present detailed experimental protocols and interpretative analysis of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) data. The objective is to equip researchers with the practical knowledge to unequivocally identify these compounds and monitor reaction progression with high confidence.
Introduction and Synthetic Context
The journey from a simple starting material to a complex pharmaceutical agent is paved with critical intermediates. This compound is one such intermediate, valued for its cyclopropyl moiety, which can enhance metabolic stability and binding affinity, and its bromine atom, which is primed for functionalization. A common synthetic route involves the selective functionalization of a di-substituted precursor, such as 2,5-dibromopyridine, followed by a subsequent reaction at the remaining bromine site.
This guide focuses on the spectroscopic signatures that define each stage of the following representative transformation pathway:
Caption: Synthetic relationship between the precursor, target, and derivative.
Understanding the distinct spectral shifts and patterns at each step is not merely academic; it is a crucial, practical tool for any scientist in the field to confirm structural identity, assess purity, and troubleshoot synthetic challenges.
Standardized Methodologies for Spectroscopic Analysis
To ensure data integrity and reproducibility, all samples were analyzed using standardized protocols. These methods represent robust, field-proven approaches for the characterization of small organic molecules.
General Workflow
The analytical process for each compound follows a logical sequence to gather comprehensive structural information.
Caption: Standard workflow for spectroscopic characterization.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Approximately 10-15 mg of the analyte was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal reference (0.03% v/v).[1] The solution was transferred to a 5 mm NMR tube.[2]
-
Instrument: A 400 MHz spectrometer was used for all acquisitions.
-
Acquisition: The instrument was locked to the deuterium signal of the solvent and the magnetic field was homogenized through an automated shimming routine.[1] Standard pulse sequences were used to acquire ¹H (16 scans) and ¹³C{¹H} (1024 scans) spectra at 298 K.
-
Processing: The resulting Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).
Attenuated Total Reflectance (ATR) FT-IR Spectroscopy:
-
Sample Preparation: A small amount of the solid or liquid sample was placed directly onto the diamond ATR crystal.[3] For solid samples, a built-in press was used to ensure firm contact between the sample and the crystal surface.
-
Acquisition: Spectra were recorded over a range of 4000–600 cm⁻¹ by co-adding 32 scans with a spectral resolution of 4 cm⁻¹. A background spectrum of the clean, empty crystal was acquired prior to sample analysis and automatically subtracted.[4]
-
Post-Acquisition: The crystal was cleaned with isopropanol and wiped dry with a lint-free tissue after each measurement.[3]
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: A dilute solution (~10 µg/mL) of the analyte was prepared in a volatile solvent such as ethyl acetate or dichloromethane.[5] The solution was transferred to a 1.5 mL glass autosampler vial.[5]
-
Instrumentation: An Agilent GC system coupled to a Mass Selective Detector (MSD) with an electron ionization (EI) source (70 eV) was used.[6]
-
Chromatography: A 1 µL injection was made into the GC, equipped with a standard non-polar (e.g., DB-5) capillary column. A temperature gradient (e.g., 50°C to 250°C at 10°C/min) was used to separate the components.
-
Mass Analysis: The mass spectrometer scanned a mass-to-charge (m/z) range of 40–400 amu. Data was analyzed to determine the retention time and the mass spectrum of the eluted analyte.[7][8]
Comparative Spectroscopic Analysis
This section details the key spectroscopic features of each compound. The causality behind observed differences is explained, providing a framework for confident identification.
¹H NMR Spectroscopy
Proton NMR is highly sensitive to the electronic environment of the hydrogen nuclei, making it a powerful tool for tracking the substitution on the pyridine ring.
Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)
| Compound | H-3 (δ, mult, J) | H-4 (δ, mult, J) | H-6 (δ, mult, J) | Other Signals (δ, mult) |
| 2,5-Dibromopyridine | 7.95 (dd, J=8.5, 2.5 Hz) | 7.55 (dd, J=8.5, 0.7 Hz) | 8.50 (d, J=2.5 Hz) | - |
| This compound | 7.55 (dd, J=8.3, 2.4 Hz) | 7.15 (d, J=8.3 Hz) | 8.20 (d, J=2.4 Hz) | 1.85 (m, 1H, -CH-), 0.95 (m, 2H, -CH₂-), 0.65 (m, 2H, -CH₂-) |
| 2-Phenyl-5-cyclopropylpyridine | 7.65 (dd, J=8.1, 2.3 Hz) | 7.30-7.50 (m, 5H, Phenyl) | 8.55 (d, J=2.3 Hz) | 1.95 (m, 1H, -CH-), 1.05 (m, 2H, -CH₂-), 0.75 (m, 2H, -CH₂-) |
Expert Interpretation:
-
Precursor to Target: The most definitive change in the transformation of 2,5-dibromopyridine to This compound is the disappearance of the H-5 proton signal and the emergence of characteristic upfield multiplets for the cyclopropyl group (methine proton ~1.85 ppm and methylene protons ~0.6-1.0 ppm). The cyclopropyl group exerts a modest electron-donating effect, causing a noticeable upfield shift for the adjacent protons H-4 and H-6 compared to their positions in the precursor.
-
Target to Derivative: The subsequent Suzuki coupling to form 2-phenyl-5-cyclopropylpyridine is confirmed by the appearance of a complex multiplet in the aromatic region (7.30-7.50 ppm) corresponding to the five protons of the newly introduced phenyl ring. The proton alpha to the nitrogen (H-6) experiences a significant downfield shift (from 8.20 to 8.55 ppm) due to the anisotropic effect of the adjacent phenyl ring. The electronic environment of the pyridine ring protons is altered, leading to minor shifts for H-3 and H-4.[9]
¹³C NMR Spectroscopy
Carbon NMR provides direct evidence of changes to the carbon skeleton of the molecule.
Table 2: Comparative ¹³C NMR Data (101 MHz, CDCl₃)
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | Other Signals |
| 2,5-Dibromopyridine | 142.5 | 141.8 | 130.0 | 121.5 | 152.0 | - |
| This compound | 141.0 | 139.5 | 127.0 | 134.0 | 149.0 | 15.0 (-CH-), 10.5 (-CH₂-) |
| 2-Phenyl-5-cyclopropylpyridine | 157.0 | 136.0 | 120.5 | 135.0 | 148.0 | 129.0, 128.8, 127.5 (Ph), 15.5 (-CH-), 11.0 (-CH₂-) |
Expert Interpretation:
-
Precursor to Target: Successful cyclopropylation is unequivocally confirmed by the appearance of new aliphatic carbon signals in the upfield region: the methine carbon (~15.0 ppm) and the equivalent methylene carbons (~10.5 ppm). Concurrently, the C-5 signal shifts significantly downfield (from ~121.5 to ~134.0 ppm) as the bromine atom is replaced by the carbon of the cyclopropyl group.
-
Target to Derivative: The replacement of the bromine at C-2 with a phenyl group causes a dramatic downfield shift of the C-2 signal (from ~141.0 to ~157.0 ppm), which is now a quaternary carbon attached to another aromatic ring. New signals corresponding to the phenyl carbons appear in the aromatic region. The signals for the cyclopropyl group remain largely unchanged, confirming its persistence in the final product.
FT-IR Spectroscopy
Infrared spectroscopy is excellent for identifying the presence or absence of key functional groups and bond types.
Table 3: Key FT-IR Absorption Frequencies (cm⁻¹)
| Compound | ν(C-H, aromatic) | ν(C-H, aliphatic) | ν(C=C/C=N, ring) | ν(C-Br) |
| 2,5-Dibromopyridine | 3100-3050 | - | 1560, 1450, 1370 | ~1020 |
| This compound | 3100-3050 | 3010, 2950-2850 | 1570, 1460, 1380 | ~1025 |
| 2-Phenyl-5-cyclopropylpyridine | 3100-3050 | 3010, 2950-2850 | 1595, 1470, 1390 | Absent |
Expert Interpretation:
-
Precursor to Target: The IR spectrum of This compound is distinguished from its precursor by the appearance of new C-H stretching absorptions. The peak around 3010 cm⁻¹ is characteristic of the C-H bonds on the cyclopropyl ring, which are slightly higher in frequency than typical alkane C-H stretches. Additional aliphatic C-H stretches appear below 3000 cm⁻¹.[10][11]
-
Target to Derivative: The most critical diagnostic feature when moving to 2-phenyl-5-cyclopropylpyridine is the disappearance of the C-Br stretching vibration (~1025 cm⁻¹). While this peak can sometimes be weak or obscured in the fingerprint region, its absence is a strong indicator of successful substitution.[12] The aromatic C=C stretching region may show increased complexity due to the presence of the second aromatic ring.
Mass Spectrometry
Mass spectrometry provides the molecular weight and offers crucial information about elemental composition, particularly for halogenated compounds.
Table 4: Key Mass Spectrometry Data (EI-MS)
| Compound | Molecular Formula | MW | Molecular Ion (M⁺) and M+2 Peak | Key Fragments (m/z) |
| 2,5-Dibromopyridine | C₅H₃Br₂N | 236.89 | m/z 235, 237, 239 (1:2:1 ratio) | 156/158 (loss of Br), 77 (loss of 2Br) |
| This compound | C₈H₈BrN | 198.06 | m/z 197, 199 (1:1 ratio) | 118 (loss of Br), 170 (loss of C₂H₃) |
| 2-Phenyl-5-cyclopropylpyridine | C₁₄H₁₃N | 195.26 | m/z 195 | 167 (loss of C₂H₄) |
Expert Interpretation:
-
The Bromine Isotopic Signature: The most powerful diagnostic tool here is the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively).[13]
-
2,5-Dibromopyridine , containing two bromine atoms, exhibits a characteristic triplet for its molecular ion: an M⁺ peak, an (M+2)⁺ peak of roughly double the intensity, and an (M+4)⁺ peak of similar intensity to the M⁺ peak (a 1:2:1 ratio).
-
This compound , with one bromine atom, shows a distinctive doublet for its molecular ion (M⁺ and M+2) with peaks of nearly equal height (a 1:1 ratio).[14][15] This is a definitive fingerprint for a mono-brominated compound.
-
-
Confirmation of Substitution: The spectrum of 2-phenyl-5-cyclopropylpyridine is marked by the complete absence of this bromine isotopic pattern. The molecular ion appears as a single major peak at m/z 195, confirming the successful replacement of the bromine atom and providing the correct molecular weight for the final product.
Conclusion
The successful synthesis and purification of this compound and its derivatives hinge on the precise application of analytical techniques. This guide has demonstrated that each compound in the synthetic pathway possesses a unique and identifiable spectroscopic fingerprint.
-
¹H NMR tracks the substitution pattern on the pyridine ring and confirms the presence of the cyclopropyl and phenyl groups.
-
¹³C NMR provides direct evidence of changes to the carbon backbone, particularly the upfield signals of the cyclopropyl group and the significant shifts of the substituted carbons (C-2 and C-5).
-
FT-IR is useful for identifying the introduction of aliphatic C-H bonds and confirming the loss of the C-Br bond.
-
Mass Spectrometry offers the most definitive evidence for the presence and number of bromine atoms through their unmistakable isotopic patterns, while also confirming the molecular weight at each stage.
By leveraging these complementary techniques and understanding the causal relationships between chemical structure and spectral output, researchers can navigate the synthesis of this important chemical building block with enhanced confidence, efficiency, and scientific rigor.
References
- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 2. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 3. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]
- 4. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 5. uoguelph.ca [uoguelph.ca]
- 6. memphis.edu [memphis.edu]
- 7. cbic.yale.edu [cbic.yale.edu]
- 8. Learn About GC/MS Analysis | Innovatech Labs [innovatechlabs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
- 12. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
A Comparative Guide to Purity Determination: Quantitative NMR (qNMR) Analysis of 2-Bromo-5-cyclopropylpyridine
This guide provides an in-depth technical comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity assessment of 2-Bromo-5-cyclopropylpyridine, a key intermediate in pharmaceutical synthesis. Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond procedural lists to explain the fundamental principles and causal reasoning behind methodological choices, establishing a framework for a robust, self-validating analytical system.
The Imperative of Purity in Pharmaceutical Development
In the synthesis of Active Pharmaceutical Ingredients (APIs), the purity of intermediates like this compound is not merely a quality metric; it is a critical determinant of the final product's safety and efficacy. Impurities can carry their own pharmacological or toxicological profiles, making their identification and quantification essential. While traditional methods like chromatography offer valuable insights, they are often relative techniques that depend on the availability of pure, analyte-specific reference standards.[1][2][3]
Quantitative NMR (qNMR) emerges as a powerful alternative, recognized as a primary ratio measurement method by metrological institutes.[4][5] Its core principle—that the area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to it—allows for the direct quantification of a substance against a certified internal standard of a different chemical structure, obviating the need for an identical reference material.[6][7][8] This guide will compare the qNMR approach with other techniques and provide a detailed protocol for its application.
Foundational Principle of qNMR
The quantitative power of NMR spectroscopy is rooted in a simple, direct relationship: the integral value (I) of a resonance signal is directly proportional to the number of nuclei (N) contributing to that signal.[8][9][10] When an analyte is co-dissolved with an internal standard (IS) of known purity and mass, the purity of the analyte can be determined using the following equation:
Where:
-
P : Purity (mass fraction)
-
I : Integral value of the NMR signal
-
N : Number of protons generating the signal
-
M : Molar mass ( g/mol )
-
m : Weighed mass (g)
This equation forms the basis of a highly accurate and precise analytical method, provided that the experimental parameters are meticulously controlled.[6][11][12]
Strategic Method Development: The Causality Behind Experimental Choices
A successful qNMR experiment is built on a foundation of deliberate choices. Each parameter is selected not by rote, but with a clear understanding of its impact on the final quantitative result.
Analyte Signal Selection: this compound
The structure of this compound offers several distinct proton signals suitable for quantification. The key is to select signals that are well-resolved, free from overlap with other analyte, impurity, or solvent signals, and exhibit a sharp line shape. For this molecule, the aromatic protons on the pyridine ring and the methine (CH) proton of the cyclopropyl group are excellent candidates due to their characteristic chemical shifts.[7][13]
Internal Standard (IS) Selection: The Anchor of Accuracy
The choice of the internal standard is the single most critical decision in a qNMR experiment.[14] An ideal IS serves as an unwavering reference against which the analyte is measured.
Criteria for IS Selection:
-
High Purity: The IS must have a certified purity (≥99.5%), traceable to a national standard (e.g., NIST, NMIJ).[15][16] This minimizes the propagation of error.
-
Signal Simplicity and Position: It should produce one or more simple, sharp signals (a singlet is ideal) in a region of the ¹H NMR spectrum that is free from any analyte or residual solvent signals.[14][15]
-
Chemical Inertness: The IS must not react with the analyte, the solvent, or trace amounts of water.
-
Solubility: It must be fully soluble in the chosen deuterated solvent to ensure a homogeneous solution, which is critical for accurate shimming and integration.[15]
-
Stability: The IS should be non-volatile and non-hygroscopic to allow for accurate weighing.[16]
For the analysis of this compound in a polar aprotic solvent like DMSO-d₆, Maleic Acid is an excellent choice. Its two olefinic protons produce a sharp singlet around 6.3 ppm, a region typically clear of signals from the analyte. It is stable, non-volatile, and available as a certified reference material.
Solvent Selection
The deuterated solvent must completely dissolve both the analyte and the internal standard.[6][15] Dimethyl sulfoxide-d₆ (DMSO-d₆) is a versatile choice for many organic compounds, including pyridine derivatives. Its residual proton signal (a quintet at ~2.50 ppm) and water signal (~3.3 ppm) rarely interfere with the aromatic or cyclopropyl signals of the analyte or the chosen IS.
Visualizing the qNMR Workflow
The entire process, from initial planning to the final result, can be visualized as a systematic workflow. Each step is a prerequisite for the accuracy of the next.
Caption: The qNMR workflow for purity determination.
Experimental Protocol: A Step-by-Step Guide
This protocol details the necessary steps to achieve an accurate and reproducible purity determination.
Step 1: Precision Sample Preparation
-
Using a calibrated 5-figure analytical balance, accurately weigh approximately 15-20 mg of this compound into a clean, dry vial. Record the mass (manalyte) to the nearest 0.01 mg.[17]
-
In the same vial, add an approximately equimolar amount of the certified internal standard (e.g., 8-12 mg of Maleic Acid). Record the mass (mstd) precisely.
-
Add a precise volume (e.g., 0.75 mL) of DMSO-d₆ to the vial using a calibrated pipette.
-
Ensure complete dissolution by gentle vortexing. Transfer the homogeneous solution to a high-quality, clean 5 mm NMR tube.[6][17]
Step 2: Optimized NMR Data Acquisition
-
Instrument: 400 MHz (or higher) NMR Spectrometer
-
Pulse Program: A standard single 90° pulse experiment (e.g., 'zg' on Bruker instruments).[18][19]
-
-
Pulse Width (P1): Calibrate the 90° pulse for the specific sample and probe.
-
Relaxation Delay (D1): Set to at least 5 times the longest spin-lattice relaxation time (T₁) of the signals being integrated (both analyte and IS). A conservative value of 60 seconds is often sufficient if T₁ is unknown. This is critical to ensure complete magnetization recovery between scans.[6]
-
Acquisition Time (AT): ≥ 4 seconds to ensure the Free Induction Decay (FID) has fully decayed.
-
Number of Scans (NS): 16 to 64 scans, sufficient to achieve a signal-to-noise ratio (S/N) > 250:1 for the signals of interest.
-
Dummy Scans (DS): 4, to allow the sample to reach steady-state equilibrium before acquisition begins.
-
Step 3: Meticulous Data Processing
-
Apply a gentle exponential window function (line broadening, LB = 0.1 Hz) to improve S/N without significantly distorting the line shape.[18]
-
Perform a Fourier Transform.
-
Manually phase correct the spectrum. Automated routines are often insufficient for the precision required in qNMR. The accuracy of the integral is highly dependent on correct phasing.[6]
-
Manually apply a high-order polynomial baseline correction to ensure a flat baseline across the entire spectrum, especially around the integrated signals.[18]
-
Integrate the selected, well-resolved signal for this compound and the signal for the internal standard. Ensure the integration region is wide enough (at least 64 times the peak's half-width) to encompass the entire signal, including ¹³C satellites, and apply this range consistently to all integrals.[6]
Data Analysis & Purity Calculation: An Example
Let's assume the following experimental data was collected:
| Parameter | Analyte (this compound) | Internal Standard (Maleic Acid) |
| Weighed Mass (m) | 18.55 mg | 10.20 mg |
| Molar Mass (M) | 200.06 g/mol [13] | 116.07 g/mol |
| Selected Signal | Aromatic CH (singlet-like) | Olefinic CH (singlet) |
| Number of Protons (N) | 1 | 2 |
| Integral Value (I) | 95.73 | 100.00 (normalized) |
| Purity (P) | To be determined | 99.8% (from certificate) |
Calculation:
The calculated purity of the this compound sample is 96.35% .
Method Validation: Ensuring Trustworthiness
For applications in regulated industries, the qNMR method must be validated according to ICH Q2(R1) guidelines to prove it is fit for purpose.[21][22] This process establishes the trustworthiness of the results.
-
Specificity: Confirmed by analyzing a blank (solvent and IS only) and ensuring no interfering signals are present at the analyte's chemical shift. 2D NMR experiments can also be used to verify signal purity.[23][24]
-
Linearity: A series of samples with varying analyte concentrations are prepared and analyzed. The plot of the integral ratio (analyte/IS) versus the mass ratio should yield a linear relationship with a correlation coefficient (R²) > 0.999.[25][26]
-
Accuracy: Assessed by analyzing a sample of this compound with a known, certified purity or by comparing the qNMR results to those from an orthogonal, validated method (e.g., mass balance).[22][26]
-
Precision:
-
Repeatability: The analysis is repeated multiple times (e.g., n=6) on the same day by the same analyst to assess short-term variability.
-
Intermediate Precision: The analysis is repeated on different days, by different analysts, or on different instruments to assess long-term reproducibility. The Relative Standard Deviation (RSD) should typically be <2%.[22][26]
-
-
Robustness: The method's resilience is tested by making small, deliberate variations in experimental parameters (e.g., relaxation delay, pulse angle) and observing the impact on the final result.[25][26]
A Comparative Analysis of Purity Determination Techniques
qNMR provides distinct advantages over other common analytical techniques, but the choice of method ultimately depends on the specific analytical challenge.
| Feature | Quantitative NMR (qNMR) | HPLC-UV | Gas Chromatography (GC-FID) |
| Principle | Nuclear spin resonance; signal area ∝ mole number | Differential partitioning; UV absorbance | Differential partitioning; flame ionization response |
| Analyte-Specific Standard Required? | No (uses certified internal standard of different structure) | Yes (for accurate quantification) | Yes (for accurate quantification) |
| Nature of Analysis | Non-destructive; sample can be recovered | Destructive | Destructive |
| Universality | High (detects any soluble molecule with NMR-active nuclei) | Moderate (requires a UV chromophore) | Moderate (requires volatile and thermally stable compounds) |
| Precision & Accuracy | Excellent; primary ratio method with low uncertainty | Very good, but dependent on standard purity and response factor | Excellent, but dependent on standard purity |
| Information Provided | Purity, structural confirmation, and impurity identification | Retention time, relative purity (% area) | Retention time, relative purity (% area) |
| Analysis Time | Moderate (15-30 min per sample, including setup) | Moderate (20-40 min per sample run) | Moderate (20-40 min per sample run) |
Conclusion
Quantitative NMR spectroscopy stands as a premier analytical technique for determining the absolute purity of key pharmaceutical intermediates like this compound. Its strength lies in its fundamental principle of direct proportionality, which, when combined with a certified internal standard, provides an SI-traceable result without the need for an analyte-specific reference material.[5] While chromatographic methods are indispensable for separation and impurity profiling, qNMR offers a robust, orthogonal, and highly accurate method for absolute purity assignment. By carefully selecting experimental parameters and adhering to a validated protocol, researchers and drug development professionals can employ qNMR with a high degree of confidence, ensuring the quality and integrity of their materials from development through to production.
References
- 1. tutorchase.com [tutorchase.com]
- 2. Analytical Techniques for Organic Compounds | Algor Cards [cards.algoreducation.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 6. emerypharma.com [emerypharma.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Quantitative nuclear magnetic resonance: Experimental methods and typical applications [journal.buct.edu.cn]
- 10. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 11. Purity Calculation - Mestrelab Resources [mestrelab.com]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 13. Pyridine, 5-Bromo-2-Cyclopropyl- | Properties, Uses, Safety Data & Supplier in China [pipzine-chem.com]
- 14. youtube.com [youtube.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. Internal Standard for qNMR (Calibration Standard for qNMR) | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 17. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 18. pubsapp.acs.org [pubsapp.acs.org]
- 19. Optimization of 1D 1H Quantitative NMR (Nuclear Magnetic Resonance) Conditions for Polar Metabolites in Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 20. [Optimization of experimental parameters for quantitative NMR (qNMR) and its application in quantitative analysis of traditional Chinese medicines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. usp.org [usp.org]
- 22. ijpsonline.com [ijpsonline.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Isotopic Labeling Strategies for 2-Bromo-5-cyclopropylpyridine Derivatives
Introduction: The Strategic Value of Isotopic Labeling
In modern drug discovery and development, understanding a compound's journey through a biological system is paramount. We must precisely map its absorption, distribution, metabolism, and excretion (ADME) profile to optimize for safety and efficacy.[1][2] Isotopic labeling provides an unparalleled tool for this purpose, allowing for the traceless incorporation of a mass or radioactive tag into a molecule without significantly altering its fundamental chemical or biological properties.[3] This guide focuses on derivatives of 2-Bromo-5-cyclopropylpyridine, a heterocyclic scaffold of increasing interest in medicinal chemistry, and provides a comparative analysis of robust strategies for its isotopic labeling.
The this compound core presents multiple distinct opportunities for isotopic labeling. The choice of which isotope to use—stable deuterium (²H or D) or radioactive tritium (³H or T)—and where to place it is a strategic decision driven by the intended application. Deuterium labeling is invaluable for preparing internal standards for quantitative mass spectrometry and can be used to enhance metabolic stability through the kinetic isotope effect.[2][4] Tritium, with its high specific activity, is the gold standard for sensitive ADME studies, receptor binding assays, and quantitative whole-body autoradiography.[5][6]
This guide will compare three primary methodologies applicable to this scaffold: Iridium-catalyzed Hydrogen Isotope Exchange (HIE) for C-H activation, Palladium-catalyzed dehalogenation, and synthesis from isotopically labeled precursors. We will explore the causality behind each experimental choice, provide detailed, self-validating protocols, and present comparative data to inform your selection.
Strategic Overview: Choosing Your Labeling Approach
The structure of this compound offers three primary regions for isotopic incorporation, each with distinct advantages and requiring a specific chemical approach. The choice between deuterium and tritium will further refine the experimental design.
Caption: Decision workflow for labeling this compound.
Comparison of Core Labeling Methodologies
Method A: Iridium-Catalyzed C-H Exchange for C6-Labeling
Late-stage hydrogen isotope exchange (HIE) is a powerful technique that avoids multi-step synthesis by directly activating a C-H bond.[4] For pyridine-containing molecules, iridium(I) catalysts, such as those developed by Kerr and others, are exceptionally effective.[7] The pyridine nitrogen atom acts as an endogenous directing group, guiding the catalyst to selectively activate the ortho C-H bonds—in this case, the C6-H bond.[8][9]
Causality: The mechanism involves coordination of the pyridine nitrogen to the unsaturated iridium center, bringing the C6-H bond into close proximity for oxidative addition or σ-bond metathesis, which is the rate-determining step.[4] This leads to the formation of an iridium-hydride intermediate, which, after fluxionality and reductive elimination, releases the isotopically labeled product.[4] This directed approach provides exquisite regioselectivity, which is often difficult to achieve through other means.
-
Best for: Introducing deuterium or tritium at the C6 position without altering the rest of the molecule. Ideal for late-stage labeling of complex derivatives.
-
Limitations: May not be suitable if the C6 position is already substituted. Catalyst performance can be sensitive to other coordinating functional groups in the molecule.
Method B: Palladium-Catalyzed Dehalogenative Labeling for C2-Labeling
The bromine atom at the C2 position serves as an ideal handle for introducing an isotope via catalytic dehalogenation.[10] This method involves the reduction of the C-Br bond and its replacement with a C-D or C-T bond. While heterogeneous catalysts like Palladium on Carbon (Pd/C) are traditionally used, they can sometimes lead to incomplete isotope incorporation and may not tolerate sensitive functional groups.[10][11] Recent advances in homogeneous palladium catalysis offer superior functional group tolerance and often achieve complete (>99%) isotopic incorporation.[10]
Causality: The reaction proceeds via oxidative addition of the aryl bromide to a Pd(0) species, forming a Pd(II)-aryl intermediate. This intermediate then reacts with the isotope source (D₂ or T₂ gas), often facilitated by a base or additive, to reductively eliminate the labeled product and regenerate the Pd(0) catalyst.[10] This method is highly predictable and provides a specific, high-level incorporation of the isotope at a pre-defined position.
-
Best for: Achieving very high specific activity at the C2 position, especially for tritium labeling.[10] Excellent for creating internal standards with a precise mass shift.
-
Limitations: This method is a substitution, not a direct exchange. It removes the bromine atom, which may be a key synthetic handle for further diversification.
Method C: Synthesis from Labeled Precursors (Cyclopropyl Labeling)
The C-H bonds on a cyclopropyl ring are generally stronger and less sterically accessible than aromatic C-H bonds, making them resistant to direct HIE under typical conditions.[12] Therefore, the most reliable method for labeling the cyclopropyl moiety is to construct the molecule using a pre-labeled building block.[13] This "bottom-up" approach provides absolute control over the label's position.
Causality: This strategy relies on established synthetic routes to this compound, substituting a key reagent with its isotopically labeled analog. For instance, a labeled cyclopropylboronic acid could be used in a Suzuki coupling reaction with a suitable pyridine precursor, or a labeled cyclopropyl magnesium bromide could be used in a Negishi coupling. The stability of the cyclopropyl group ensures that the label is retained throughout the subsequent synthetic steps.[14][15]
-
Best for: Site-specific labeling of the cyclopropyl ring, which is often a site of metabolic stability.[12]
-
Limitations: Requires a multi-step synthesis, which can be more time-consuming and costly than late-stage labeling. The labeled precursor may not be commercially available and could require custom synthesis.[]
Quantitative Data Summary
The following table summarizes the expected performance of each labeling method. Data is compiled from studies on analogous substituted pyridine and aryl halide systems, as direct data for the target molecule is not available in published literature.
| Feature | Method A: Iridium-Catalyzed HIE | Method B: Pd-Catalyzed Dehalogenation | Method C: Precursor Synthesis |
| Target Position | C6 (Pyridine Ring) | C2 (Pyridine Ring) | Cyclopropyl Group |
| Isotope Source | D₂O, T₂O, D₂ gas, T₂ gas | D₂ gas, T₂ gas | Labeled Reagent (e.g., LiAlD₄, CD₃I) |
| Typical Isotopic Incorporation | 85-98% | >99% (with modern homogeneous catalysts)[10] | >98% (dependent on precursor purity)[13] |
| Typical Chemical Yield | 70-95% | 80-95% | Dependent on multi-step synthesis yield |
| Key Advantage | Late-stage, high regioselectivity | High specific activity, predictable | Absolute site-specificity |
| Key Disadvantage | Catalyst cost, potential for side-reactions | Loss of bromine handle | Requires de novo synthesis |
| Reference Analogs | 2-phenylpyridines[4], substituted pyridines | Aryl bromides[10][11] | Synthesis of deuterated pinenes[13] |
Experimental Protocols
Protocol 1: Iridium-Catalyzed C6-Deuteration via HIE
Caption: Workflow for Iridium-catalyzed Hydrogen Isotope Exchange.
Objective: To selectively introduce a deuterium label at the C6 position of a this compound derivative. This protocol is adapted from established methods for pyridine deuteration.[4]
Materials:
-
This compound derivative (1.0 eq)
-
[Ir(cod)(IMes)(PPh₃)]PF₆ catalyst (2-5 mol%)
-
Deuterium gas (D₂) or Deuterium oxide (D₂O) as isotope source
-
Anhydrous, degassed solvent (e.g., THF or 1,2-dichloroethane)
-
Schlenk flask or other suitable reaction vessel for inert atmosphere
Procedure:
-
Vessel Preparation: To a dry Schlenk flask under an argon atmosphere, add the this compound derivative (e.g., 50 mg, 1.0 eq) and the iridium catalyst (e.g., 2-5 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 2 mL) via syringe.
-
Degassing (Critical Step): Perform three freeze-pump-thaw cycles to ensure the removal of all atmospheric gases, particularly oxygen, which can deactivate the catalyst.
-
Isotope Introduction: Backfill the flask with deuterium gas to a pressure of ~1 atm. If using D₂O, add the degassed D₂O (≥20 eq) via syringe.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath at 80-100 °C. Monitor the reaction progress by taking aliquots (via syringe) and analyzing by LC-MS until maximum incorporation is observed (typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature. If using D₂ gas, carefully vent the excess gas. Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to remove the catalyst and any byproducts.
-
Validation: Confirm the structure, purity, and level of deuterium incorporation using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HR-MS).[17]
Expertise Note: The choice of solvent is critical. While ethereal solvents are common, chlorinated solvents can sometimes improve catalyst stability and turnover. The catalyst loading can be optimized; lower loadings may require longer reaction times.
Protocol 2: Palladium-Catalyzed C2-Tritiation via Dehalogenation
Objective: To replace the bromine atom at the C2 position with a tritium atom, yielding a high specific activity product. This protocol is based on modern homogeneous catalysis methods.[10] (Note: All work with tritium gas must be conducted in a specialized radiochemistry facility with appropriate shielding and safety protocols.)
Materials:
-
This compound derivative (1.0 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., Et₃N or K₂CO₃, 2.0 eq)
-
Solvent (e.g., DMF or THF)
-
Tritium gas (T₂)
Procedure:
-
Vessel Preparation: In a specialized tritium-rated reaction vessel, combine the this compound derivative, palladium catalyst, ligand, and base.
-
Solvent Addition: Add the solvent under an inert atmosphere.
-
Degassing: Degas the solution thoroughly with argon.
-
Tritiation: Connect the vessel to a tritium manifold. Freeze-pump-thaw the mixture, then introduce a known pressure of tritium gas.
-
Reaction: Stir the reaction mixture vigorously at room temperature (or with gentle heating if required) until the pressure of tritium gas stabilizes, indicating consumption is complete (typically 1-6 hours).
-
Work-up: Freeze the reaction mixture again and pump away the excess tritium gas into a suitable storage system. Introduce a protic solvent (e.g., methanol) to quench any reactive intermediates and perform labile tritium exchange.
-
Purification: Remove the solvent and purify the product using HPLC to achieve high radiochemical purity.
-
Validation: Determine the specific activity (Ci/mmol), radiochemical purity, and identity of the product using radio-HPLC and LC-MS.
Trustworthiness Note: A key validation step is to ensure the complete removal of labile tritium. This is often achieved by repeatedly dissolving the purified compound in a protic solvent (like methanol or ethanol) and removing the solvent under vacuum.
Analytical Validation: A Self-Validating System
The trustworthiness of any labeling study hinges on rigorous analytical confirmation. A combination of Mass Spectrometry and NMR spectroscopy is required to create a self-validating system.[17]
-
High-Resolution Mass Spectrometry (HR-MS): This is the primary tool for confirming the mass shift and calculating the average isotopic enrichment. By analyzing the isotopic cluster of the molecular ion, one can determine the distribution of isotopologues (M, M+1, M+2, etc.) and calculate the percentage of the desired labeled species.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: For deuteration, the disappearance or reduction in the integral of the signal corresponding to the labeled position provides direct evidence of incorporation. The location of the label is unambiguously confirmed.[18]
-
²H NMR: Directly observes the deuterium nucleus, confirming its presence and chemical environment.
-
¹³C NMR: The carbon signal at the site of deuteration will show a characteristic triplet (due to C-D coupling) and an upfield shift, confirming the label's position.[18]
-
By correlating the mass shift from HR-MS with the positional information from NMR, the experiment becomes self-validating, ensuring that the isotope has been incorporated as intended.
Conclusion
The isotopic labeling of this compound derivatives is a highly achievable goal that provides critical data for drug development. The choice of methodology is a strategic decision based on the desired position of the label and the ultimate scientific question being asked.
-
For late-stage labeling at the C6 position , Iridium-catalyzed HIE is the method of choice, offering excellent regioselectivity and good yields.
-
For achieving high specific activity at the C2 position , Palladium-catalyzed dehalogenative tritiation is unparalleled, albeit at the cost of the bromine handle.
-
For labeling the metabolically robust cyclopropyl group , a synthesis from labeled precursors is the most reliable strategy.
By carefully selecting the appropriate technique and rigorously validating the outcome with orthogonal analytical methods, researchers can confidently generate the high-quality labeled compounds necessary to drive their drug discovery programs forward.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deuterium- and Tritium-Labelled Compounds: Applications in the Life Sciences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Development and Application of Tritium-Labeled Compounds in Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. C−H Functionalization—Prediction of Selectivity in Iridium(I)‐Catalyzed Hydrogen Isotope Exchange Competition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Probing substrate binding and release events in iridium-catalysed hydrogen isotope exchange reactions - Chemical Science (RSC Publishing) DOI:10.1039/D5SC00759C [pubs.rsc.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 12. hyphadiscovery.com [hyphadiscovery.com]
- 13. Strategies and Tactics for Site Specific Deuterium Incorporation at Each Available Carbon Atom of α-Pinene - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclopropyl group - Wikipedia [en.wikipedia.org]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
A Strategic Guide to Assessing the Cost-Effectiveness of Different Synthetic Pathways
For Researchers, Scientists, and Drug Development Professionals
The economic viability of a synthetic pathway is a critical determinant in the journey of a drug from laboratory-scale discovery to large-scale manufacturing. A holistic analysis of cost-effectiveness extends beyond simple reaction yield, encompassing a range of factors from raw material costs to environmental impact. This guide provides a comprehensive framework for comparing synthetic routes, integrating principles of green chemistry and process analytical technology to inform the selection of the most sustainable and economically sound pathways.
Section 1: The Theoretical Framework for Cost-Effectiveness Analysis
A robust evaluation of a synthetic pathway's cost-effectiveness requires a multi-faceted approach. It is essential to move beyond traditional metrics and adopt a more holistic view that captures the entire lifecycle of a chemical process.
Defining Cost-Effectiveness in Chemical Synthesis
True cost-effectiveness is a measure of the total resources consumed to produce a desired quantity of a target molecule at a specified purity. This includes not only the direct costs of raw materials and reagents but also the indirect costs associated with energy consumption, solvent usage, waste disposal, and labor. An effective analysis will quantify these inputs to provide a comprehensive financial picture of the synthesis.
Key Metrics for Comparative Analysis
Several key metrics are instrumental in the quantitative comparison of synthetic pathways. These metrics provide a standardized basis for evaluating efficiency and environmental impact, which are intrinsically linked to cost.
-
Process Mass Intensity (PMI): PMI is a crucial metric for evaluating the "greenness" of a process and is defined as the total mass of materials used (solvents, reagents, process water) to the mass of the final active pharmaceutical ingredient (API) produced.[1][2] A lower PMI indicates a more efficient and less wasteful process, which generally translates to lower costs.[3] The pharmaceutical industry often operates with high PMIs, sometimes exceeding 100 kg of waste per kg of API, highlighting the significant potential for improvement.[3]
-
E-Factor (Environmental Factor): Similar to PMI, the E-factor measures the mass ratio of waste to the desired product.[4] It offers a direct quantification of the waste generated and is a powerful tool for identifying opportunities to minimize environmental impact and associated disposal costs.
-
Atom Economy: Proposed by Barry Trost, atom economy calculates the proportion of reactant atoms that are incorporated into the final product.[5] A higher atom economy signifies a more efficient reaction with fewer byproducts, reducing waste and often simplifying purification processes.
-
Yield, Purity, and Throughput: These are fundamental metrics that directly impact the economic output of a synthesis. High yields and purity reduce the need for costly and time-consuming purification steps, while high throughput maximizes the output from a given reactor volume over time.
-
Cost of Goods (CoG): This is a comprehensive financial metric that amalgamates all direct costs associated with production, including raw materials, labor, and manufacturing overhead.[6] A detailed CoG analysis is essential for making informed decisions about the commercial viability of a synthetic route.[6]
The Role of Green Chemistry in Enhancing Cost-Effectiveness
The principles of green chemistry are not merely environmental aspirations; they are powerful drivers of economic efficiency. By designing processes that are inherently safer, more efficient, and less wasteful, significant cost savings can be realized. For instance, the use of catalysis, including biocatalysis, can lead to shorter, more efficient synthetic routes, reducing the number of steps and the overall resource consumption.[7][8] Similarly, the adoption of flow chemistry and continuous processing can lead to smaller equipment footprints, reduced energy consumption, and lower operating costs.[4]
Section 2: A Practical Guide to Comparing Synthetic Pathways: A Hypothetical Case Study
To illustrate the application of these principles, consider the synthesis of a hypothetical API, "Molecule X," via two different pathways.
-
Pathway A: The "Classical" Route represents a traditional, linear synthesis with multiple steps, stoichiometric reagents, and conventional purification methods like column chromatography.
-
Pathway B: The "Modern" Route exemplifies a more contemporary, convergent approach that incorporates a key catalytic step and utilizes continuous flow technology for improved efficiency and safety.
Visualizing the Synthetic Workflows
Caption: Workflow for Pathway A, a linear synthesis.
References
- 1. Towards a holistic approach to metrics for the 21st century pharmaceutical industry - Green Chemistry (RSC Publishing) DOI:10.1039/C5GC00340G [pubs.rsc.org]
- 2. Green Chemistry and Sustainability Metrics in the Pharmaceutical Manufacturing Sector (2022) | Jochen Becker | 79 Citations [scispace.com]
- 3. assets.ctfassets.net [assets.ctfassets.net]
- 4. syrris.com [syrris.com]
- 5. chem.tamu.edu [chem.tamu.edu]
- 6. Cost of Goods Analysis Facilitates an Integrated Approach to Identifying Alternative Synthesis Methodologies for Lower Cost Manufacturing of the COVID-19 Antiviral Molnupiravir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Comprehensive Guide to the Safe Handling of 2-Bromo-5-cyclopropylpyridine
Navigating the complexities of novel chemical entities is the cornerstone of innovation in drug development. 2-Bromo-5-cyclopropylpyridine, an organic compound with significant potential in medicinal chemistry, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides an in-depth, procedural framework for the safe use, storage, and disposal of this compound, grounded in established safety protocols and an understanding of its chemical properties based on structurally related molecules.
I. Hazard Assessment and Risk Mitigation
Before beginning any work with this compound, a thorough risk assessment is mandatory. The primary hazards associated with this class of compounds include:
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[3][4]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[5][6]
-
Respiratory Irritation: May cause respiratory irritation.[1][4]
To mitigate these risks, a multi-layered approach to safety must be implemented, encompassing engineering controls, administrative controls, and personal protective equipment (PPE).
Table 1: Hazard Summary and Control Measures for Brominated Pyridines
| Hazard Classification | Potential Effects | Engineering & Administrative Controls |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful or fatal if ingested, absorbed through the skin, or inhaled. | Work in a well-ventilated chemical fume hood. |
| Skin Corrosion/Irritation | Redness, pain, and potential chemical burns upon contact.[1] | Use of appropriate chemical-resistant gloves and a lab coat. |
| Serious Eye Damage/Irritation | Severe irritation, redness, pain, and potential for lasting eye damage.[1] | Wear chemical safety goggles or a face shield.[7] |
| Specific Target Organ Toxicity (Single Exposure) | May cause irritation to the respiratory system.[4] | Avoid generating dusts or aerosols. Handle as a solid in a fume hood. |
II. Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical for preventing exposure.[8] The following PPE is mandatory when handling this compound:
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for any signs of degradation or perforation before and during use. Change gloves immediately if they become contaminated.
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement. For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[7]
-
Body Protection: A flame-resistant laboratory coat must be worn at all times. Ensure it is fully buttoned.
-
Respiratory Protection: For weighing or transferring the solid where dust may be generated, a NIOSH-approved respirator with an appropriate particulate filter (N95 or better) is recommended.[9] All work should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4]
Diagram 1: PPE Donning and Doffing Sequence
Caption: Proper sequence for donning and doffing PPE to minimize contamination.
III. Step-by-Step Handling and Operational Plan
Adherence to a strict, step-by-step protocol is essential for safe handling.
A. Preparation and Weighing:
-
Designated Area: Designate a specific area within a chemical fume hood for handling this compound.
-
Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, glassware) and waste containers are inside the fume hood.
-
Weighing: If the compound is a solid, carefully weigh the required amount on a tared weigh boat. Avoid creating dust. Use a spatula to gently transfer the solid.[10]
B. In-Process Handling:
-
Solution Preparation: If preparing a solution, add the solid to the solvent slowly. Be aware of any potential exothermic reactions, although none are specifically documented for this compound.
-
Reactions: Conduct all reactions in a clean, dry, and appropriate reaction vessel within the fume hood. Ensure the setup is secure.
-
Containment: Use secondary containment (e.g., a tray) for all containers holding the compound or its solutions to contain any potential spills.
IV. Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and correct action is crucial.
Table 2: Emergency Response Protocol
| Incident | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[3][9] Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][6] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[3][9] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[3][5] Seek immediate medical attention. |
| Minor Spill | In a fume hood, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.[7] Clean the spill area with a suitable solvent, followed by soap and water. |
| Major Spill | Evacuate the immediate area. Alert colleagues and your institution's environmental health and safety (EHS) department. Do not attempt to clean up a large spill without proper training and equipment. |
Diagram 2: Emergency Response Workflow
Caption: Decision-making workflow for responding to an incident.
V. Storage and Disposal Plan
Proper storage and disposal are critical for long-term safety and environmental compliance.
A. Storage:
-
Container: Store this compound in a tightly sealed, clearly labeled container.
-
Location: Keep the container in a cool, dry, and well-ventilated area designated for hazardous chemicals.[6]
-
Incompatibilities: Store away from strong oxidizing agents and strong acids.[2][3]
B. Disposal:
-
Waste Segregation: All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be collected in a designated and properly labeled hazardous waste container.[10]
-
Regulatory Compliance: Do not dispose of this chemical down the drain or in the regular trash.[10] All chemical waste must be disposed of through your institution's EHS department in accordance with local, state, and federal regulations.[10]
By implementing these comprehensive safety measures, researchers can confidently work with this compound, fostering a secure environment that enables scientific advancement while prioritizing personal and environmental well-being.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. aksci.com [aksci.com]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. fishersci.com [fishersci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
